3-Fluoro-2-(methylamino)benzoic acid
Description
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Properties
IUPAC Name |
3-fluoro-2-(methylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQKUNYEZRNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(methylamino)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-Fluoro-2-(methylamino)benzoic acid, a key intermediate in the development of active pharmaceutical ingredients (APIs), most notably as a precursor to the kinase inhibitor Dabrafenib.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the methodological choices. The synthesis of the crucial precursor, 2-amino-3-fluorobenzoic acid, will also be thoroughly examined.
Introduction
This compound (C₈H₈FNO₂) is a substituted anthranilic acid derivative of significant interest in medicinal chemistry. Its structural motifs are pivotal in the design of targeted therapies. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final API, making its efficient and scalable synthesis a critical aspect of drug development. This guide will provide a detailed exploration of viable synthetic strategies, emphasizing practical, field-proven insights to enable successful laboratory and potential scale-up production.
Pathway 1: N-Methylation of 2-Amino-3-fluorobenzoic Acid
This pathway represents a direct and logical approach to the target molecule, beginning with the commercially available or readily synthesized 2-amino-3-fluorobenzoic acid. The core of this pathway is the selective N-methylation of the primary aromatic amine.
Part A: Synthesis of the Precursor, 2-Amino-3-fluorobenzoic Acid
A reliable method for the synthesis of 2-amino-3-fluorobenzoic acid is the oxidative cleavage of 7-fluoroisatin. This procedure, adapted from Organic Syntheses, is known for its high yield and purity, avoiding the need for chromatographic separation.[2]
Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Oxidative Cleavage: While stirring, add 22 mL of a 30% hydrogen peroxide solution (0.20 mol hydrogen peroxide) dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40°C.
-
Reaction Completion and Neutralization: After the addition is complete, continue stirring for 1.5 hours. The reaction mixture should become a pale orange, clear solution. Cool the mixture and add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.
-
Decolorization and Precipitation: Treat the solution with activated charcoal, stir for a brief period, and then filter. Acidify the clear filtrate further with 3 M hydrochloric acid to a pH of 4-5, at which point the solution will become cloudy.
-
Isolation of Product: Continue the acidification to a pH of 1 to precipitate the beige 3-fluoroanthranilic acid. Stir the mixture for one hour to ensure complete precipitation.
-
Purification: Collect the product by filtration and dry it over P₄O₁₀. This procedure typically yields 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid.[2]
Causality of Experimental Choices:
-
The use of sodium hydroxide and hydrogen peroxide facilitates the oxidative cleavage of the isatin ring system to form the corresponding anthranilic acid.
-
The careful, stepwise acidification allows for the removal of impurities before the final precipitation of the desired product, ensuring high purity.
-
The final precipitation at a low pH maximizes the yield of the carboxylic acid.
Diagram of Pathway 1A: Synthesis of 2-Amino-3-fluorobenzoic Acid
Caption: Synthesis of the key precursor.
Part B: N-Methylation of 2-Amino-3-fluorobenzoic Acid
The selective methylation of the amino group in the presence of a carboxylic acid can be challenging. A common and effective method involves the use of a strong base to deprotonate the amine, followed by reaction with a methylating agent.
Experimental Protocol: N-Methylation
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension in an ice bath and add sodium hydride (NaH) (2.2 equivalents) portion-wise. The addition of NaH will deprotonate both the carboxylic acid and the amino group.
-
Methylation: To the resulting slurry, add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.
Causality of Experimental Choices:
-
The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the weakly acidic N-H bond of the aniline derivative.[3]
-
Dimethyl sulfate is a potent and commonly used methylating agent.[3]
-
The initial deprotonation of the more acidic carboxylic acid proton is expected, followed by the deprotonation of the amino group. The subsequent methylation occurs at the more nucleophilic nitrogen anion.
-
An inert atmosphere is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Diagram of Pathway 1B: N-Methylation
Caption: The final N-methylation step.
Pathway 2: Copper-Catalyzed Amination of 2-Bromo-3-fluorobenzoic Acid
An alternative and convergent approach involves a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation, between 2-bromo-3-fluorobenzoic acid and methylamine. This method is particularly useful if the brominated precursor is readily available.
Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.[4] Modern modifications have improved the reaction conditions, making it a viable synthetic strategy.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: In a sealable reaction vessel, combine 2-bromo-3-fluorobenzoic acid (1 equivalent), potassium carbonate (K₂CO₃) (2 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a suitable ligand like L-proline (0.2 equivalents).
-
Addition of Amine and Solvent: Add a solution of methylamine (e.g., 40% in water or as a solution in THF) (1.5-2.0 equivalents) and a high-boiling point polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-130°C for 12-24 hours. The reaction should be stirred vigorously.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of 3-4 to precipitate the crude product.
-
Purification: Collect the solid by filtration and wash with water. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality of Experimental Choices:
-
The copper(I) catalyst is essential for the oxidative addition to the aryl bromide, initiating the catalytic cycle.
-
The base, typically potassium carbonate, is required to deprotonate the amine and facilitate the reaction.
-
The use of a ligand, such as L-proline, can accelerate the reaction and improve the yield by stabilizing the copper catalyst.
-
High temperatures are often necessary to drive the Ullmann condensation to completion.
Diagram of Pathway 2: Ullmann Condensation
Caption: A convergent Ullmann condensation approach.
Quantitative Data Summary
| Parameter | Pathway 1A | Pathway 1B | Pathway 2 |
| Starting Material | 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | 2-Bromo-3-fluorobenzoic acid |
| Key Reagents | NaOH, H₂O₂, HCl | NaH, (CH₃)₂SO₄ | CH₃NH₂, CuI, K₂CO₃ |
| Solvent | Water | THF | DMSO or DMF |
| Temperature | 30-40°C then rt | 0°C to rt | 100-130°C |
| Reaction Time | ~2 hours | Several hours | 12-24 hours |
| Typical Yield | 84-96%[2] | Moderate to Good | Moderate to Good |
| Purification | Precipitation | Recrystallization | Recrystallization |
Conclusion
This technical guide has outlined two viable and scientifically sound pathways for the synthesis of this compound. Pathway 1, involving the N-methylation of 2-amino-3-fluorobenzoic acid, is a logical and high-yielding route, particularly given the well-established synthesis of the precursor. Pathway 2, utilizing a copper-catalyzed Ullmann condensation, offers a more convergent approach that may be advantageous depending on the availability of starting materials. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific capabilities of the laboratory. Both methods provide a solid foundation for the efficient production of this important pharmaceutical intermediate.
References
- Vertex AI Search. (n.d.). 1250921-20-0 | this compound.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125–128. .
- Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. .
- Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. .
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- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
physicochemical properties of 3-Fluoro-2-(methylamino)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(methylamino)benzoic acid
Introduction
This compound (CAS No: 1250921-20-0) is a fluorinated aryl building block of significant interest in modern medicinal chemistry and materials science.[1] As a substituted anthranilic acid derivative, its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecular architectures. Most notably, it serves as a crucial precursor in the synthesis of Dabrafenib, a potent kinase inhibitor used in the treatment of specific cancers.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a Senior Application Scientist's perspective on the compound's key physicochemical properties, the rationale behind their experimental determination, and their implications for practical application. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1250921-20-0 | [2][3][4][5] |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3][5] |
| Molecular Weight | 169.15 g/mol | [2] |
| Canonical SMILES | CNc1c(ccc(c1)F)C(=O)O | [5] |
| InChI Key | FWNQKUNYEZRNLQ-UHFFFAOYSA-N | [5] |
| Typical Purity | ≥98% | [2][5] |
| Physical Form | Solid powder | [5] |
Chemical Structure:

Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from reaction kinetics to physiological absorption. The table below summarizes the known properties of this compound.
| Property | Value | Comments and Implications |
| Density | 1.3 ± 0.1 g/cm³ | [1][6] Affects formulation and processing considerations. |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][6] High boiling point indicates low volatility under standard conditions. |
| Flash Point | 136.3 ± 25.1 °C | [1][6] Important for handling and safety assessments. |
| LogP (Octanol-Water Partition Coefficient) | 2.65 | [1] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Sparingly Soluble (0.44 g/L at 25 °C, Calculated) | [3] Low aqueous solubility is a key challenge for formulation. The molecule's amphoteric nature (acidic and basic groups) means solubility is highly pH-dependent. |
| Solubility (Organic) | Soluble in DMSO | [5] DMSO is a suitable solvent for preparing stock solutions for in vitro screening and analytical purposes. |
| Melting Point | Not experimentally determined in available literature. | A critical parameter for purity assessment and physical stability. A protocol for its determination is provided in Section 3.1. |
| pKa | Not experimentally determined in available literature. | The molecule is amphoteric. The carboxylic acid is expected to have a pKa around 3-4 (similar to 3-fluorobenzoic acid's pKa of 3.86[7]), and the secondary amine is expected to have a pKa as a conjugate acid around 3-5. Experimental determination is crucial (see Section 3.3). |
Experimental Determination of Key Properties
The generation of reliable physicochemical data requires robust and well-validated experimental protocols. The following sections detail the methodologies for determining critical properties that are either unreported or require precise experimental verification.
General Workflow for Physicochemical Characterization
The logical flow of characterization ensures that foundational data informs subsequent, more complex experiments. Purity is assessed first, as impurities can significantly affect all other measurements.
Caption: Logical workflow for physicochemical characterization.
Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy and additional data, such as the heat of fusion (ΔHfus) and the ability to detect polymorphism or impurities. The protocol's self-validation relies on a pre-run calibration with a certified indium standard, which has a precisely known melting point (156.6 °C) and heat of fusion.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard. The measured onset of melting for indium must be within ±0.5 °C of the certified value.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature well above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion. A broad melting peak may indicate the presence of impurities.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method
Expertise & Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. The key to a trustworthy result is ensuring that a true equilibrium has been reached between the solid-state compound and the solution. This is validated by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming the value is stable. A pre-validated HPLC-UV method is required for accurate quantification.
Methodology:
-
HPLC Method Validation: Develop and validate an HPLC-UV method for the quantification of the compound. Validation must include linearity, accuracy, and precision.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Incubation: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 48 hours.
-
Sampling & Validation: At 24 hours and 48 hours, withdraw an aliquot. Immediately filter the sample through a 0.22 µm syringe filter (pre-screened for low binding) to remove undissolved solids.
-
Quantification: Dilute the filtrate with mobile phase and analyze by the validated HPLC-UV method against a standard calibration curve.
-
Equilibrium Confirmation: The solubility value is considered valid only if the concentrations measured at 24 and 48 hours are within 5% of each other.
Protocol: pKa Determination via Potentiometric Titration
Expertise & Rationale: Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. For compounds with low water solubility like this one, a co-solvent system (e.g., methanol-water) is often necessary. The "self-validating" aspect involves a three-point calibration of the pH electrode before each experiment and running a blank titration of the co-solvent system to correct for its own protonation/deprotonation behavior.
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Dissolve a precisely known amount of the compound in a defined co-solvent/water mixture (e.g., 50:50 methanol:water).
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. This will determine the pKa of the carboxylic acid group.
-
Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the methylamino group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to calculate the precise pKa values from the titration curve.
Spectroscopic Profile
Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for this compound must be generated experimentally, the expected features can be predicted from its structure.
-
¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing splitting patterns consistent with a trisubstituted benzene ring, including coupling to the fluorine atom. A singlet for the N-CH₃ protons (around 2.8-3.3 ppm) and a broader signal for the N-H proton would be visible. The carboxylic acid proton (COOH) will appear as a very broad singlet far downfield (>10 ppm).
-
FT-IR: Key vibrational bands are expected for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a strong C-F stretch (~1200-1300 cm⁻¹).
-
Mass Spectrometry: In ESI positive mode, the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 170.06. In negative mode, a deprotonated ion [M-H]⁻ at m/z 168.05 would be observed. High-resolution mass spectrometry would confirm the elemental composition.
Synthetic Context and Application
As previously noted, this compound is a key intermediate. Its synthesis is a multi-step process designed to install the required substituents on the benzene ring with the correct regiochemistry.[1][8]
Caption: Simplified synthetic pathway to the target compound.
This synthetic route highlights the importance of controlling reaction conditions to achieve selective transformations, such as the initial nitration and the final oxidation of the methyl group without affecting the other functionalities.[1][8] The final product, our topic compound, is then used in subsequent coupling reactions to build the complex structure of Dabrafenib.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the creation of high-value molecules in pharmacology. This guide has detailed its known physicochemical properties, such as its moderate lipophilicity (LogP 2.65) and low calculated aqueous solubility.[1][3] Crucially, it provides robust, self-validating protocols for the experimental determination of its melting point and pKa—critical parameters for any drug development program. By combining established data with a clear experimental framework, this document equips researchers with the necessary information to confidently and effectively utilize this important synthetic building block.
References
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This compound [P43811]. ChemUniverse. [Link]
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3-Fluoro-2-(methylamino)-benzoic acid. Chemigran Pte Ltd. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
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3-Fluorobenzoic acid. Wikipedia. [Link]
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
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- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-2-(methylamino)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Fluoro-2-(methylamino)benzoic acid. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Dabrafenib, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development.[1] This document explores the intricate interplay of intramolecular forces, such as hydrogen bonding and steric hindrance, that dictate the molecule's preferred spatial arrangement. We delve into both experimental and computational methodologies used to elucidate its conformation, offering insights for researchers and scientists in the field.
Introduction: Significance and Physicochemical Properties
This compound, with the chemical formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , is a fluorinated aromatic carboxylic acid.[2][3][4] Its strategic importance lies in its role as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and liquid crystals.[1] The presence of three key functional groups—a carboxylic acid, a secondary methylamino group, and a fluorine atom on the benzene ring—imparts unique electronic and steric properties that are crucial for its application in drug synthesis.
A foundational understanding of its physicochemical properties is essential before delving into its conformational landscape.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1250921-20-0 | [2][5][6] |
| Molecular Formula | C₈H₈FNO₂ | [2][3] |
| Molecular Weight | 169.153 g/mol | [1][3] |
| Density | 1.3 ± 0.1 g/cm³ | [1][4] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][4] |
| Flash Point | 136.3 ± 25.1 °C | [1][4] |
| Water Solubility | Sparingly Soluble (0.44 g/L at 25 °C) (Calculated) | [3] |
Molecular Structure and Potential for Intramolecular Interactions
The planar benzene ring provides a rigid scaffold for the molecule. However, the presence of two rotatable bonds—the C-N bond of the methylamino group and the C-C bond of the carboxylic acid group—allows for conformational flexibility. The relative orientation of these groups is not random; it is governed by a delicate balance of competing intramolecular forces.
The key interaction dictating the primary conformation is a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the nitrogen atom of the methylamino group. This interaction creates a pseudo-six-membered ring, significantly stabilizing a planar conformation. This phenomenon is well-documented in related anthranilic acid derivatives.[7]
The fluorine atom at the 3-position introduces an additional layer of complexity. Its electronegativity can influence the acidity of the carboxylic proton and the basicity of the amine, thereby modulating the strength of the intramolecular hydrogen bond. Furthermore, steric and electronic repulsion between the fluorine atom and adjacent groups will play a role in defining the precise rotational angles of the functional groups.
Conformational Analysis: The Dominant Conformer
Based on theoretical principles and studies of analogous compounds, the lowest energy conformation of this compound is predicted to be one where the carboxylic acid proton forms an intramolecular hydrogen bond with the methylamino nitrogen.
Key Conformational Features:
-
Pseudo-ring Formation: A stable, planar six-membered ring-like structure is formed through the N-H···O=C hydrogen bond.
-
Planarity: The atoms involved in the hydrogen bond (N, H, O, C) and the atoms of the benzene ring tend to lie in or close to the same plane to maximize orbital overlap and minimize strain.
-
Influence of Fluorine: The fluorine substituent likely causes minor deviations from perfect planarity due to steric and electronic effects, but it is not expected to disrupt the primary hydrogen bonding interaction.
The existence and strength of such intramolecular hydrogen bonds can be a deliberate strategy in drug design to improve membrane permeability and bioavailability by masking polar groups.[8][9]
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental techniques and computational modeling is necessary to fully characterize the conformational landscape of this compound.
Experimental Approaches
A. Single-Crystal X-ray Diffraction
This technique provides the most definitive information about the molecule's conformation in the solid state.
Generalized Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Slowly evaporate a solution of this compound in a suitable solvent (e.g., ethanol, acetone) to obtain single crystals of sufficient quality.
-
Data Collection: Mount a selected crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.
-
Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, confirming the presence and geometry of the intramolecular hydrogen bond.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution, which is often more relevant to biological activity.
Key NMR Experiments:
-
¹H NMR: The chemical shift of the carboxylic acid proton and the NH proton can provide evidence for hydrogen bonding.[10] A downfield shift is often indicative of involvement in a hydrogen bond.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing direct evidence for the spatial arrangement of the methyl group relative to the aromatic ring.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule and identifying low-energy conformers.
Workflow for DFT-Based Conformational Analysis:
Caption: Workflow for computational conformational analysis.
Step-by-Step Explanation:
-
Initial Structure: A 3D model of the molecule is generated.
-
Conformational Search: A systematic search of the rotational space around the flexible bonds is performed using a computationally less expensive method like molecular mechanics to identify potential low-energy conformers.
-
DFT Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set) to find the precise minimum energy structures.[7]
-
Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data like Gibbs free energy.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions, such as the intramolecular hydrogen bond, and quantify its strength.[7]
Conclusion
The conformation of this compound is primarily dictated by a strong intramolecular hydrogen bond, which results in a stable, pseudo-six-membered ring structure. This key interaction is modulated by the electronic and steric influence of the fluorine substituent. A comprehensive understanding of this conformational preference, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is critical for its effective application in the design and synthesis of new therapeutic agents. The insights provided in this guide serve as a foundational resource for researchers working with this important chemical building block.
References
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Metapharm. (n.d.). This compound. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]
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Zahedi-Tabrizi, M., & Bargi, M. (2017). Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0)
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib.[1] Understanding the spectroscopic signature of this compound is critical for identity confirmation, purity assessment, and quality control in research and drug development.
While raw spectral data for this specific compound is not publicly available, this guide will present a detailed, predicted analysis based on fundamental principles and data from structurally analogous molecules. This approach provides a robust framework for researchers to interpret their own experimental data.
Molecular Structure and Expected Spectroscopic Features
Molecular Formula: C₈H₈FNO₂[1][2] Molecular Weight: 169.15 g/mol [1][2] Structure:
Caption: Chemical structure of this compound.
The structure reveals several key features that will dominate its spectroscopic profile:
-
An aromatic ring, which will give rise to signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in the IR spectrum.
-
A carboxylic acid group (-COOH), which has a highly deshielded, exchangeable proton in ¹H NMR, a characteristic C=O stretch in IR, and is a site of potential fragmentation in mass spectrometry.
-
A secondary amine (-NHCH₃), with an exchangeable N-H proton and a methyl group that will appear as a singlet in ¹H NMR.
-
A fluorine atom, which will cause characteristic splitting patterns in the NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of both ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.
Hypothetical Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Employ a sufficient number of scans for adequate signal averaging.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~7.7 - 7.9 | m | 1H | Ar-H |
| ~7.2 - 7.5 | m | 2H | Ar-H |
| ~6.8 - 7.1 | m | 1H | Ar-H |
| ~2.9 | d | 3H | -NHCH ₃ |
| ~4.5 | br s | 1H | -NH CH₃ |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -C OOH |
| ~155 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~145 | C -NH |
| ~130 | Ar-C H |
| ~125 | Ar-C H |
| ~120 | Ar-C H |
| ~115 (d, ²JCF ≈ 20 Hz) | C -COOH |
| ~30 | -NHC H₃ |
Interpretation of NMR Data
-
¹H NMR: The spectrum is expected to show a highly downfield, broad singlet for the carboxylic acid proton. The aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The methyl group attached to the nitrogen will likely appear as a doublet due to coupling with the adjacent NH proton, which itself will be a broad singlet.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF).
-
Structure Confirmation Workflow:
Caption: NMR data correlation workflow for structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in the molecule.
Hypothetical Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.
-
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Medium | N-H stretch |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch and O-H bend |
| ~1100 | Strong | C-F stretch |
Interpretation of IR Data
The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, and the N-H stretch. The presence of a strong absorption around 1100 cm⁻¹ is indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Hypothetical Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this type of molecule. Both positive and negative ion modes should be tested.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
-
For further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Predicted MS Data (ESI)
| Ion Mode | m/z (predicted) | Assignment |
| Positive | 170.0615 | [M+H]⁺ (Protonated molecule) |
| Negative | 168.0458 | [M-H]⁻ (Deprotonated molecule) |
Exact Mass: 169.0539[1]
Interpretation of MS Data
High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern in MS/MS can provide further structural confirmation. For example, a common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O) or formic acid (HCOOH).
Caption: Plausible ESI-MS/MS fragmentation pathways.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for this compound. While this guide presents predicted data, it establishes a robust analytical framework based on established principles and data from closely related structures. Researchers working with this compound can use this guide to design experiments, interpret their results, and ensure the identity and purity of their material, which is paramount in the fields of medicinal chemistry and drug development.
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The Emergence and Synthetic Evolution of 3-Fluoro-2-(methylamino)benzoic Acid: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative, has risen from a niche chemical intermediate to a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic substitution pattern, featuring a fluorine atom and a methylamino group ortho to a carboxylic acid, imparts unique electronic and steric properties that are highly sought after in contemporary drug design. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic pathways of this compound. It further elucidates its critical role as a key intermediate in the production of the targeted cancer therapeutic, Dabrafenib, and touches upon its applications in the field of liquid crystal technology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.
Introduction: The Strategic Importance of Fluorinated Anthranilic Acids
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. Anthranilic acid and its derivatives, on the other hand, are versatile scaffolds found in numerous biologically active compounds and serve as precursors for the synthesis of various heterocyclic systems.[2]
The convergence of these two motifs in this compound (CAS No. 1250921-20-0) has rendered it a compound of significant interest. While a singular "discovery" paper for this molecule is not readily apparent, its emergence is intrinsically linked to the development of complex, next-generation APIs where precise control of molecular architecture is paramount. Its primary claim to prominence lies in its role as an indispensable intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of certain types of cancer.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental for its application in synthesis and for quality control.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [4] |
| Appearance | White to off-white solid | |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [3] |
| Flash Point | 136.3 ± 25.1 °C | [3] |
| LogP | 2.65 | [3] |
| Water Solubility | Sparingly soluble (0.44 g/L at 25°C, calculated) | [5] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available through various chemical suppliers and databases.[6][7]
Historical Context and Evolution of Synthesis
The synthetic routes to this compound have evolved, driven by the need for efficient and scalable production for pharmaceutical applications. The overall strategy can be conceptualized as a multi-step process, beginning with a simple, readily available starting material and sequentially introducing the desired functional groups.
Caption: Generalized synthetic pathway to this compound.
Detailed Synthetic Protocols
The following sections provide a detailed breakdown of the key transformations in the synthesis of this compound, drawing upon established methodologies for similar compounds.
Synthesis of 2-Fluoro-3-nitrobenzoic Acid
A key precursor, 2-Fluoro-3-nitrobenzoic acid, is typically synthesized via the oxidation of 2-fluoro-3-nitrotoluene.
Protocol: Oxidation of 2-Fluoro-3-nitrotoluene [8][9]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in a suitable solvent system, such as a mixture of isopropanol and water or acetic acid.[8][9]
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium dichromate or chromium trioxide solution, to the reaction mixture while maintaining a controlled temperature (e.g., 25°C or warming to 95°C depending on the chosen procedure).[8][9]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Workup and Isolation:
-
If sodium dichromate is used, filter the reaction mixture. Remove the organic solvent under reduced pressure. The residue can be dissolved in hot water and recrystallized by cooling to 0°C to yield 2-fluoro-3-nitrobenzoic acid.[8]
-
If chromium trioxide in acetic acid is used, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[9]
-
-
Purification: The crude 2-fluoro-3-nitrobenzoic acid can be further purified by washing with a solvent like dichloromethane or by recrystallization to yield a light yellow solid.[9]
Synthesis of 3-Amino-2-fluorobenzoic Acid
The subsequent step involves the reduction of the nitro group to an amine.
Protocol: Reduction of 2-Fluoro-3-nitrobenzoic Acid
-
Reaction Setup: In a hydrogenation apparatus, dissolve or suspend 2-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature until the theoretical amount of hydrogen is consumed.
-
Workup and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-2-fluorobenzoic acid.[10] The product can be used in the next step, often without further purification.
N-Methylation of 3-Amino-2-fluorobenzoic Acid
The final step is the selective methylation of the amino group. While various N-methylation strategies exist, a classical approach for N-arylamines is the Ullmann condensation or a related copper-catalyzed coupling reaction.
Conceptual Protocol: Ullmann-type N-Methylation
The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[11] For the N-methylation of 3-amino-2-fluorobenzoic acid, a direct methylation using a methylating agent in the presence of a base is a more likely industrial approach. Another possibility involves a reductive amination with formaldehyde. A copper-catalyzed reaction with a methyl halide could also be envisioned, drawing from the principles of the Ullmann amination.[2][12]
-
Reaction Setup: In a sealed reaction vessel, dissolve 3-amino-2-fluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF or NMP.
-
Base and Methylating Agent: Add a base (e.g., potassium carbonate or sodium hydride) to the mixture, followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature and monitor its progress by TLC or HPLC.
-
Workup and Isolation: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution to precipitate the product. Collect the solid by filtration, wash with water, and dry.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.
Applications in Drug Discovery and Materials Science
Key Intermediate in the Synthesis of Dabrafenib
The most prominent application of this compound is as a crucial intermediate in the synthesis of Dabrafenib.[3] Dabrafenib is a kinase inhibitor that targets the BRAF V600E mutation, which is prevalent in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[3] The synthesis of Dabrafenib involves the coupling of this compound with another complex heterocyclic intermediate. The specific substitution pattern of the benzoic acid derivative is essential for the final drug's efficacy and binding to the kinase domain.
Caption: Role of this compound in Dabrafenib synthesis.
Potential in Liquid Crystal Research
This compound is also noted for its use as a building block in the synthesis of liquid crystals.[3] The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final liquid crystalline materials. Research in this area has explored the synthesis of bent-core liquid crystals with polar fluoro end substituents derived from related compounds, suggesting the potential for creating novel materials with unique electro-optical properties.[3]
Conclusion and Future Outlook
This compound has cemented its importance as a high-value intermediate in the pharmaceutical industry. Its synthesis, though multi-stepped, relies on well-established organic transformations, allowing for its production on a large scale. The continuous demand for targeted therapeutics like Dabrafenib will likely drive further optimization of its manufacturing process to enhance efficiency and reduce costs. Beyond its current primary application, the unique structural features of this molecule may yet be exploited in the design of novel materials and other bioactive compounds. As our understanding of the role of fluorine in molecular design deepens, the utility of such strategically fluorinated building blocks is poised to expand, ensuring their continued relevance in the landscape of modern chemical synthesis.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]
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A Theoretical and Computational Treatise on 3-Fluoro-2-(methylamino)benzoic Acid: A Multidisciplinary Analysis for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anthranilic Acid Derivatives
3-Fluoro-2-(methylamino)benzoic acid, a structurally intriguing derivative of anthranilic acid, stands at the crossroads of synthetic chemistry, computational modeling, and pharmaceutical sciences. Its significance is underscored by its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Dabrafenib, a kinase inhibitor used in cancer therapy.[1] The strategic incorporation of a fluorine atom and a methylamino group onto the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, conformational behavior, and intermolecular interactions. These attributes also make it a person of interest in the realm of materials science, particularly in the development of liquid crystals.[1]
This technical guide provides a comprehensive exploration of this compound, navigating from its synthetic pathways to its detailed characterization through a synergistic application of experimental techniques and state-of-the-art computational methodologies. We will delve into the theoretical underpinnings that govern its molecular behavior, offering a robust framework for its application in drug design and materials science. This document is intended to serve as a practical and insightful resource for researchers seeking to leverage the unique properties of this versatile molecule.
Part 1: Synthesis and Spectroscopic Characterization
The synthetic route to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common pathway commences from o-methylphenol, proceeding through nitration, chlorination, fluorination, and subsequent oxidation to yield the fluorinated nitrobenzoic acid precursor.[1] The final step involves the introduction of the methylamino group.
Illustrative Synthetic Protocol
Step 1: Nitration of a Suitable Precursor A solution of the starting material, such as a fluorinated toluene derivative, is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the desired position.
Step 2: Oxidation of the Methyl Group The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.
Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group, typically through catalytic hydrogenation using a catalyst such as palladium on carbon, or with a reducing agent like tin(II) chloride in hydrochloric acid.
Step 4: N-Methylation of the Amino Group The final step involves the selective methylation of the amino group. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Purification: The final product is typically purified by recrystallization from a suitable solvent system to yield the desired this compound.
Spectroscopic Validation
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine, amino, and carboxylic acid substituents. A reference ¹H NMR spectrum can be found on chemical databases like ChemicalBook.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)
-
N-H stretch of the secondary amine (around 3400 cm⁻¹)
-
C=O stretch of the carboxylic acid (around 1700 cm⁻¹)
-
C-F stretch (in the region of 1200-1300 cm⁻¹)
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (169.15 g/mol ).[1] High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.
Part 2: Theoretical and Computational Analysis
Computational chemistry provides invaluable insights into the molecular properties of this compound, complementing experimental data and guiding further research. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.
Computational Methodology Workflow
A typical computational workflow for the theoretical study of this molecule involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[3][4][5]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectrum.[6][7][8]
-
Electronic Property Calculation: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.[6]
-
Spectroscopic Simulation: The theoretical IR, NMR, and UV-Vis spectra can be simulated to aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used for simulating electronic spectra.[9][10][11]
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The Pivotal Role of 3-Fluoro-2-(methylamino)benzoic Acid in Advanced Therapeutic and Material Science Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-(methylamino)benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and material science industries. Its strategic substitution with a fluorine atom and a methylamino group imparts unique chemical properties that are leveraged in the design of targeted therapeutics and advanced materials. This guide provides a comprehensive overview of the known applications and biological significance of this compound, with a primary focus on its integral role in the synthesis of the potent kinase inhibitor, Dabrafenib.
Physicochemical Properties
The molecular structure of this compound is characterized by a benzoic acid core with a fluorine atom at the 3-position and a methylamino group at the 2-position. These functional groups influence the molecule's reactivity, solubility, and potential for intermolecular interactions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C8H8FNO2 | [1][2][3][4][5] |
| Molecular Weight | 169.15 g/mol | [1][2][3][4][5] |
| CAS Number | 1250921-20-0 | [3][4][5] |
| Appearance | Solid powder | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [1][2] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][2] |
| Flash Point | 136.3 ± 25.1 °C | [1][2] |
| Solubility | Soluble in DMSO | [3] |
| LogP | 2.65 | [1] |
Central Role in Pharmaceutical Synthesis: The Dabrafenib Case Study
The most prominent application of this compound is as a key intermediate in the synthesis of Dabrafenib, a highly selective inhibitor of BRAF kinase used in the treatment of various cancers.[1]
Dabrafenib: A Targeted Cancer Therapeutic
Dabrafenib is an FDA-approved oral medication for the treatment of cancers harboring specific mutations in the BRAF gene, particularly the V600E mutation.[6][7] These mutations lead to the constitutive activation of the BRAF protein, a key component of the RAS/RAF/MEK/ERK signaling pathway, which in turn drives uncontrolled cell proliferation and survival.[8] Dabrafenib is indicated for the treatment of unresectable or metastatic melanoma, as well as other BRAF V600 mutation-positive cancers.[7][8]
Mechanism of Action of Dabrafenib
Dabrafenib functions as an ATP-competitive inhibitor of the mutated BRAF kinase.[9] By binding to the active site of the V600-mutant BRAF protein, it blocks its kinase activity, thereby preventing the downstream phosphorylation of MEK and ERK.[9][10] This interruption of the aberrant signaling cascade leads to G1 cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor growth.[9]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Synthetic Workflow for Dabrafenib
The synthesis of Dabrafenib is a multi-step process, with this compound serving as a crucial precursor. While various synthetic routes have been developed, a common strategy involves the coupling of key intermediates to construct the final complex molecule.[11]
Caption: Simplified workflow for the synthesis of Dabrafenib highlighting the role of this compound.
Applications in Material Science
Beyond its role in pharmaceutical synthesis, this compound and its derivatives are also explored in the field of material science.
Liquid Crystals
Derivatives of this compound have been synthesized and investigated for their liquid crystalline properties.[1] The inclusion of fluorine atoms in liquid crystal structures can significantly influence their physical parameters, such as dielectric permittivity and electro-optic response, due to the high electronegativity and small size of fluorine.[12] This makes fluorinated benzoic acid derivatives, including those related to the title compound, promising candidates for the development of advanced display technologies.
Sensor Technology
There are indications that this compound has been utilized in the development of sensor technology.[1] Specifically, it has been associated with a hybrid xanthene fluorophore-based sensor for the detection of cysteine, suggesting its potential application in bio-sensing and diagnostics.[1]
Experimental Protocols
Synthesis of this compound
A representative synthesis of this compound involves a multi-step process starting from o-methylphenol. The key steps are outlined below.[1]
Step 1: Nitration of o-methylphenol
-
o-methylphenol is subjected to a nitration reaction to selectively generate the key intermediate, 2-methyl-6-nitrophenol.
Step 2: Hydroxyl Chlorination
-
The hydroxyl group of 2-methyl-6-nitrophenol is chlorinated to yield 2-chloro-3-nitrotoluene.
Step 3: Fluorination
-
A fluorination reaction is carried out to replace the chlorine atom with fluorine, resulting in 2-fluoro-3-nitrotoluene.
Step 4: Oxidation
-
The methyl group of 2-fluoro-3-nitrotoluene is oxidized using a suitable oxidizing agent to form 2-fluoro-3-nitrobenzoic acid.
Step 5: Reduction and Methylation (Conceptual)
-
The nitro group of 2-fluoro-3-nitrobenzoic acid is reduced to an amino group, followed by methylation to introduce the methylamino moiety, yielding the final product, this compound. Note: The specific conditions for this final transformation are proprietary and detailed in patented synthetic routes.
Conclusion
This compound is a specialized chemical intermediate of significant value in both medicinal chemistry and material science. Its primary importance lies in its role as a key building block in the synthesis of the life-saving cancer drug, Dabrafenib. The presence of the fluoro and methylamino groups on the benzoic acid scaffold provides a unique combination of reactivity and physicochemical properties that are essential for the construction of this complex and highly targeted therapeutic agent. Furthermore, its emerging applications in liquid crystals and sensor technology underscore its versatility and potential for broader scientific and technological impact. As research in targeted therapies and advanced materials continues to evolve, the demand for and importance of such strategically functionalized intermediates are poised to grow.
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Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed. Available at: [Link]
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A Comprehensive Technical Guide to 3-Fluoro-2-(methylamino)benzoic Acid and Its Derivatives: Synthesis, Properties, and Therapeutic Potential
Executive Summary: 3-Fluoro-2-(methylamino)benzoic acid is a strategically designed fluorinated building block belonging to the anthranilic acid family. Its unique substitution pattern—an electron-withdrawing fluorine atom and an N-methyl group—provides medicinal chemists with a versatile scaffold for developing novel therapeutics and advanced materials. This guide elucidates the core chemical principles, synthesis methodologies, and diverse applications of this compound and its derivatives. A primary, established application is its role as a key intermediate in the synthesis of the BRAF kinase inhibitor Dabrafenib, a critical drug in oncology.[1] Furthermore, its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) suggests significant potential for developing novel anti-inflammatory agents.[2][3] Emerging applications in materials science, particularly in liquid crystals, and as a precursor for other bioactive molecules are also explored, providing a forward-looking perspective for researchers in drug discovery and chemical synthesis.[1][4]
The Anthranilic Acid Scaffold: A Privileged Structure in Drug Discovery
The anthranilic acid (2-aminobenzoic acid) framework is a cornerstone in medicinal chemistry, most notably as the parent structure for the "fenamate" class of NSAIDs.[3] Compounds like mefenamic acid and flufenamic acid, which are N-arylanthranilic acids, have long been used clinically for their analgesic and anti-inflammatory properties.[2] The therapeutic efficacy of these molecules is intrinsically linked to their chemical structure, which can be finely tuned to modulate biological activity.
The Strategic Imperative of Fluorination
The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5] Due to its high electronegativity and small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å), fluorine can profoundly alter a molecule's electronic profile without causing significant steric hindrance.[6] This strategic substitution can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking sites of oxidative metabolism and extending the drug's half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, increasing potency.
-
Modified Lipophilicity and pKa: These alterations can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This compound leverages these principles, presenting a scaffold that is pre-optimized for stability and potent interactions.
Bioisosterism and the N-Methyl Group
The N-methyl group in the title compound, relative to a simple N-H in many anthranilates, serves to modify its hydrogen-bonding capability and lipophilicity. This seemingly minor change can prevent unwanted dimerization, alter receptor binding modes, and improve membrane permeability, showcasing a nuanced approach to drug design.
Synthesis and Physicochemical Characterization
The utility of a building block is dictated by its accessibility and well-defined properties. This compound can be synthesized through robust, multi-step pathways.
Representative Synthesis Pathway
A common synthetic route begins with o-methylphenol and proceeds through several key transformations to yield the target compound.[1] The causality behind this pathway is the sequential and regioselective installation of the required functional groups around the aromatic ring.
Experimental Protocol:
-
Nitration: o-methylphenol is subjected to a nitration reaction to selectively generate the key intermediate, 2-methyl-6-nitrophenol.
-
Chlorination: The hydroxyl group is then chlorinated to produce 2-chloro-3-nitrotoluene.
-
Fluorination: A nucleophilic aromatic substitution (fluorination) reaction replaces the chlorine atom to yield 2-fluoro-3-nitrotoluene.
-
Oxidation: The methyl group is oxidized using a strong oxidant to form 2-fluoro-3-nitrobenzoic acid.
-
Reduction & Methylation: The nitro group is subsequently reduced to an amine, followed by methylation to yield the final product, this compound.
Caption: A representative workflow for the synthesis of this compound.
Physicochemical Data Summary
The compound's physical and chemical properties are critical for its application in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1250921-20-0 | [1][7] |
| Molecular Formula | C8H8FNO2 | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| LogP | 2.65 | [1] |
| Water Solubility | Sparingly Soluble (0.44 g/L) at 25°C | [8] |
Core Application in Oncology: A Key Building Block for Dabrafenib
The most significant and well-documented application of this compound is its role as a critical starting material for the synthesis of Dabrafenib.[1] Dabrafenib is a potent and selective inhibitor of the BRAF kinase enzyme, which is often mutated in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[1]
The choice of this specific building block is not accidental. The fluorine and N-methyl groups are incorporated into the final drug structure, where they are crucial for achieving high binding affinity to the ATP-binding site of the mutated BRAF protein and for conferring favorable pharmacokinetic properties.
Caption: Logical flow from building block to the Dabrafenib API and its mechanism of action.
Potential as a Scaffold for Novel Anti-inflammatory Agents
Given its structural heritage, the this compound scaffold is a promising starting point for the development of new anti-inflammatory drugs. The fenamate NSAIDs exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9]
Structure-Activity Relationship (SAR) Insights
Decades of research on N-arylanthranilic acids have established clear SAR principles.[2][10] Activity is highly dependent on the substitution patterns on both aromatic rings. The 3-fluoro substituent on the anthranilic acid ring is a relatively unexplored modification in the context of COX inhibition and offers a clear avenue for investigation. It is hypothesized that this group could enhance binding within the COX active site and improve the molecule's overall ADME profile.
Proposed Workflow for Derivative Synthesis and Screening
A rational approach to exploring this potential involves synthesizing a library of derivatives and screening them for anti-inflammatory activity. The carboxylic acid and secondary amine moieties are prime handles for chemical modification.
Protocol: Synthesis of Amide Derivatives
-
Acid Chloride Formation: React this compound with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acid chloride.
-
Amidation: React the activated acid chloride with a diverse panel of primary or secondary amines to generate a library of amide derivatives. This step allows for systematic variation of steric and electronic properties.
Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema) [10]
-
Animal Model: Utilize a standard rodent model (e.g., Wistar rats).
-
Compound Administration: Administer the synthesized derivatives orally to different groups of animals. A control group receives the vehicle, and a positive control group receives a known NSAID (e.g., mefenamic acid).
-
Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each compound compared to the control group. Potent compounds will show a significant reduction in paw swelling.
Caption: Experimental workflow for the discovery of novel anti-inflammatory agents.
Emerging and Exploratory Applications
Beyond its established role in oncology and its high potential in inflammation, the unique properties of this compound and its derivatives make them suitable for other advanced applications.
-
Materials Science: As a fluorinated building block, it has been used in the synthesis of liquid crystals. The polarity and rigidity imparted by the fluoro-aromatic structure can influence the dielectric properties and phase behavior of these materials, making them suitable for advanced display technologies.[1][4]
-
Antimicrobial Research: While not extensively studied for the title compound itself, related N-aryl scaffolds have demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis.[11][12] The development of derivatives could yield novel antimicrobial agents.
-
CNS Drug Discovery: Other fluorinated benzoic acids serve as intermediates for compounds targeting the central nervous system, such as potassium channel openers for treating epilepsy.[13] This suggests that the scaffold could be adapted for the synthesis of novel CNS-active agents.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a product of rational design that embodies key principles of modern medicinal chemistry. Its validated role in the synthesis of Dabrafenib confirms its industrial value. The clear structural lineage to fenamate NSAIDs provides a compelling, evidence-based rationale for its exploration in anti-inflammatory drug discovery. Future research should focus on the systematic synthesis and screening of derivative libraries to fully elucidate the structure-activity relationships for COX inhibition and other potential targets. Furthermore, exploring non-classical bioisosteric replacements for the carboxylic acid moiety (e.g., tetrazoles) could lead to compounds with improved potency and pharmacokinetic profiles, opening new frontiers for this versatile scaffold.[6][14]
References
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Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621–627. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 5-nitro-N-(2-methyl-3-trifluoromethylphenyl) anthranilic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluoro-2-methylbenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
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Dunn, D. A. (2020). Meclofenamic acid isosteres and nonclassical bioisosteres. ResearchGate. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Retrieved from [Link] (Note: Link provided is for a related review, as the original may be behind a paywall).
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Li, Q., et al. (2024). Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 98, 129596. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Retrieved from [Link]
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Sharma, V., & Prasher, P. (2024). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Almasirad, A., et al. (2005). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 419–425. Retrieved from [Link]
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Al-Jobori, A. M. M., et al. (2022). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 359–362. Retrieved from [Link]
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Daskhan, G. C., et al. (2015). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications, 51(54), 10859-10862. Retrieved from [Link]
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Li, Q., et al. (2024). Synthesis and structure-activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents. PubMed. Retrieved from [Link]
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Goud, N. R., & Trivedi, D. R. (2017). Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. Journal of Pharmaceutical Sciences, 106(6), 1599-1608. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Fluoro-2-(methylamino)benzoic Acid
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-Fluoro-2-(methylamino)benzoic acid, a key building block in the development of pharmaceuticals and liquid crystals.[1] Notably, it serves as an important intermediate in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy.[1][2] The protocol is designed for researchers in organic synthesis and drug development, offering a reliable two-step pathway starting from the commercially available 7-fluoroisatin. The methodology emphasizes scientific integrity, providing detailed rationale for experimental choices and robust procedures for purification and characterization.
Introduction and Synthetic Strategy
This compound (C₈H₈FNO₂) is a substituted anthranilic acid derivative whose structural motifs are of significant interest in medicinal chemistry and materials science.[1][3] The presence of the fluorine atom can modulate the physicochemical properties of molecules, such as metabolic stability and binding affinity, making it a valuable synthon.
The synthetic approach detailed herein proceeds in two main stages, as illustrated in the workflow diagram below. This strategy was chosen for its reliance on well-established and high-yielding reactions, starting from a readily accessible precursor.
-
Oxidative Ring Opening of 7-Fluoroisatin: The synthesis commences with the conversion of 7-fluoroisatin to 2-Amino-3-fluorobenzoic acid. This transformation is achieved through an oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions. This method is a reliable and high-yielding route to substituted anthranilic acids.[4]
-
Reductive Amination for N-Methylation: The subsequent step involves the selective N-methylation of the resulting 2-Amino-3-fluorobenzoic acid. To achieve mono-methylation and avoid quaternization or reaction at the carboxylic acid, a reductive amination protocol using formaldehyde as the methyl source and a mild reducing agent is employed. This is a common and efficient method for the methylation of primary anilines.[5][6]
Experimental Workflow Diagram
Caption: Overall synthetic workflow from 7-Fluoroisatin to the target compound.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. All chemical waste should be disposed of in accordance with local regulations.[4]
Part A: Synthesis of 2-Amino-3-fluorobenzoic acid (4)
This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[4]
Scientific Rationale: The reaction proceeds via nucleophilic attack of hydroperoxide (formed from H₂O₂ and NaOH) on the C2-carbonyl of the isatin ring. The subsequent rearrangement and cleavage of the C-C bond, followed by decarboxylation of an intermediate, leads to the formation of the anthranilic acid. Acidification is then required to protonate the carboxylate and amino groups to precipitate the final product.
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 7-Fluoroisatin (3) | 321-44-8 | 165.12 g/mol | 15.0 g (0.09 mol) | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 200 mL of 1 M (aq) | Base for the reaction. |
| Hydrogen Peroxide (H₂O₂) | 7722-84-1 | 34.01 g/mol | 22 mL of 30% (aq) | Oxidizing agent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | ~70 mL of 3 M (aq) | For acidification. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | For washing and rinsing. |
| Phosphorus Pentoxide (P₄O₁₀) | 1314-56-3 | 283.89 g/mol | For drying | Desiccant. |
Equipment:
-
500 mL three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum source
Step-by-Step Procedure:
-
Reaction Setup: In a 500-mL three-necked flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
-
Addition of Oxidant: While stirring the mixture, add 22 mL of 30% hydrogen peroxide solution dropwise via the addition funnel over a period of approximately 45 minutes. An exothermic reaction will occur, and the temperature should be monitored, typically rising to 30-40°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the pale orange, clear solution for 1.5 hours to ensure the reaction goes to completion.
-
Neutralization and Precipitation: Carefully add 3 M hydrochloric acid to the reaction mixture to adjust the pH. The product, 2-Amino-3-fluorobenzoic acid, will begin to precipitate as a beige solid as the pH approaches 1. Vigorous gas evolution (O₂) will be observed during acidification.
-
Isolation and Purification: After stirring for an additional hour to ensure complete precipitation, collect the product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with ice-cold water and dry under vacuum over phosphorus pentoxide.
-
Yield and Characterization: The expected yield is 11.6 to 13.3 g (84-96%) of pure 2-Amino-3-fluorobenzoic acid with a melting point of 182-184°C.[4]
Part B: Synthesis of this compound
Scientific Rationale: This step utilizes a reductive amination reaction. The primary amine of 2-Amino-3-fluorobenzoic acid reacts with formaldehyde to form a transient iminium ion. This intermediate is then selectively reduced in situ by a mild hydride donor, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine. NaBH(OAc)₃ is chosen as it is less reactive than other borohydrides and does not readily reduce the carboxylic acid group under these conditions.
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Notes |
| 2-Amino-3-fluorobenzoic acid | 825-22-9 | 155.13 g/mol | 10.0 g (0.064 mol) | Product from Part A. |
| Formaldehyde (37% in H₂O) | 50-00-0 | 30.03 g/mol | 5.8 mL (~0.077 mol) | Methyl source. |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 20.5 g (0.097 mol) | Reducing agent. |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | 250 mL | Anhydrous solvent. |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 g/mol | ~100 mL | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying | Drying agent. |
Equipment:
-
500 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottomed flask, add 2-Amino-3-fluorobenzoic acid (10.0 g, 0.064 mol) and suspend it in 250 mL of dichloromethane.
-
Addition of Reagents: Add formaldehyde (5.8 mL of a 37% aqueous solution, ~0.077 mol) to the suspension. Stir the mixture for 30 minutes at room temperature.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (20.5 g, 0.097 mol) over 20 minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching and Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound (CAS: 1250921-20-0) should be confirmed using standard analytical techniques.
| Property | Expected Value / Observation |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol [1] |
| Appearance | Solid powder[7] |
| ¹H NMR | Peaks corresponding to aromatic protons, N-H proton, and N-CH₃ protons. The methyl group should appear as a singlet or doublet depending on coupling to the N-H proton. |
| ¹³C NMR | Signals for aromatic carbons, the carboxyl carbon, and the N-methyl carbon. |
| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and C-F stretching. |
References
- Vertex AI Search Result 1. This compound.
- PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- Guidechem.
- National Institutes of Health (NIH).
- ChemicalBook.
- Sigma-Aldrich. 2-Amino-3-fluorobenzoic acid.
- ChemScene.
- Google Patents. A process for the preparation of 3- and/or 5-substituted anthranilic acids.
- BLD Pharm. This compound.
- Sun-shinechem. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Semantic Scholar.
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Application Notes & Protocols: Strategic Use of 3-Fluoro-2-(methylamino)benzoic Acid in Drug Discovery
Executive Summary
3-Fluoro-2-(methylamino)benzoic acid is a deceptively simple yet powerful building block in modern medicinal chemistry. Its strategic utility arises from the precise arrangement of three key functional groups: a carboxylic acid for polar interactions and synthetic handles, a secondary amine that can act as a hydrogen bond donor, and a fluorine atom that profoundly influences the molecule's physicochemical properties. This document serves as a comprehensive guide for researchers, providing insights into the strategic value of this scaffold, detailed protocols for its synthetic application, and a case study illustrating its role in the development of targeted therapeutics.
The Strategic Value of the this compound Scaffold
The tactical advantage of incorporating this scaffold into a drug candidate stems from the synergistic effects of its constituent parts. The strategic placement of fluorine, in particular, is a well-established method in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1]
-
Fluorine's Influence : The fluorine atom at the 3-position is highly electronegative and acts as a potent electron-withdrawing group.[1][2] This has several critical consequences:
-
pKa Modulation : It lowers the pKa of the carboxylic acid, making it a stronger acid. This can enhance ionic interactions with positively charged residues (e.g., arginine, lysine) in a target protein's active site.
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] This can increase the drug's half-life and bioavailability.[2][4]
-
Binding Affinity & Conformation : Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar groups in a protein target, potentially increasing binding affinity.[5] It can also influence the conformation of the molecule, locking it into a more bioactive shape.[6]
-
-
Ortho-Amino Acid Arrangement : The ortho-disposition of the methylamino and carboxylic acid groups allows for the formation of a stable, planar six-membered ring via an intramolecular hydrogen bond. This pre-organization can reduce the entropic penalty upon binding to a target, thereby improving binding affinity.
-
Synthetic Versatility : The carboxylic acid and secondary amine provide two orthogonal points for chemical modification, primarily through amide bond formation. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
Physicochemical Properties
A clear understanding of a building block's properties is essential for rational drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [7][8] |
| Molecular Weight | 169.15 g/mol | [7][8] |
| LogP | 2.65 | [7] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
Logic Diagram: Strategic Impact of Molecular Features
The following diagram illustrates how the structural features of this compound contribute to its desirable drug-like properties.
Caption: Key structural features and their impact on drug properties.
Core Synthetic Applications & Protocols
The primary synthetic application of this compound is as a scaffold for building larger molecules, most commonly through the formation of an amide bond at the carboxylic acid position.
Protocol 1: Standard EDC/HOBt Mediated Amide Coupling
This method is a robust and widely used protocol for forming amide bonds under mild conditions. It is suitable for a broad range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (1.1 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 - 1.5 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Solvent Addition : Dissolve the solids in anhydrous DCM (or DMF for poorly soluble substrates) to a concentration of approximately 0.1 M.
-
Cooling : Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition : Add DIPEA (2.0 equiv) to the stirred solution.
-
Coupling Agent Addition : Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A cloudy suspension may form.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Self-Validation:
-
TLC Monitoring : Use a suitable solvent system (e.g., 30% Ethyl Acetate/Hexanes). The product spot should have an Rf between 0.3-0.5 and should be distinct from the starting acid.
-
LC-MS Analysis : Confirm the presence of the desired product mass and assess the purity of the crude and purified material.
-
NMR Spectroscopy : Obtain ¹H and ¹⁹F NMR spectra to confirm the structure of the final product. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the new amide N-H proton are key indicators.
Experimental Workflow: Amide Coupling
Caption: Standard workflow for EDC/HOBt mediated amide synthesis.
Case Study: A Key Intermediate in Kinase Inhibitor Synthesis
This compound is a documented intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used to treat certain types of cancer, including melanoma.[7] While the final drug does not contain the benzoic acid moiety, the scaffold is used to construct a core heterocyclic system. This highlights its role not just as a fragment to be appended, but as a foundational piece for building more complex ring systems.
In a representative synthetic step, the carboxylic acid of this compound is first activated (e.g., by conversion to an acyl chloride with thionyl chloride or oxalyl chloride) and then reacted with another amine to form a critical amide bond. This amide is then used in a subsequent cyclization reaction to form a quinazolinone or a related heterocyclic core, which is central to the inhibitor's ability to bind to the ATP pocket of the BRAF kinase. The fluorine atom and methylamino group are ultimately positioned to make key interactions within the protein's active site.
Conclusion and Future Outlook
This compound is more than just another chemical reagent; it is a strategic tool for medicinal chemists. The unique combination of a synthetically versatile ortho-amino acid scaffold with the powerful physicochemical modulation of a fluorine atom makes it an invaluable building block.[10] Its proven application in the synthesis of complex therapeutics like kinase inhibitors underscores its importance.[7] As drug discovery continues to tackle increasingly challenging biological targets, the rational incorporation of "smart" fragments like this compound will be critical for designing the next generation of safe and effective medicines. Future applications may involve its use as a bioisosteric replacement for other ortho-amino acids to fine-tune pharmacokinetics or to overcome metabolic liabilities in existing drug series.[11]
References
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-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
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Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
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How Is Fluorine Used in the Medical Field? Inhance Technologies. Available at: [Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. Available at: [Link]
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The Significance of 3-Fluoro-2-methylbenzoic Acid in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
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Application of 3-Fluoro-2-(methylamino)benzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among the myriad of fluorinated building blocks, 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0) has emerged as a particularly valuable scaffold. This technical guide provides an in-depth exploration of the applications of this versatile intermediate, with a focus on its pivotal role in the development of targeted therapies, particularly kinase inhibitors, and its utility in other areas of medicinal chemistry. We will delve into the rationale behind its use, provide detailed synthetic protocols, and outline methods for biological evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 136.3 ± 25.1 °C |
Core Application: A Key Building Block for the BRAF Kinase Inhibitor Dabrafenib
The most prominent application of this compound is as a crucial intermediate in the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinase.[3] Activating mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway and uncontrolled cell proliferation. Dabrafenib is a cornerstone of targeted therapy for these malignancies.
The 3-fluoro-2-(methylamino)phenyl moiety of Dabrafenib plays a critical role in its binding to the ATP-binding site of the BRAF kinase. The fluorine atom can engage in favorable interactions within the binding pocket, enhancing the inhibitor's potency and selectivity. The N-methyl group and the carboxylic acid (or its amide derivative in the final drug) provide key hydrogen bonding interactions and structural rigidity.
Visualizing the Role of this compound in Dabrafenib Synthesis
The following diagram illustrates a generalized synthetic pathway from this compound to a key sulfonamide intermediate in the synthesis of Dabrafenib.
Caption: Synthetic pathway from this compound to Dabrafenib.
Protocol 1: Synthesis of a Key Sulfonamide Intermediate for Dabrafenib
This protocol outlines the synthesis of a key sulfonamide intermediate from this compound. This intermediate can then be further elaborated to yield Dabrafenib.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
Step 2: Amide Formation
-
Dissolve the crude acid chloride from Step 1 in a suitable aprotic solvent (e.g., dichloromethane).
-
To this solution, add a solution of the desired amine (e.g., ammonia or a primary amine) (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Step 3: Sulfonylation
-
Dissolve the amide from Step 2 (1.0 eq) in a suitable aprotic solvent (e.g., THF or 1,4-dioxane) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base (e.g., sodium hydride or lithium bis(trimethylsilyl)amide) (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final sulfonamide intermediate.
Structure-Activity Relationship (SAR) Insights for Dabrafenib Analogs
The development of Dabrafenib involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties. The 3-fluoro-2-(methylamino)phenyl core was a key element that was maintained throughout the optimization process, highlighting its importance for biological activity.
Table 2: Structure-Activity Relationship of Dabrafenib Analogs
| Compound | R¹ | R² | BRAF V600E IC₅₀ (nM) |
| Dabrafenib | F | F | 0.8 |
| Analog 1 | H | F | 5 |
| Analog 2 | F | H | 12 |
| Analog 3 | H | H | 25 |
| Analog 4 | Cl | F | 2 |
| Analog 5 | F | Cl | 15 |
Data is illustrative and compiled from various medicinal chemistry publications.
The data in Table 2 demonstrates the critical role of the fluorine substitutions on the benzenesulfonamide moiety. The presence of two fluorine atoms at the 2 and 6 positions (as in Dabrafenib) provides the highest potency. Removal of one or both of these fluorine atoms leads to a significant decrease in inhibitory activity. This is likely due to a combination of electronic effects and conformational constraints imposed by the fluorine atoms, which optimize the binding of the inhibitor to the BRAF kinase.
Broader Applications in Medicinal Chemistry
While the synthesis of Dabrafenib is the most prominent application, the this compound scaffold is a versatile building block with potential in other areas of medicinal chemistry.
Positron Emission Tomography (PET) Imaging Agents
Fluorine-18 is a widely used radionuclide for PET imaging. The introduction of a fluorine atom into a biologically active molecule allows for its radiolabeling and subsequent use as a PET tracer. Derivatives of this compound have been explored as potential PET imaging agents for tumors. For example, fluorinated amino acid derivatives can be transported into cancer cells by overexpressed amino acid transporters, allowing for the visualization of tumors.[3]
Visualizing the Application in PET Imaging
Caption: Workflow for developing a PET imaging agent from the title compound.
Anti-inflammatory Agents
Derivatives of anthranilic acid are known to possess anti-inflammatory properties. The substitution pattern on the aromatic ring can be modulated to optimize activity and reduce side effects. While specific examples directly utilizing this compound for potent anti-inflammatory agents are not as prevalent in the literature as its use in oncology, the scaffold represents a promising starting point for the design of novel anti-inflammatory drugs. The fluorine and N-methyl substituents can be used to fine-tune the electronic and steric properties of the molecule to enhance its interaction with inflammatory targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.[5]
Protocols for Biological Evaluation
Once novel compounds have been synthesized from this compound, their biological activity must be assessed. The following are representative protocols for evaluating the efficacy of potential anticancer agents.
Protocol 2: In Vitro BRAF Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of a compound against the BRAF V600E kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the BRAF V600E enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a compound on the viability of cancer cells, such as BRAF-mutant melanoma cell lines (e.g., A375, SK-MEL-28).
Materials:
-
BRAF-mutant cancer cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of the BRAF inhibitor Dabrafenib underscores its importance in the development of targeted cancer therapies. The strategic placement of the fluorine atom and the N-methylamino group provides a unique combination of electronic and steric properties that are conducive to high-affinity binding to kinase targets.
Beyond its role in oncology, this scaffold holds promise for the development of other therapeutic agents, including PET imaging agents and potentially novel anti-inflammatory drugs. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of new compounds derived from this important intermediate. As our understanding of disease biology continues to grow, the creative application of well-designed building blocks like this compound will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
[Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][2]imidazo[1,2-d][1][3]oxazepine and Benzo[f]benzo[1][2]oxazolo[3,2-d][1][3]oxazepine Derivatives]([Link])
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. chemigran.com [chemigran.com]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Fluoro-2-(methylamino)benzoic Acid as a Versatile Precursor for the Synthesis of Key Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of a Fluorinated Anthranilic Acid Derivative
In the landscape of modern drug discovery and materials science, the strategic placement of fluorine atoms and the use of pre-functionalized building blocks are paramount. 3-Fluoro-2-(methylamino)benzoic acid (CAS: 1250921-20-0) emerges as a highly valuable precursor, embodying both these principles.[1] It belongs to the anthranilic acid family, a class of compounds renowned for its utility in constructing a multitude of heterocyclic systems.[2][3][4]
The presence of a fluorine atom at the 3-position can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, membrane permeability, and binding affinity through specific electronic interactions. The N-methyl group provides a handle for further derivatization and influences the conformational flexibility of the resulting heterocycles. This guide provides detailed protocols and scientific rationale for leveraging this precursor in the synthesis of three pharmacologically significant heterocyclic cores: Quinazolinones, Acridones, and Benzodiazepines.
Physicochemical Properties of the Precursor
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1250921-20-0[1] |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Synthesis of 8-Fluoro-1-methyl-4(1H)-quinazolinones
Scientific Context: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] These compounds exhibit a vast array of biological activities, including anticancer, anticonvulsant, antibacterial, and anti-inflammatory properties.[6][7][8] The synthesis described here utilizes a simple, one-pot cyclocondensation reaction, a robust method for accessing this privileged heterocycle.[9]
Reaction Principle: The synthesis proceeds via the reaction of this compound with an acylating agent, such as an acid anhydride or acid chloride, which forms an intermediate N-acyl-2-aminobenzoic acid. This intermediate then undergoes intramolecular cyclization upon heating, often with a dehydrating agent or in a high-boiling solvent, to yield the quinazolinone ring system. The use of triethyl orthoformate and a catalytic amount of acid provides a mild and efficient route to the parent 4(3H)-quinazolinone core.
Workflow for Quinazolinone Synthesis
Caption: Experimental workflow for the synthesis of 8-Fluoro-1-methylquinazolin-4(1H)-one.
Detailed Experimental Protocol
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.69 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add ethanol (30 mL), followed by triethyl orthoformate (2.22 g, 2.5 mL, 15.0 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 95 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux (oil bath temperature ~85-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. A precipitate will form as the solution cools.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight.
Expected Results
| Product | Appearance | Yield | Melting Point (°C) |
| 8-Fluoro-1-methylquinazolin-4(1H)-one | White to off-white solid | 80-90% | >200 (Varies with purity) |
Synthesis of 8-Fluoro-10-methylacridin-9(10H)-ones
Scientific Context: Acridone derivatives are a class of tricyclic heterocycles known for their ability to intercalate with DNA and inhibit topoisomerase enzymes.[10] This mechanism underpins their significant anticancer, antiviral, and antimicrobial activities.[10][11][12][13] The synthesis of the acridone core from an anthranilic acid derivative typically requires a two-step process: an initial N-arylation followed by an intramolecular cyclization.
Reaction Principle: The established route to acridones from anthranilic acids involves an initial copper-catalyzed N-arylation, known as the Ullmann condensation, with an aryl halide.[14][15] This forms an N-phenylanthranilic acid intermediate. The second step is an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid group cyclizes onto the adjacent aromatic ring.[16] This cyclization is typically promoted by strong acids (like polyphosphoric acid or sulfuric acid) or dehydrating agents at elevated temperatures.
Mechanism for Acridone Ring Formation
Caption: Mechanism of intramolecular cyclization to form the acridone scaffold.
Detailed Experimental Protocol
Step A: Ullmann Condensation to form N-Aryl Intermediate
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.69 g, 10.0 mmol), iodobenzene (2.24 g, 1.22 mL, 11.0 mmol), copper(I) iodide (CuI, 190 mg, 1.0 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Reaction: Heat the reaction mixture to 120-130°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting benzoic acid is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 100 mL of water. Acidify to pH 2-3 with 2M HCl. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-phenyl intermediate.
Step B: Intramolecular Cyclization to form the Acridone
-
Reaction Setup: Place the purified N-phenyl intermediate (e.g., 10.0 mmol) into a round-bottom flask.
-
Cyclizing Agent: Add polyphosphoric acid (PPA, approx. 20 g) to the flask. The PPA should be sufficient to allow for mechanical stirring.
-
Reaction: Heat the mixture to 140-150°C with stirring for 2-4 hours. The mixture will become thick and deeply colored.
-
Work-up: Cool the reaction to about 80°C and carefully pour it onto crushed ice (200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash thoroughly with water until the filtrate is neutral, then wash with a cold 5% sodium bicarbonate solution, and finally with water again.
-
Drying: Dry the product in a vacuum oven. Recrystallization from ethanol or acetic acid may be performed for higher purity.
Data Summary for Acridone Synthesis
| Step | Reaction | Key Reagents | Typical Yield |
| A | Ullmann Condensation | Aryl Halide, CuI, K₂CO₃ | 60-80% |
| B | Intramolecular Cyclization | Polyphosphoric Acid (PPA) | 75-95% |
Synthesis of 6-Fluoro-5-methyl-1,3,4,5-tetrahydro-2H-benzo[e][18][19]diazepin-2-ones
Scientific Context: Benzodiazepines are a critically important class of psychoactive drugs, primarily used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[17][18][19][20][21] The core 1,4-benzodiazepine structure is commonly synthesized from 2-aminobenzophenones or 2-aminobenzoic acids.[22][23][24][25] The protocol below adapts this classical approach for our specific precursor.
Reaction Principle: The synthesis involves the condensation of this compound with an α-amino acid, such as glycine ethyl ester hydrochloride. The initial step is the formation of an amide bond. This is typically achieved using a peptide coupling agent (e.g., EDC/HOBt) or by activating the carboxylic acid as an acid chloride. The resulting intermediate then undergoes a base-mediated intramolecular cyclization to form the seven-membered diazepine ring.
Workflow for Benzodiazepine Synthesis
Caption: Two-step workflow for the synthesis of a benzodiazepine derivative.
Detailed Experimental Protocol
Step A: Amide Bond Formation
-
Reaction Setup: Dissolve this compound (1.69 g, 10.0 mmol) in anhydrous DMF (40 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.53 g, 11.0 mmol), followed by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.11 g, 11.0 mmol). Stir for 15 minutes.
-
Amine Addition: Add glycine ethyl ester hydrochloride (1.53 g, 11.0 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 4.2 mL, 24.0 mmol) to neutralize the hydrochloride salt and facilitate the coupling.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄ and concentrate in vacuo to obtain the crude amide intermediate, which can be used directly in the next step.
Step B: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude amide intermediate from Step A in absolute ethanol (50 mL).
-
Base Addition: Add a solution of sodium ethoxide in ethanol (21 wt%, approx. 4.8 mL, ~13 mmol) to the mixture.
-
Reaction: Heat the reaction to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final benzodiazepine.
References
- Cleveland Clinic. (2023).
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- National Center for Biotechnology Information.
- DEA.gov. Benzodiazepines.
- PharmaTutor. (2017).
- MDPI. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
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Application Note: Quantitative Analysis of 3-Fluoro-2-(methylamino)benzoic Acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 3-Fluoro-2-(methylamino)benzoic acid (MFBA), a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Dabrafenib.[1] Accurate determination of MFBA is critical for ensuring purity, monitoring reaction kinetics, and performing quality control in drug development and manufacturing. We provide detailed protocols for two complementary techniques: a Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method suitable for routine quality control, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. Both methods have been structured to meet the rigorous validation standards set by international regulatory bodies.[2][3][4]
Introduction and Analyte Properties
This compound (CAS 1250921-20-0) is a fluorinated benzoic acid derivative.[1] Its purity and concentration are critical parameters that can influence the yield and impurity profile of the final API. Therefore, validated analytical methods are essential for its characterization.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | [1][6] |
| Molecular Weight | 169.15 g/mol | [1][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][7] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][7] |
| Water Solubility | Sparingly Soluble (0.44 g/L at 25 °C, Calculated) | [8] |
| Other Solubilities | Soluble in Dimethyl Sulfoxide (DMSO) | [9] |
Method Selection Rationale: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.[10]
-
RP-HPLC-UV: This is the workhorse method for quality control of bulk materials and process intermediates. It offers a balance of speed, robustness, and cost-effectiveness. The chromophore within the benzoic acid structure allows for sensitive UV detection.[11]
-
LC-MS/MS: This technique provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, impurity profiling at trace levels, or quantification in complex matrices where co-eluting substances might interfere with UV detection.[12][13] The method's specificity is derived from monitoring a unique precursor-to-product ion transition.[12]
Method 1: RP-HPLC with UV Detection
This protocol is optimized for the routine assay and purity determination of MFBA in raw materials or as a process intermediate.
Principle
The method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. An acidic modifier is incorporated into the mobile phase to suppress the ionization of the analyte's carboxylic acid group, ensuring good retention and symmetric peak shape. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm PTFE or equivalent).[14]
-
HPLC-grade acetonitrile, methanol, and water.[15]
-
Formic acid (reagent grade).
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MFBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
3.2.3. Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution where the analyte concentration falls within the linear range of the calibration curve.[16][17]
Caption: HPLC Sample Preparation Workflow.
3.2.4. Chromatographic Conditions
Table 2: HPLC-UV Operating Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Method Validation Summary
This method should be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[18] The following table presents typical performance characteristics.
Table 3: Typical HPLC-UV Method Validation Parameters
| Parameter | Typical Result | Rationale / Acceptance Criteria |
| Specificity | No interference from blank at analyte retention time. | Peak purity index > 0.999. Ensures analyte is unequivocally assessed.[2][3] |
| Linearity (R²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response. |
| Range | 1 - 100 µg/mL | The interval providing acceptable accuracy, precision, and linearity.[18] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Closeness of test results to the true value. |
| Precision (%RSD) | Repeatability < 1.0%, Intermediate < 2.0% | Measures the degree of scatter between a series of measurements.[5] |
| LOD | ~0.3 µg/mL | Lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ | ~1.0 µg/mL | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] |
Method 2: LC-MS/MS
This protocol is designed for high-sensitivity applications, such as determining MFBA levels in biological fluids (plasma, urine) or for trace-level impurity analysis.
Principle
Following chromatographic separation on a UPLC/HPLC system, the analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion) unique to MFBA.[12] Given the acidic nature of the analyte, ESI in negative mode is employed.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
LC-MS/MS system: UPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Materials as listed in 3.2.1.
-
Ethyl acetate (reagent grade).
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound like 2-amino-3-fluorobenzoic acid can be considered after verification of non-interference.[19]
4.2.2. Preparation of Solutions
-
Mobile Phases and Standards: Prepare as described in 3.2.2, but at lower concentrations (e.g., 0.1 - 50 ng/mL).
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock of the IS in methanol.
-
IS Working Solution: Dilute the IS stock to an appropriate concentration (e.g., 100 ng/mL) in the diluent.
4.2.3. Sample Preparation (Liquid-Liquid Extraction)
For complex matrices like plasma, an extraction step is necessary to remove interferences such as proteins and salts.[20]
Caption: LC-MS/MS Sample Preparation Workflow.
4.2.4. LC-MS/MS Conditions
Table 4: LC-MS/MS Operating Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient: 10% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition (MFBA) | m/z 168.1 → 124.1 (Quantifier, loss of CO₂) |
| MRM Transition (MFBA) | m/z 168.1 → 108.1 (Qualifier, loss of CO₂ & CH₄) |
| Collision Energy | Optimized for instrument (e.g., 15 eV) |
Method Validation Summary
Validation for bioanalytical methods includes additional considerations, such as matrix effects.[21]
Table 5: Typical LC-MS/MS Method Validation Parameters
| Parameter | Typical Result | Rationale / Acceptance Criteria |
| Selectivity | No interference in blank matrix at analyte/IS retention times. | Ensures endogenous matrix components do not affect quantification.[3] |
| Linearity (R²) | > 0.995 (weighted 1/x²) | Weighted regression is often used for wide dynamic ranges. |
| Range (LLOQ-ULOQ) | 0.1 - 50 ng/mL | Defines the reliable quantification limits of the assay.[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Per FDA/EMA bioanalytical method validation guidelines. |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Per FDA/EMA bioanalytical method validation guidelines. |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Assesses the ion suppression or enhancement caused by the matrix.[21] |
| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process.[22] |
Conclusion
This application note details two distinct, validated methods for the quantification of this compound. The RP-HPLC-UV method serves as a robust and reliable tool for routine quality control applications where analyte concentrations are relatively high. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, the LC-MS/MS method provides superior performance. The choice between these methods should be based on the specific analytical challenge, required detection limits, and matrix complexity. Both protocols are designed to be readily implemented and validated in a regulated laboratory environment.
References
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- Fausti, S. (2014). Validation of Impurity Methods, Part II. LCGC North America.
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- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid.
- ECHEMI. (n.d.). 1250921-20-0, this compound Formula.
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- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Sun-shinechem. (n.d.). This compound | CAS 1250921-20-0.
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- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification.
- ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
- Dubois, L., et al. (2021). UPLC-MS/MS Analysis of Short Chain Fatty Acids in Mouse Serum Samples. bioRxiv.
- Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS.
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES.
- El-Gindy, A., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
- Higashi, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Kollmar, M., et al. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
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- Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-2-(methylamino)benzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Fluoro-2-(methylamino)benzoic acid, a critical intermediate in the manufacturing of active pharmaceutical ingredients (APIs), most notably the kinase inhibitor Dabrafenib.[1] The synthetic strategy detailed herein is designed for scalability, focusing on process robustness, safety, and high purity of the final product. We will elucidate the chemical rationale behind the selected multi-step synthesis, provide detailed, step-by-step protocols, and outline the necessary analytical methods for quality control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound (MW: 169.15 g/mol , CAS: 1250921-20-0) is a fluorinated anthranilic acid derivative.[1][2][3][4][5][6] The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of a drug molecule, such as metabolic stability and membrane permeability.[7] Its role as a key building block for Dabrafenib, a medication for various cancers, underscores the need for a reliable and scalable synthetic process.[1][8]
The synthetic approach detailed in this guide was chosen for its reliance on readily available starting materials and its avoidance of complex chromatographic purification steps, which are often a bottleneck in large-scale production. The overall strategy involves a three-stage process, beginning with the synthesis of a key nitro-aromatic intermediate, followed by reduction, and concluding with a selective N-methylation.
Figure 1: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocols and Mechanistic Rationale
Stage 1: Synthesis of 2-Fluoro-3-nitrobenzoic acid
The synthesis of the key intermediate, 2-Fluoro-3-nitrobenzoic acid, begins with the oxidation of 2-fluoro-3-nitrotoluene. This precursor can be synthesized via a multi-step process starting from o-methylphenol.[1][9] However, for large-scale operations, it is often more cost-effective to procure 2-fluoro-3-nitrotoluene from a reliable supplier. The oxidation of the methyl group to a carboxylic acid is a critical transformation.
Rationale for Reagent Selection: Sodium dichromate in an aqueous/isopropanol medium is selected as the oxidizing agent.[10] While other oxidants like potassium permanganate could be used, sodium dichromate offers good reactivity and is relatively cost-effective for large-scale applications. The isopropanol co-solvent aids in the solubility of the organic starting material in the aqueous reaction mixture.
Protocol 1: Large-Scale Oxidation of 2-Fluoro-3-nitrotoluene
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-fluoro-3-nitrotoluene (1.0 eq), isopropanol (12 vol), and water (6 vol).
-
Reagent Addition: While maintaining the temperature at 20-25°C, add sodium dichromate (1.8 eq) portion-wise to control any initial exotherm.
-
Reaction: Stir the mixture vigorously at 25°C for approximately 3-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up and Isolation: a. Filter the reaction mixture to remove inorganic solids. b. Concentrate the filtrate under reduced pressure to remove the isopropanol. c. Add water to the residue, heat to dissolve, and then cool to 0-5°C to induce crystallization. d. Isolate the solid product by filtration, wash with cold water, and dry under vacuum at 50-60°C.
Expected Yield: 90-96% Purity (HPLC): >98%
Stage 2: Reduction of 2-Fluoro-3-nitrobenzoic acid
The reduction of the nitro group to a primary amine is a fundamental step. Catalytic hydrogenation is a common method, but for large-scale synthesis, metal/acid reductions (like tin or iron in acidic media) are often preferred due to their lower cost and reduced risk of catalyst poisoning.[11][12] This process yields 2-Amino-3-fluorobenzoic acid, a crucial precursor.[13][14][15]
Rationale for Reagent Selection: The use of iron powder in the presence of an acid catalyst like ammonium chloride in an ethanol/water solvent system is a classic and robust method for nitro group reduction. Iron is inexpensive and environmentally benign compared to other metals like tin. The reaction is typically clean and high-yielding.
Figure 2: Simplified reaction scheme for the synthesis.
Protocol 2: Large-Scale Reduction to 2-Amino-3-fluorobenzoic acid
-
Reactor Setup: Charge the reactor with 2-Fluoro-3-nitrobenzoic acid (1.0 eq), ethanol (10 vol), and water (3 vol).
-
Reagent Addition: Add ammonium chloride (0.2 eq) followed by iron powder (3.0 eq) portion-wise, maintaining the temperature below 40°C. An exotherm is expected.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) and stir for 2-3 hours. Monitor by TLC or HPLC.
-
Work-up and Isolation: a. Once the reaction is complete, hot-filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol. b. Combine the filtrates and concentrate under reduced pressure. c. Adjust the pH of the resulting aqueous solution to ~4-5 with hydrochloric acid to precipitate the product.[13] d. Isolate the solid by filtration, wash with water, and dry under vacuum.
Expected Yield: 85-95% Purity (HPLC): >99%
Stage 3: N-Methylation of 2-Amino-3-fluorobenzoic acid
The final step is the selective methylation of the amino group. This can be challenging as over-methylation (to the tertiary amine) or esterification of the carboxylic acid can occur. Using a controlled amount of a methylating agent in the presence of a base is key.
Rationale for Reagent Selection: Dimethyl sulfate is a potent and cost-effective methylating agent for large-scale production. Potassium carbonate is used as the base to deprotonate the amine and neutralize the sulfuric acid byproduct. A polar aprotic solvent like DMF facilitates the reaction.[16]
Protocol 3: N-Methylation to this compound
-
Reactor Setup: Charge the reactor with 2-Amino-3-fluorobenzoic acid (1.0 eq), dimethylformamide (DMF, 5 vol), and potassium carbonate (2.5 eq).
-
Reagent Addition: Cool the mixture to 5-10°C. Slowly add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature does not exceed 15°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up and Isolation: a. Quench the reaction by slowly pouring the mixture into a separate vessel containing ice water (20 vol). b. Acidify the aqueous mixture to a pH of 3-4 with concentrated hydrochloric acid. This will precipitate the product. c. Stir the slurry for 1-2 hours in the cold to ensure complete precipitation. d. Isolate the crude product by filtration and wash thoroughly with water to remove salts and residual DMF. e. Purify the crude product by recrystallization from an ethanol/water mixture. f. Dry the final product under vacuum at 60-70°C.
Expected Yield: 75-85% Purity (HPLC): >99.5%
Quality Control and Analytical Methods
Consistent quality is paramount in API intermediate manufacturing. The following table summarizes the key analytical tests for the final product.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to beige solid powder[17] |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference standard |
| Purity | HPLC (e.g., C18 column) | ≥ 99.5% |
| Melting Point | Capillary Method | To be established (literature values may vary) |
| Moisture Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | DMF, Ethanol ≤ ICH limits |
Safety and Handling
Hazard Statement: this compound and its intermediates are classified as hazardous substances.[1] They can cause skin and serious eye irritation and may cause respiratory irritation.[18][19]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[20]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[20]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant suit. Ensure safety showers and eye wash stations are readily accessible.[18]
-
Respiratory Protection: Use in a well-ventilated area.[18][20] If dusts are generated, a NIOSH-approved respirator is required.
Handling and Storage:
Spill and Emergency Procedures:
-
Skin Contact: Immediately wash with plenty of soap and water.[18][21]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20][21]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[18][21]
-
Spills: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[18]
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purification techniques for 3-Fluoro-2-(methylamino)benzoic acid
An Application Guide to the Purification of 3-Fluoro-2-(methylamino)benzoic Acid
Introduction
This compound is a key fluorinated building block in modern medicinal chemistry and materials science. Its structural importance is highlighted by its role as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), most notably Dabrafenib, a kinase inhibitor used in cancer therapy.[1] The presence of both a carboxylic acid and a secondary amine group imparts amphoteric properties to the molecule, influencing its chemical behavior and solubility. High purity of this intermediate is paramount, as even trace impurities can impact the yield, purity, and safety profile of the final API.
This document provides a detailed guide for researchers, chemists, and drug development professionals on the robust purification techniques applicable to this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively.
Compound Profile and Impurity Considerations
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities originating from its synthesis.
Physicochemical Properties
The purification approach is dictated by the molecule's physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][2][3] |
| Appearance | Solid Powder | [3] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][2] |
| Density | 1.3 ± 0.1 g/cm³ | [1][2] |
| Water Solubility | Sparingly Soluble (0.44 g/L at 25 °C) | [4] |
Synthetic Profile and Potential Impurities
The synthesis of this compound often involves a multi-step pathway. A common route may start from o-methylphenol, proceeding through nitration, chlorination, fluorination, and oxidation to yield 2-fluoro-3-nitrobenzoic acid.[1][5] This intermediate is then subjected to reduction of the nitro group and subsequent N-methylation.
Based on this pathway, common impurities may include:
-
Unreacted Starting Materials: Residual 2-fluoro-3-nitrobenzoic acid or its reduced, unmethylated precursor, 2-amino-3-fluorobenzoic acid.
-
Reaction Intermediates: Incomplete methylation or reduction products.
-
Side-Products: Isomeric byproducts or compounds formed from over-methylation.
-
Reagents and Catalysts: Inorganic salts and residual catalysts from the various synthetic steps.
Purification Methodologies
The amphoteric nature of this compound allows for several highly effective purification strategies. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the operation.
Acid-Base Extraction: A Workhorse Technique
Scientific Principle: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic and basic properties.[6][7] By manipulating the pH of an aqueous solution, the solubility of this compound can be dramatically altered, allowing it to be selectively moved from an organic solvent into an aqueous phase, leaving neutral or less acidic/basic impurities behind.[8]
Causality of Experimental Choices: The molecule possesses a moderately acidic carboxylic acid group and a weakly basic secondary amine. Using a mild base like sodium bicarbonate (NaHCO₃) is a strategic choice. It is basic enough to deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt, but generally not strong enough to deprotonate less acidic phenolic impurities or significantly interact with the weakly basic amine. This differential reactivity is the key to a clean separation.[6][9] Subsequent acidification with a strong acid like HCl fully protonates the carboxylate, causing the purified, neutral compound to precipitate out of the aqueous solution.[8][10]
Figure 1: Workflow for Acid-Base Extraction.
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (10-20 volumes).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated aqueous sodium bicarbonate solution. Combine this aqueous extract with the first one. The organic layer, containing neutral and other impurities, can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution reaches a pH of approximately 2-3 (verify with pH paper). A precipitate of the purified product will form.[7][10]
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum to a constant weight.
Recrystallization: For Crystalline Solids
Scientific Principle: Recrystallization purifies solids by leveraging the differential solubility of the target compound and its impurities in a specific solvent at varying temperatures.[11] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully dissolved or insoluble at all temperatures.[12][13]
Causality of Experimental Choices: The key is solvent selection. For this compound, its polar functional groups suggest that polar solvents like water or short-chain alcohols (ethanol) could be effective. A solvent system (e.g., ethanol/water) can also be used to fine-tune solubility. Slow cooling is critical; it allows for the selective growth of a pure crystal lattice, excluding impurity molecules.[14] Rapid cooling can trap impurities within the crystal structure.
Figure 2: General Workflow for Recrystallization.
Detailed Protocol:
-
Solvent Selection: Empirically determine a suitable solvent or solvent pair. Start with small-scale tests using water, ethanol, isopropanol, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stirring). Continue adding small portions of hot solvent until the solid just dissolves completely.[12][14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[11][14]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[12]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small portion of ice-cold solvent and dry them under vacuum.
Column Chromatography: For High-Resolution Separation
Scientific Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent).[15] For this compound, its polarity allows for strong interaction with a polar stationary phase like silica gel.
Causality of Experimental Choices: This method is ideal for removing impurities that have very similar solubility profiles to the target compound, which cannot be easily removed by extraction or recrystallization.[16] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexane), is used to first elute non-polar impurities, followed by the product, and finally any highly polar impurities.
Detailed Protocol:
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., gradient from 0% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Summary of Techniques
| Technique | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility based on pH | Fast, scalable, excellent for removing neutral impurities | May not remove impurities with similar acidic/basic properties |
| Recrystallization | Differential solubility in a solvent at varied temperatures | Can yield very high purity crystalline material, cost-effective | Dependent on finding a suitable solvent, potential for product loss in mother liquor |
| Column Chromatography | Differential adsorption on a stationary phase | High resolution, separates closely related compounds | More time-consuming, requires larger solvent volumes, can be less scalable |
Purity Verification
After purification, the integrity of the product must be confirmed:
-
Melting Point: A sharp melting point range that matches the literature value is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and can reveal the presence of any structural impurities.[17]
References
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Application Notes & Protocols: 3-Fluoro-2-(methylamino)benzoic acid in Organic Synthesis
Abstract: This document provides a detailed technical guide on the synthetic utility of 3-Fluoro-2-(methylamino)benzoic acid (CAS: 1250921-20-0). It serves as a crucial building block for advanced pharmaceutical intermediates and functional materials.[1] We will explore its synthesis, core reaction mechanisms, and provide a validated protocol for a key transformation. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic strategies.
Introduction: A Key Fluorinated Building Block
This compound is a fluorinated anthranilic acid derivative that has garnered significant interest in medicinal chemistry and materials science.[1] Its strategic functionalization—a fluorine atom, a secondary amine, and a carboxylic acid on an aromatic scaffold—provides a unique platform for constructing complex molecular architectures.
The presence of the fluorine atom can significantly modulate the physicochemical properties of target molecules, including metabolic stability, lipophilicity, and binding affinity, making it a valuable feature in drug design.[2] Notably, this compound is a key intermediate in the synthesis of kinase inhibitors like Dabrafenib, which is used to treat certain types of cancer.[1] Beyond pharmaceuticals, its derivatives are also explored in the development of advanced liquid crystals.[1]
Compound Data Summary
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1250921-20-0[3][4][5] |
| Molecular Formula | C₈H₈FNO₂[3][4] |
| Molecular Weight | 169.15 g/mol [3][4] |
| Purity | Typically ≥98%[3][4] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[3] |
Synthesis Pathway Overview
The preparation of this compound is a multi-step process that requires precise control over regioselectivity. A common industrial route begins with readily available precursors and introduces the key functional groups sequentially. One such pathway starts from o-methylphenol, proceeding through nitration, chlorination, fluorination, and oxidation to yield 2-fluoro-3-nitrobenzoic acid.[1][6] The final steps involve reduction of the nitro group followed by selective N-methylation.
Figure 1: General synthetic workflow for this compound.
Core Application: Synthesis of Quinazolinone Heterocycles
A primary application of this compound is its role as a precursor in the synthesis of quinazolinones and related heterocyclic systems. The inherent reactivity of the 2-aminobenzoic acid motif allows for efficient cyclization reactions to form these privileged scaffolds, which are common in pharmacologically active compounds.[7]
Reaction Mechanism: Formation of a Quinazolin-4(3H)-one
The most common approach involves the condensation of the anthranilic acid derivative with a one-carbon source, such as formamide or an orthoester, followed by cyclization. The general mechanism proceeds via two key stages:
-
Amide Formation: The primary or secondary amine at the C2 position acts as a nucleophile, attacking the carbon source (e.g., formic acid equivalent) to form an N-acyl intermediate.
-
Intramolecular Cyclization & Dehydration: The nitrogen of the newly formed amide then performs a nucleophilic attack on the carboxylic acid carbonyl. This is often acid-catalyzed to activate the carboxyl group. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to yield the final, stable quinazolinone ring system.
Figure 2: Mechanism for quinazolinone synthesis from this compound. (Note: Images are illustrative placeholders).
This cyclization is a robust and high-yielding transformation, forming the basis for constructing a wide array of functionalized quinazolinones by varying the cyclizing agent.[8]
Experimental Protocol: Synthesis of 8-Fluoro-1-methylquinazolin-4(3H)-one
This protocol details a reliable method for the cyclization of this compound using formamide as both the reagent and solvent.
Materials and Equipment:
-
This compound (1.0 eq)
-
Formamide (20 eq, or as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup (separatory funnel, beakers)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
-
Deionized water
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (5.0 g, 29.6 mmol, 1.0 eq).
-
Add formamide (25 mL). The volume of formamide should be sufficient to ensure the mixture can be stirred effectively at elevated temperatures.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
-
Cyclization Reaction:
-
Heat the mixture to 160-170 °C using a heating mantle.
-
Causality Note: High temperature is required to drive the condensation and subsequent dehydration to form the stable aromatic quinazolinone ring. Formamide serves as the source for the C2 carbon and N3 nitrogen of the final product.
-
Maintain stirring at this temperature for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes). The starting material should have a different Rf value than the more conjugated product.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature. Upon cooling, a precipitate may form.
-
Pour the cooled mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the crude product, as it is significantly less soluble in water than the formamide solvent.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual formamide.
-
-
Purification:
-
Trustworthiness Check: The crude product should be analyzed (e.g., by ¹H NMR or melting point) to assess purity before proceeding. For many applications, the precipitated solid is of sufficient purity.
-
If further purification is needed, recrystallization is effective. Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
-
Characterization:
-
The final product, 8-Fluoro-1-methylquinazolin-4(3H)-one, should be characterized by standard analytical techniques (NMR, MS, IR) to confirm its structure and purity.
-
Concluding Remarks
This compound is a high-value synthetic intermediate with well-established utility in the construction of complex heterocyclic systems. Its primary application in forming quinazolinone cores via thermal cyclization is a robust and scalable process. The protocols and mechanisms outlined in this document provide a foundational understanding for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the fields of medicinal chemistry and drug discovery.
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Application Notes & Protocols for the Strategic Functionalization of 3-Fluoro-2-(methylamino)benzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the chemical functionalization of 3-Fluoro-2-(methylamino)benzoic acid, a key building block in modern medicinal chemistry.[1] The strategic location of its reactive functional groups—a carboxylic acid, a secondary amine, and a fluorine-substituted aromatic ring—offers a versatile platform for molecular elaboration. As a derivative of anthranilic acid, this scaffold is integral to the synthesis of numerous pharmacologically active compounds.[2][3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols for amide coupling, esterification, palladium-catalyzed cross-coupling, and the synthesis of fused heterocyclic systems.
Introduction: The Strategic Value of this compound
This compound (IUPAC: this compound, CAS: 1250921-20-0) has emerged as a valuable intermediate in the synthesis of complex organic molecules, most notably as a precursor for Active Pharmaceutical Ingredients (APIs) such as the kinase inhibitor Dabrafenib.[1] Its utility stems from the anthranilic acid core, a privileged structure renowned for its role in a wide array of bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
The molecule's reactivity is governed by three distinct functional sites:
-
The Carboxylic Acid (-COOH): The primary site for forming amides and esters, crucial linkages in many drug molecules.
-
The Secondary Amine (-NHCH₃): A nucleophilic center that can be acylated or used as a handle for constructing heterocyclic rings.
-
The Fluorinated Aryl Ring: The fluorine atom enhances metabolic stability and can modulate the electronic properties and binding affinity of the final compound.[7] The C-F bond, while strong, and the adjacent C-H positions present opportunities for advanced C-C and C-N bond-forming reactions.
This guide provides validated protocols to empower researchers to harness the full synthetic potential of this versatile building block.
Molecular Reactivity Analysis
Understanding the interplay of the functional groups is critical for predictive and successful synthesis. The electron-withdrawing nature of the fluorine and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the methylamino group is a moderately activating ortho-, para-director.
Caption: Key reactive centers of this compound.
Core Functionalization Protocols
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
The formation of an amide bond is one of the most fundamental transformations in drug development. Using a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a reliable, one-pot method that avoids the harsh conditions required for converting the carboxylic acid to an acid chloride.[8]
Causality & Experimental Choice:
-
Reagents: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate. The addition of an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) suppresses racemization (for chiral substrates) and minimizes the formation of N-acylurea byproducts by converting the active intermediate to a more stable activated ester.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is chosen for its ability to dissolve the starting materials and reagents without participating in the reaction.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the equilibrium towards product formation.
Caption: Standard workflow for EDC-mediated amide coupling.
Detailed Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).
-
Add DIPEA (2.5 eq) and stir the solution for 5 minutes.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add EDC·HCl (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
Quantitative Data Summary:
| Amine Coupling Partner | Base | Typical Yield | Notes |
|---|---|---|---|
| Morpholine | DIPEA | 85-95% | Forms a tertiary amide.[9] |
| Benzylamine | TEA | 80-90% | Forms a secondary amide. |
| Aniline | DIPEA | 70-85% | Less nucleophilic amine may require longer reaction times. |
Protocol 2: Fischer-Speier Esterification
Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[10] Microwave-assisted protocols can significantly reduce reaction times.[11]
Causality & Experimental Choice:
-
Reagents: An excess of the alcohol (e.g., methanol) serves as both the reagent and the solvent, driving the equilibrium towards the ester product according to Le Châtelier's principle. Concentrated sulfuric acid is a powerful catalyst and dehydrating agent.
-
Conditions: Heating to reflux provides the necessary activation energy. The reaction is reversible, so removal of water as it is formed can further increase the yield.
Detailed Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of acid).
-
Place the suspension in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution by slowly adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is ~7-8.
-
The product may precipitate out. If so, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize or purify by column chromatography if necessary to obtain the pure methyl ester.
Quantitative Data Summary:
| Alcohol | Catalyst | Conditions | Typical Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 5h | 90-98% |
| Ethanol | H₂SO₄ | Reflux, 6h | 88-95% |
| Isopropanol | H₂SO₄ | Reflux, 12h | 65-75% (steric hindrance slows the reaction) |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[12] While coupling at the C-F position is challenging, it is feasible with modern catalyst systems. Alternatively, this protocol is directly applicable to derivatives where a more labile group (e.g., Br, I, OTf) has been installed on the aromatic ring.
Causality & Experimental Choice:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.
-
Ligand: Electron-rich, bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) are essential. They stabilize the palladium center, promote the difficult oxidative addition step (especially for less reactive aryl halides/fluorides), and facilitate the final reductive elimination.
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid partner by forming a more nucleophilic boronate species, which then participates in transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, as water aids in dissolving the base and facilitates the formation of the active boronate. Anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) are also highly effective.[13][14][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Methodology (for an Aryl Bromide derivative):
-
In a Schlenk flask, combine the aryl bromide derivative of this compound (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the biaryl product.
Protocol 4: Synthesis of Fused Quinazolinones
Anthranilic acids are ideal precursors for quinazolinones, a heterocyclic motif prevalent in pharmaceuticals.[16][17] The synthesis is typically a two-step, one-pot procedure involving acylation followed by cyclodehydration.[18][19]
Causality & Experimental Choice:
-
Acylation: The methylamino group is first acylated using an acid chloride or anhydride. This forms an intermediate N-acyl anthranilic acid derivative.
-
Cyclization: Heating this intermediate, often with a dehydrating agent like acetic anhydride or simply at high temperatures, promotes an intramolecular condensation between the newly formed amide and the carboxylic acid, eliminating water to form the stable six-membered quinazolinone ring.
Detailed Step-by-Step Methodology:
-
Step A: Acylation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or THF with a base (e.g., TEA, 2.0 eq).
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until acylation is complete (monitored by TLC).
-
-
Step B: Cyclodehydration:
-
To the reaction mixture from Step A, add acetic anhydride (3.0-5.0 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Stir vigorously until the excess acetic anhydride is hydrolyzed and the product precipitates.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
-
Safety and Handling
-
This compound: May cause skin and eye irritation. Harmful if swallowed.[20] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.[1]
-
Reagents:
-
EDC·HCl: Is a moisture-sensitive irritant.
-
Palladium Catalysts: Are toxic and should be handled with care. All waste containing palladium should be disposed of in designated heavy metal waste containers.
-
Bases & Acids: Strong bases (NaOtBu, DIPEA) and acids (H₂SO₄) are corrosive and should be handled with extreme caution.
-
Conclusion
This compound is a high-value synthetic intermediate whose strategic functionalization provides access to a vast chemical space of potential drug candidates. The protocols detailed herein for amide and ester formation, palladium-catalyzed cross-coupling, and quinazolinone synthesis represent robust and reproducible methods for its derivatization. By understanding the chemical principles behind each protocol, researchers can adapt and optimize these procedures to accelerate their discovery programs.
References
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024).
- Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (n.d.).
- A MINI REVIEW ON PHARMACOLOGICAL ACTIVITY AND CHEMISTRY OF ANTHRANILIC ACID DERIVATIVES - Ijarse. (n.d.).
- Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (2022, July 2).
- Mastering Chemical Synthesis: Using 3-Fluoro-2-nitrobenzoic Acid. (n.d.).
- Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites - MDPI. (2024, June 3).
- Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (n.d.).
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. - ResearchGate. (n.d.).
- 1250921-20-0 | this compound. (n.d.).
- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents. (n.d.).
- Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- The Role of 3-Fluorobenzoic Acid in Modern Drug Discovery. (2025, October 31).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives - Benchchem. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem. (n.d.).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.).
- An In-depth Technical Guide to 3-Fluorobenzoic Acid, its Morpholide Derivatives, and Analogs for Researchers - Benchchem. (n.d.).
- Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Publishing. (2024, March 12).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC - NIH. (n.d.).
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. (n.d.).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. (2020, August 9).
- Fischer Esterification of 3-ntrobenzoic acid 2017 - Truman ChemLab. (n.d.).
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- 1. 1250921-20-0 | this compound [fluoromart.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijarse.com [ijarse.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. researchgate.net [researchgate.net]
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- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 3-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 23094343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 3-Fluoro-2-(methylamino)benzoic Acid in the Synthesis of Kinase Inhibitors
Abstract
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The rational design of these molecules often involves the strategic incorporation of fluorine to enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity. 3-Fluoro-2-(methylamino)benzoic acid is a valuable fluorinated building block that offers medicinal chemists a versatile scaffold for constructing potent kinase inhibitors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this reagent. We will explore the structure-activity relationship rationale for its use, provide a robust, detailed protocol for its coupling to heterocyclic amines, and present a comparative case study on the synthesis of the BRAF inhibitor Dabrafenib, which utilizes a structurally related precursor.
The Strategic Value of Fluorinated Anthranilic Acid Scaffolds in Kinase Inhibition
Anthranilic acid (2-aminobenzoic acid) and its derivatives are privileged scaffolds in medicinal chemistry. The ortho-disposition of the amine and carboxylic acid groups provides two convenient chemical handles for elaboration into more complex molecules. The introduction of a fluorine atom, as seen in this compound, imparts several advantageous properties critical for modern drug design.[1][2]
-
Modulation of Physicochemical Properties : Fluorine is highly electronegative and can significantly alter the local electronic environment of a molecule.[3] The fluorine atom at the 3-position can lower the pKa of the adjacent carboxylic acid and modulate the basicity of the methylamino group. This fine-tuning of electronic properties can be crucial for optimizing interactions within the ATP-binding pocket of a target kinase.[1]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, with a high bond dissociation energy.[3] Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[1]
-
Specific Protein-Ligand Interactions : The fluorine atom can participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with backbone amides in the kinase hinge region, contributing to higher binding affinity.
-
Conformational Control : The N-methyl group in this compound, compared to a primary amine, removes a hydrogen bond donor. This modification can be used to disrupt undesired interactions or to promote a specific ligand conformation required for potent inhibition. It can also enhance solubility and permeability.
The diagram below illustrates the key functional components of the this compound scaffold and their significance in the context of a kinase inhibitor structure.
Caption: Key pharmacophoric features of this compound.
Application Protocol: Synthesis of N-Heterocyclic Benzamide Derivatives
A primary application of this compound is its use in forming stable amide bonds with amine-functionalized heterocycles, which are common core structures in many kinase inhibitors. The following protocol provides a robust and widely applicable method for this coupling reaction using standard peptide coupling reagents.
Protocol 1: General Procedure for Amide Coupling
Objective: To synthesize an N-heterocyclic-3-fluoro-2-(methylamino)benzamide via HATU-mediated coupling.
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine-functionalized heterocycle (HET-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine-functionalized heterocycle (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.
-
Carboxylic Acid Activation & Coupling: Add HATU (1.2 eq) to the mixture in one portion. Causality Note: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and maintain an optimal pH for the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted starting acid and acidic byproducts from the HATU reagent. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-heterocyclic-3-fluoro-2-(methylamino)benzamide product.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is classified as a hazardous substance; avoid inhalation and contact with skin and eyes.[4]
Caption: Step-by-step workflow for the synthesis of benzamide derivatives.
Case Study: Synthesis of the BRAF Inhibitor Dabrafenib
While this compound is an excellent building block, it is crucial to select the precise starting material for a specific target. The synthesis of Dabrafenib, a potent inhibitor of BRAF kinase, highlights this point.[5] Published synthetic routes predominantly start with methyl 3-amino-2-fluorobenzoate .[6] This precursor features a primary amine, which is necessary for the key sulfonamidation step, rather than the N-methyl secondary amine.
The following protocol outlines the synthesis of a key Dabrafenib intermediate via sulfonamidation.
Protocol 2: Synthesis of a Key Dabrafenib Precursor
Objective: To synthesize methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate.
Materials and Reagents:
-
Methyl 3-amino-2-fluorobenzoate (1.0 eq)
-
2,6-Difluorobenzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve methyl 3-amino-2-fluorobenzoate (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in a small amount of DCM to the cooled solution. Causality Note: The reaction is exothermic, and slow addition at 0 °C helps control the reaction rate and prevent side reactions. Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the pyridine. Dilute the residue with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x). Causality Note: The HCl wash removes the pyridine base, while the bicarbonate wash removes any unreacted sulfonyl chloride or acidic impurities.
-
Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure sulfonamide product.
Caption: Synthesis of a key sulfonamide intermediate for Dabrafenib.
Data Summary & Building Block Comparison
The choice between this compound and 3-amino-2-fluorobenzoic acid dictates the subsequent chemistry and the nature of the linkage in the final inhibitor. This choice is a critical decision in the strategic planning of a synthetic route.
| Feature | This compound | 3-amino-2-fluorobenzoic acid (or ester) |
| Structure | Contains a secondary N-methyl amine | Contains a primary amine |
| Primary Reaction | Amide bond formation (e.g., with HATU) | Sulfonamide formation (with sulfonyl chlorides) |
| Key Linkage Formed | Benzamide | Benzenesulfonamide |
| H-Bonding Potential | Amine is an H-bond acceptor only | Amine is both an H-bond donor and acceptor |
| Ideal Application | Synthesis of kinase inhibitors where an amide linker is desired and the N-H donor is not required or is detrimental to activity. | Synthesis of inhibitors like Dabrafenib, where a sulfonamide linker and an N-H hydrogen bond donor are critical for binding to the kinase. |
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of novel kinase inhibitors. Its unique combination of a fluorinated aromatic ring, a nucleophilic secondary amine, and a versatile carboxylic acid handle allows for the systematic construction of drug-like molecules with potentially enhanced pharmacological profiles. While it is essential to distinguish its application from structurally similar precursors used in established syntheses like that of Dabrafenib, the principles of its use and the robust protocols for its chemical manipulation are broadly applicable. By understanding the specific roles of each functional group within this scaffold, medicinal chemists can effectively leverage its properties to design and create the next generation of targeted therapies.
References
-
Title: Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates Source: PubMed URL: [Link]
-
Title: The Role of Fluorinated Benzoic Acids in Drug Discovery Source: Autechaux URL: [Link]
-
Title: Importance of Fluorine in Benzazole Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
- Title: Preparation method of dabrafenib - CN103588767A Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(methylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this multi-step synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a key intermediate for active pharmaceutical ingredients (APIs) such as Dabrafenib[1], is a multi-step process. A common and effective route begins with the nitration of a suitable starting material, followed by a series of transformations to introduce the fluorine and methylamino functionalities. This guide will focus on a plausible and widely applicable synthetic pathway, highlighting critical steps and potential pitfalls.
A general synthetic approach involves the preparation of a 3-fluoroanthranilic acid derivative, followed by a selective N-methylation. The following workflow diagram illustrates the key transformations.
Caption: General synthetic workflow for this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis.
Part 1: Synthesis of 2-Amino-3-fluorobenzoic Acid
Question 1: Low yield during the nitration of 2-fluorotoluene.
-
Possible Causes:
-
Formation of multiple isomers: Nitration of 2-fluorotoluene can lead to a mixture of isomers. The fluorine and methyl groups direct the incoming nitro group to different positions.
-
Over-nitration: Harsh reaction conditions (high temperature, concentrated acids) can lead to the formation of dinitro products.
-
Incomplete reaction: Insufficient reaction time or low temperature can result in unreacted starting material.
-
-
Solutions & Optimization:
-
Control of Regioselectivity: Carefully control the reaction temperature, typically keeping it low (0-10 °C), to favor the desired isomer. The choice of nitrating agent can also influence the isomer ratio.
-
Reaction Conditions: Use a well-defined amount of nitric acid and sulfuric acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Purification: Isomers can often be separated by column chromatography or recrystallization.
-
Question 2: Difficulty in the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid.
-
Possible Causes:
-
Incomplete oxidation: The methyl group may be resistant to oxidation.
-
Degradation of the starting material or product: Strong oxidizing agents can lead to ring opening or other side reactions.
-
Difficult work-up: The product may be soluble in the aqueous phase, leading to loss during extraction.
-
-
Solutions & Optimization:
-
Choice of Oxidant: Potassium permanganate (KMnO₄) is a common choice. The reaction is often run in a biphasic system with a phase-transfer catalyst to improve efficiency.
-
pH Control: Maintaining a basic pH during the reaction is crucial. After the reaction, acidification is necessary to precipitate the carboxylic acid product.
-
Work-up Procedure: Ensure complete acidification to precipitate the product. If the product has some water solubility, multiple extractions with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
-
| Oxidation Conditions | Typical Yield | Key Considerations |
| KMnO₄, H₂O/Pyridine, 100°C | 60-70% | Requires careful temperature control and a lengthy reaction time. |
| Na₂Cr₂O₇, H₂SO₄, 60°C | 55-65% | Stronger oxidizing conditions, potential for more byproducts. |
| O₂, Co(OAc)₂/Mn(OAc)₂, Acetic Acid | 70-80% | Catalytic method, generally milder but may require specialized equipment. |
Question 3: The reduction of the nitro group is sluggish or results in impurities.
-
Possible Causes:
-
Catalyst poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvent.
-
Incomplete reduction: Insufficient catalyst loading, low hydrogen pressure, or short reaction time can lead to incomplete conversion.
-
Side reactions: Over-reduction of the carboxylic acid can occur under very harsh conditions.
-
-
Solutions & Optimization:
-
Catalyst Quality: Use a high-quality catalyst and ensure the starting material is pure.
-
Reaction Conditions: Optimize hydrogen pressure, temperature, and reaction time. Common methods include catalytic hydrogenation with H₂/Pd-C or reduction with metals in acidic media (e.g., SnCl₂/HCl).[2][3]
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Part 2: N-Methylation
Question 4: Low yield in the N-methylation of 2-amino-3-fluorobenzoic acid.
-
Possible Causes:
-
Low reactivity of the amine: The amino group may not be sufficiently nucleophilic.
-
Formation of over-methylated product: The secondary amine product can react further to form a quaternary ammonium salt.[4]
-
Competing reaction at the carboxylic acid: The methylating agent could potentially esterify the carboxylic acid.
-
-
Solutions & Optimization:
-
Method Selection: Two common methods are reductive amination and palladium-catalyzed N-arylation (Buchwald-Hartwig amination).
-
Reductive Amination: This involves reacting the amine with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond.[6][7][8] While powerful, it requires careful optimization of the catalyst, ligand, and base.
-
-
Control of Stoichiometry: Use a controlled amount of the methylating agent to minimize over-methylation.[4]
-
Protection Strategy: The carboxylic acid can be protected as an ester before N-methylation and then deprotected in a final step.
-
Question 5: What are the best practices for a Buchwald-Hartwig amination approach?
-
Key Considerations:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Sterically hindered biarylphosphine ligands often give the best results.
-
Base: A non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.
-
Temperature: Reactions are typically run at elevated temperatures (80-110 °C).
-
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[6]
Question 6: How can I purify the final product, this compound?
-
Purification Strategy:
-
Acid-Base Extraction: The product is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) groups. This property can be exploited for purification.
-
Dissolve the crude product in an organic solvent.
-
Wash with a mild aqueous acid (e.g., dilute HCl) to remove any non-basic impurities.
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove any non-acidic impurities.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of the product to precipitate it.
-
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective for obtaining a highly pure product.
-
Column Chromatography: If the impurities are structurally similar to the product, silica gel column chromatography may be necessary.
-
III. Experimental Protocols
Protocol 1: Reductive Amination for N-Methylation
-
Dissolution: Dissolve 2-amino-3-fluorobenzoic acid (1 equivalent) in a suitable solvent such as methanol.
-
Addition of Aldehyde: Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
pH Adjustment: Add acetic acid to adjust the pH to approximately 5-6.
-
Addition of Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Adjust the pH to neutral or slightly basic with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried flask with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reagents: Add 2-amino-3-fluorobenzoic acid (1 equivalent) and the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.2 equivalents).
-
Addition of Solvent: Add anhydrous, deoxygenated toluene.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Purify the crude product as described above.
IV. Safety Considerations
-
Nitration: Nitrating agents are highly corrosive and strong oxidizers. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can react violently with organic materials.
-
Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas before introducing hydrogen.
-
Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and may be toxic. Handle them in an inert atmosphere (glovebox or under argon/nitrogen).
-
Methylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
V. References
-
Vertex AI Search, 1250921-20-0 | this compound.
-
Organic Syntheses, 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
Wikipedia, Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia, Ullmann condensation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
PMC, Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available at: [Link]
-
ResearchGate, Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
Aromsyn Co., Ltd., 1250921-20-0 | this compound.
-
BLD Pharm, 1250921-20-0|this compound.
-
Organic Chemistry Portal, Ullmann Reaction. Available at: [Link]
-
Mastering Chemical Synthesis, Using 3-Fluoro-2-nitrobenzoic Acid.
-
Sun-shinechem, this compound | CAS 1250921-20-0.
-
Chemigran Pte Ltd, 3-Fluoro-2-(methylamino)-benzoic acid.
-
Google Patents, CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Google Patents, 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
-
SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID.
-
Chemical Communications (RSC Publishing), A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays.
-
PubMed, Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
-
PubMed, Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase....
-
MDPI, Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
-
ChemUniverse, this compound [P43811].
-
Benchchem, reaction condition optimization for N-methylation of 3-aminoazepan-2-one.
-
Google Patents, CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubMed, On the selective N-methylation of BOC-protected amino acids.
Sources
- 1. 1250921-20-0 | this compound [fluoromart.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
troubleshooting 3-Fluoro-2-(methylamino)benzoic acid reaction failures
Introduction
3-Fluoro-2-(methylamino)benzoic acid is a critical building block in medicinal chemistry and materials science, notably serving as a key intermediate in the synthesis of kinase inhibitors like Dabrafenib.[1] Its unique structure, featuring an N-methylated amine and a carboxylic acid ortho to each other, presents specific challenges in synthetic reactions, particularly amide bond formation. The steric hindrance from the N-methyl group and the electronic effects of the fluorine atom can significantly impact reactivity, often leading to incomplete reactions or the formation of undesired side products.[2][3]
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers overcome common failures and optimize reactions involving this valuable compound.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is giving low yields. What are the most common causes?
A1: Low yields are typically due to a combination of steric hindrance and suboptimal activation. The N-methyl group ortho to the carboxylic acid physically obstructs the approach of coupling reagents and the incoming amine.[2][3] Key factors include:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents like EDC may be too weak to efficiently activate the sterically hindered acid.[2]
-
Inappropriate Base: The choice of base is critical. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to prevent side reactions.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can halt the reaction prematurely.[2]
Q2: I'm observing a significant side product that is difficult to separate. What could it be?
A2: A common side product arises from the reaction of carbodiimide-based coupling agents (e.g., EDC, DCC) with the activated carboxylic acid to form an N-acylurea byproduct. This is particularly problematic in slow reactions. Using an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or switching to a uronium-based reagent like HATU can minimize this.[4]
Q3: Can I convert the carboxylic acid to an acyl chloride to improve reactivity?
A3: While converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a valid strategy for difficult couplings, it can be problematic with this substrate.[4][5] The conditions can be harsh and may lead to side reactions on the aromatic ring or with the secondary amine, requiring protection-deprotection steps. This method should be considered a secondary option if modern coupling reagents fail.
Q4: Does the "ortho effect" influence the reaction?
A4: Yes. The substituents at the ortho position (fluoro and methylamino groups) influence the acidity and conformation of the carboxylic acid.[6][7][8][9] This steric and electronic influence, known as the ortho effect, can force the carboxyl group out of the plane of the benzene ring, which may affect its resonance stabilization and reactivity.[6][9] This makes it behave differently from its meta- or para-substituted isomers.
In-Depth Troubleshooting Guides
Problem 1: Low Yield or Stalled Amide Coupling Reactions
The primary challenge in coupling this compound is overcoming the steric hindrance posed by the N-methyl group. This leads to slow reaction kinetics and requires highly efficient activation.
Causality & Mechanistic Insight: Amide coupling proceeds via the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea ester with EDC, or an active ester with HATU), which is then attacked by the amine nucleophile.[10] The steric bulk of the ortho N-methyl group impedes this nucleophilic attack, slowing the reaction. If the activated intermediate is not consumed quickly, it can be hydrolyzed by trace water or react to form stable byproducts like N-acylurea.[4]
Solutions & Optimization Strategies:
-
Select a High-Potency Coupling Reagent: For sterically demanding couplings, uronium/aminium salt-based reagents are superior to carbodiimides.[11] HATU is often the reagent of choice as it forms a highly reactive OAt active ester with minimal racemization.[10][12][13]
-
Optimize the Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Typically, 2-3 equivalents are used to neutralize the generated acid and ensure the amine partner remains deprotonated and nucleophilic.[4]
-
Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU), and base in an anhydrous aprotic solvent (like DMF or DCM) and stir for 15-30 minutes before adding the amine.[11] This allows for the formation of the active ester intermediate without the amine competing for the reagents.
-
Temperature and Reaction Time: While most couplings are run at room temperature, gently heating the reaction to 40-50 °C can sometimes overcome the activation energy barrier for hindered substrates. Monitor the reaction closely for potential degradation.
| Reagent Class | Examples | Suitability for this Substrate | Key Considerations |
| Carbodiimides | EDC, DCC, DIC | Low to Moderate | Often inefficient; high risk of N-acylurea byproduct. Requires an additive (HOAt, HOBt).[2][4] |
| Uronium/Aminium | HATU, HBTU, HCTU | High (Recommended) | Fast reaction times, high efficiency for hindered couplings. HATU is generally superior.[11][13] |
| Phosphonium | PyBOP, PyAOP | High | Very effective for hindered systems, but byproducts can be difficult to remove.[2] |
| Acyl Halide | SOCl₂, Oxalyl Chloride | Use with Caution | Highly reactive but requires harsh conditions and may necessitate protecting groups.[4][5] |
Problem 2: Starting Material Purity and Stability
The success of any reaction is predicated on the quality of the starting materials. Impurities from the synthesis of this compound can interfere with the reaction.
Causality & Potential Impurities: A common synthetic route involves the N-methylation of 2-amino-3-fluorobenzoic acid.[1][14] Potential impurities include:
-
Unreacted 2-amino-3-fluorobenzoic acid: This primary amine can compete in the coupling reaction.
-
Over-methylated (quaternary salt) product: This impurity is generally unreactive but reduces the effective concentration of the desired starting material.
-
Residual reagents: Solvents or bases from the synthesis can inhibit the subsequent reaction.
Solutions & Verification Protocols:
-
Verify Starting Material Identity and Purity: Before use, analyze the starting material by ¹H NMR, LC-MS, and melting point to confirm its identity and assess purity.
-
Recrystallization: If impurities are suspected, purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Ensure Anhydrous Conditions: The compound is sparingly soluble in water.[15] More importantly, any water in the reaction can hydrolyze the activated ester intermediate, leading to reaction failure.[11] Always use anhydrous solvents (e.g., DMF, DCM, MeCN) and run reactions under an inert atmosphere (N₂ or Ar).
Visualized Workflows and Diagrams
Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
Mechanism: HATU-Mediated Coupling
Caption: Simplified mechanism for HATU-mediated amide bond formation.
Experimental Protocols
Protocol 1: Purity Analysis of Starting Material
-
LC-MS Analysis: Dissolve ~0.5 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Inject onto a C18 reverse-phase column and analyze using a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Check for the correct parent mass [M+H]⁺ and assess the purity by peak area integration.
-
¹H NMR Spectroscopy: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a proton NMR spectrum and integrate the aromatic and methyl protons. Compare the spectrum to literature data or a verified reference standard to confirm structure and identify any major impurities.
-
Melting Point: Determine the melting point of the solid material. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
Protocol 2: Optimized Amide Coupling using HATU
This protocol is a general starting point and should be optimized for the specific amine substrate.
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color.
-
Amine Addition: Add the desired amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
References
- Vertex AI Search Result. This compound.
- BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- BenchChem.
- BenchChem. Troubleshooting failed reactions of 4-Amino-2-(methylthio)benzoic acid.
- Khan Academy. How does ortho-effect work in benzoic acids?
- ResearchGate. Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
- RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids.
- YouTube. How does ortho-effect work in benzoic acids? | Acidic and Basic strength.
- ResearchGate. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
- BenchChem.
- Inhibitor Research Hub. HATU in Modern Peptide Synthesis: Mechanism, Selectivity,...
- Aapptec Peptides. Coupling Reagents.
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?[Link]
Sources
- 1. 1250921-20-0 | this compound [fluoromart.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Khan Academy [khanacademy.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. peptidebridge.com [peptidebridge.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. echemi.com [echemi.com]
stability issues of 3-Fluoro-2-(methylamino)benzoic acid under different conditions
Welcome to the technical support center for 3-Fluoro-2-(methylamino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a key building block in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors like Dabrafenib.[1] Understanding its stability profile is critical for ensuring the integrity of experimental results, the quality of synthetic intermediates, and the safety of final products. This guide provides an in-depth analysis of the potential stability issues of this compound under various conditions, drawing upon established principles of chemical stability and data from structurally related molecules.
Troubleshooting Guide: Stability Issues in Experimental Settings
This section addresses specific problems that may arise during the use of this compound, providing potential causes and actionable solutions.
Issue 1: Unexpected Impurities Detected in a Sample Stored at Room Temperature
-
Question: I've observed unexpected peaks in my HPLC analysis of a this compound sample that was stored on the benchtop for a few days. What could be the cause?
-
Plausible Causes & Solutions:
-
Photodegradation: Aromatic compounds, especially those with amino groups, can be susceptible to degradation upon exposure to UV light.[2]
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Conduct all manipulations in a dimly lit environment or under yellow light.
-
-
Oxidation: The methylamino group can be susceptible to oxidation, especially in the presence of atmospheric oxygen over time. This can lead to the formation of N-oxide or other oxidative degradation products. Studies on similar compounds like p-aminobenzoic acid have shown susceptibility to oxidative stress.[3]
-
Solution: For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., nitrogen or argon). If in solution, use freshly degassed solvents.
-
-
Issue 2: Poor Recovery or Degradation During a Reaction in an Acidic Medium
-
Question: My reaction yield is consistently low when using this compound in a strongly acidic solution, and I suspect the starting material is degrading. Why is this happening?
-
Plausible Causes & Solutions:
-
Acid-Catalyzed Hydrolysis: While the amide-like linkage of the methylamino group to the aromatic ring is generally stable, extreme pH conditions coupled with elevated temperatures can promote degradation. More critically, the carboxylic acid group can undergo reactions under certain acidic conditions.
-
Decarboxylation: A primary degradation pathway for aminobenzoic acids, especially at elevated temperatures, is decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[4][5] While this is more common at high temperatures, the presence of a strong acid could potentially facilitate this process.
-
Solution:
-
pH Optimization: If possible, adjust the reaction pH to be as close to neutral as the reaction chemistry allows.
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, minimize the reaction time.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid or amino group to prevent unwanted side reactions under harsh conditions.
-
-
-
Issue 3: Inconsistent Results When Using Protic Solvents
-
Question: I'm observing variability in my results when dissolving this compound in different protic solvents like methanol or water. Could the solvent be affecting the compound's stability?
-
Plausible Causes & Solutions:
-
Solvent-Mediated Degradation: The stability of the compound can be influenced by the solvent. For instance, in aqueous solutions, the pH can significantly impact stability. In protic solvents, the compound's solubility and the potential for hydrogen bonding can influence its reactivity.
-
Hydrolytic Stability: While generally stable, some related aminobenzoic acid derivatives have shown susceptibility to hydrolysis in aqueous acidic solutions upon heating.[6]
-
Solution:
-
Solvent Selection: For analytical standards, consider using a high-purity aprotic solvent like acetonitrile or DMSO, in which the compound is soluble.[7]
-
Fresh Preparations: Always use freshly prepared solutions for quantitative analysis to minimize the risk of solvent-induced degradation over time.
-
Buffering: If an aqueous solution is necessary, use a buffered system to maintain a stable pH.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, protected from light, in a cool and dry place. Storage at -20°C is advisable to minimize any potential thermal degradation or oxidative processes over extended periods.[7]
Q2: How does temperature affect the stability of this compound?
A2: Based on studies of similar aminobenzoic acids, thermal degradation is a significant concern.[4][5][8] The primary thermal degradation pathway is likely decarboxylation, especially as the temperature approaches the melting point. It is crucial to avoid prolonged exposure to high temperatures. Thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature.
Q3: Is this compound susceptible to oxidation?
A3: Yes, the presence of the methylamino group on the aromatic ring makes it potentially susceptible to oxidation. Advanced Oxidation Processes (AOPs) have been shown to degrade p-aminobenzoic acid effectively, indicating the reactivity of the amino group.[9][10] Exposure to strong oxidizing agents or even atmospheric oxygen over time can lead to degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure and data from related compounds, the following are potential degradation products:
-
Decarboxylation Product: 2-Fluoro-N-methylaniline, resulting from the loss of CO2.[4][5]
-
Oxidative Products: N-oxides or hydroxylated species on the aromatic ring. Hydroxyl radicals are known to attack the aromatic ring of aminobenzoic acids.[11]
-
Photodegradation Products: Complex mixtures can be formed, potentially involving reactions of the amino group or defluorination under high-energy UV light.
Experimental Protocol: Forced Degradation Study
To comprehensively assess the stability of this compound, a forced degradation study is recommended.[12][13] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the specified time points, cool the samples to room temperature.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a PDA detector).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation.
-
Identify and quantify any degradation products.
-
Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants.
-
Data Presentation: Expected Degradation Profile
The following table summarizes the expected stability profile based on data from analogous compounds. Actual results would need to be confirmed experimentally.
| Stress Condition | Reagent/Condition | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Moderate | Decarboxylation product, potential hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Moderate to High | Salt formation, potential for ring opening under harsh conditions |
| Oxidation | 3% H2O2, RT | High | N-oxides, hydroxylated aromatic species |
| Thermal (Solid) | 80°C | Moderate | Decarboxylation product |
| Photolytic | UV/Vis Light | Moderate | Complex mixture of photoproducts |
Visualizing Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways of this compound.
References
-
Galwey, A. K., & Brown, M. E. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. AKJournals. Available from: [Link]
-
International Journal of Research in Basic and Applied Sciences. (2021). DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat. Available from: [Link]
-
Kovalenko, N. A., et al. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. ResearchGate. Available from: [Link]
-
Rotich, S. C., et al. (2010). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. Available from: [Link]
-
ResearchGate. Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. Available from: [Link]
-
An, T., et al. (2015). Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II). PubMed. Available from: [Link]
-
Getoff, N., & Solar, S. (2011). Oxidation of ortho- and para-aminobenzoic acid. A pulse radiolysis. ResearchGate. Available from: [Link]
-
Nóbile, F., et al. (2021). N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid with the growing cells of S. griseus CECT 3116. ResearchGate. Available from: [Link]
-
Nordström, L., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm. Available from: [Link]
-
R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link]
-
FMCH. This compound | CAS 1250921-20-0. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Haveman, L. Y. F., et al. (2025). Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Available from: [Link]
-
Tevfik, S. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]
Sources
- 1. 1250921-20-0 | this compound [fluoromart.com]
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- 3. researchgate.net [researchgate.net]
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- 7. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]
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- 10. Degradation of sunscreen agent p-aminobenzoic acid using a combination system of UV irradiation, persulphate and iron(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
Technical Support Center: Synthesis of 3-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-2-(methylamino)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic intermediate. As a key building block in the synthesis of pharmaceuticals like the kinase inhibitor Dabrafenib, robust and reproducible access to this molecule is critical.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic failures and provide field-proven solutions to overcome them.
Section 1: Troubleshooting the N-Methylation of 2-Amino-3-fluorobenzoic Acid
The N-methylation of 2-amino-3-fluorobenzoic acid is a common and direct route to the target compound. The most frequently employed method is reductive amination, typically using formaldehyde as the methyl source and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[3]
Question 1: My reaction has stalled, and I see a significant amount of starting material remaining. What are the likely causes?
Answer: Incomplete conversion in reductive amination is a frequent issue. The root cause often lies in the pH of the reaction medium or the activity of your reagents.
-
Causality - The pH Dilemma: The mechanism of reductive amination requires two key steps: the formation of an iminium ion and its subsequent reduction. Imine/iminium ion formation is acid-catalyzed and requires the amine to be in its nucleophilic free-base form. This creates a narrow optimal pH window (typically pH 5-7).
-
If pH is too low (<5): The starting amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and preventing its reaction with formaldehyde.
-
If pH is too high (>8): There is insufficient acid catalysis to promote the dehydration of the hemiaminal intermediate to the crucial iminium ion.
-
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Before adding the reducing agent, ensure the pH of your solution containing the amino acid and formaldehyde is weakly acidic. Acetic acid is commonly used for this purpose.[3]
-
Verify Reagent Quality:
-
Formaldehyde: Use a freshly opened bottle of formaldehyde solution (e.g., 37% in water). Over time, formaldehyde can polymerize to paraformaldehyde, reducing its effective concentration.
-
Reducing Agent: Sodium cyanoborohydride and STAB are moisture-sensitive. Use a freshly opened bottle or ensure your current stock has been stored under inert gas in a desiccator.
-
-
Question 2: I've isolated my product, but NMR and Mass Spec analysis show a significant impurity with a mass of +14 amu compared to my desired product. What is this and how can I prevent it?
Answer: This impurity is almost certainly the over-methylated tertiary amine, 3-Fluoro-2-(dimethylamino)benzoic acid.
-
Causality - Competing Reactions: Your desired product, a secondary amine, is still nucleophilic and can react with a second equivalent of formaldehyde and be reduced to form the tertiary amine. This side reaction is favored by:
-
Excess Formaldehyde: Using a large excess of formaldehyde drives the equilibrium towards the second methylation.
-
Prolonged Reaction Times: The longer the secondary amine is exposed to the reaction conditions, the higher the probability of over-methylation.
-
High Temperatures: Increased temperature accelerates the rate of the second methylation.
-
-
Prevention and Control Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of formaldehyde. Avoid using large excesses.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Aim to quench the reaction as soon as the starting material is consumed to minimize the formation of the tertiary amine.
-
Temperature Management: Conduct the reaction at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.[3]
-
Troubleshooting Workflow for N-Methylation
Caption: Troubleshooting logic for N-methylation side reactions.
Section 2: Troubleshooting Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling an aryl halide (e.g., 2-bromo- or 2-chloro-3-fluorobenzoic acid) with an amine (methylamine).[4][5] While highly versatile, it is sensitive to several parameters that can lead to side reactions.
Question 1: My reaction turned black, and I've isolated a major side product that lacks the bromine/chlorine atom but hasn't incorporated the amine. What happened?
Answer: This is a classic case of catalyst decomposition leading to hydrodehalogenation. The black precipitate is palladium black, and your side product is 3-fluorobenzoic acid.
-
Causality - Competing Catalytic Cycles: The Buchwald-Hartwig mechanism involves a Pd(0)/Pd(II) catalytic cycle. An unproductive side reaction, beta-hydride elimination, can compete with the desired reductive elimination step that forms the C-N bond.[4] This side pathway is particularly problematic with certain ligands and bases and leads to the regeneration of a Pd-H species that can reduce another molecule of aryl halide.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) are designed to promote reductive elimination over beta-hydride elimination. Using simpler ligands like DPPF or BINAP can sometimes lead to this side reaction, especially with challenging substrates.[4]
-
Base Strength: Strong, sterically hindered bases like sodium or lithium tert-butoxide are commonly used. However, if the base is too strong or not hindered enough, it can promote side reactions.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition, leading to the formation of inactive palladium black.[6]
-
-
Troubleshooting Protocol:
-
Screen Ligands: If hydrodehalogenation is significant, switch to a more modern, sterically demanding ligand from the Buchwald or Hartwig portfolio.
-
Optimize Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are weaker bases that can sometimes suppress hydrodehalogenation, though they may require higher temperatures or longer reaction times.
-
Degas Thoroughly: Oxygen can degrade the Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Control Temperature: Do not overheat the reaction. Follow literature precedents for your specific catalyst/ligand system.
-
Key Side Reactions in Buchwald-Hartwig Amination
Caption: Competing pathways in Buchwald-Hartwig amination.
Question 2: The reaction is clean but very slow, especially when using 2-chloro-3-fluorobenzoic acid as a starting material. How can I improve the rate?
Answer: The slow rate is due to the lower reactivity of aryl chlorides compared to bromides or iodides in the rate-limiting oxidative addition step. The presence of two electron-withdrawing groups (F, COOH) on the ring can also modulate reactivity.
-
Causality - Halide Reactivity: The bond strength of Ar-X follows the trend Ar-Cl > Ar-Br > Ar-I. Consequently, the energy barrier for the oxidative addition of the Pd(0) catalyst into the Ar-X bond is highest for aryl chlorides.[7]
-
Strategies for Improvement:
-
Use an Aryl Bromide: If feasible, start with 2-bromo-3-fluorobenzoic acid. The reaction will be significantly faster.
-
Select a Chloride-Specific Catalyst: Use a catalyst system specifically designed for activating aryl chlorides. Ligands like SPhos, XPhos, or certain N-heterocyclic carbenes (NHCs) are highly effective for this purpose.[8]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve the reaction rate, though this adds cost and increases the burden of palladium removal during purification.
-
Consider Esterification: The free carboxylic acid can sometimes complicate catalytic cycles. Protecting it as a methyl or ethyl ester can lead to cleaner and faster reactions. The ester can then be saponified in a final step.
-
Section 3: Troubleshooting Copper-Catalyzed C-N Coupling (Ullmann Condensation)
The Ullmann condensation is an older, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[7][9] While often requiring harsher conditions, modern ligand-accelerated protocols have made it a viable option.
Question 1: I am attempting a ligand-assisted Ullmann reaction, but it requires very high temperatures (>150 °C) and gives a dark, complex mixture. Is this normal?
Answer: While classic Ullmann reactions are notorious for requiring high temperatures (often >200 °C), modern protocols using ligands like phenanthroline or various diamines should proceed at lower temperatures (e.g., 100-130 °C).[7][9] A complex mixture suggests thermal decomposition.
-
Causality - Thermal Instability: The target molecule, an anthranilic acid derivative, may be prone to decarboxylation at very high temperatures. The starting materials and intermediates can also degrade, leading to intractable tars.
-
Troubleshooting Steps:
-
Verify the Protocol: Double-check that you are using a modern, ligand-accelerated Ullmann protocol, not a classic one that calls for copper powder at extreme temperatures.
-
Solvent Choice: Use a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO. These solvents help to solubilize the copper salts and reactants.[7]
-
Protect the Carboxylic Acid: As with the Buchwald-Hartwig reaction, converting the carboxylic acid to an ester can significantly improve the reaction's robustness and prevent potential decarboxylation.
-
Source of Copper: Use a soluble Cu(I) source like CuI or CuBr. "Activated" copper powder is less reliable and can lead to reproducibility issues.[7]
-
Section 4: Quantitative Summary and Purification
Table 1: Common Side Products and Their Identification
| Side Product Name | Synthetic Route | Mass Difference (vs. Product) | Likely Cause |
| 3-Fluoro-2-(dimethylamino)benzoic acid | N-Methylation | +14 Da | Excess formaldehyde, long reaction time |
| 2-Amino-3-fluorobenzoic acid | N-Methylation | -14 Da | Incomplete reaction, poor reagent quality |
| 3-Fluorobenzoic acid | Buchwald-Hartwig | -101 Da (from Bromo SM) | Hydrodehalogenation, catalyst decomposition |
| Methyl 3-Fluoro-2-(methylamino)benzoate | Any (if in MeOH) | +14 Da | In-situ esterification under acidic conditions |
Table 2: General Comparison of C-N Coupling Methods
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Temp. | 80 - 120 °C | 100 - 180 °C (with ligands) |
| Key Challenge | Catalyst cost, hydrodehalogenation | High temperatures, potential decarboxylation |
| Substrate Scope | Very broad, excels with Ar-Cl/Br/I | Good, but can be more substrate-specific |
| Typical Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄ |
General Purification FAQ
Question: My final product is difficult to purify. It co-elutes with the starting material on silica gel. What are my options?
Answer: Separating structurally similar primary and secondary amines can be challenging.
-
Acid-Base Extraction: The pKa values of the primary and secondary amines are slightly different, as is that of the carboxylic acid. A careful, pH-controlled aqueous extraction can sometimes enrich the desired product. However, given the zwitterionic potential of the molecule, this can be difficult.
-
Boc Protection/Deprotection: A more robust chemical solution involves treating the crude mixture with Di-tert-butyl dicarbonate (Boc₂O). The primary amine starting material will react much faster than the desired secondary amine. The resulting Boc-protected primary amine will have a very different polarity, making chromatographic separation from your desired secondary amine product trivial. The Boc group can then be removed from the recovered starting material for recycling.
-
Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a pH modifier (like formic acid or TFA) often provides superior resolution for these types of polar, ionizable compounds.
References
- Vertex AI Search. (2024). Synthesis Analysis of this compound.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]
-
Wikipedia. (2024). Ullmann condensation. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Yi, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(4), 2495-2503. Available at: [Link]
-
ResearchGate. (2019). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]
-
Kollmar, M., et al. (2002). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. Available at: [Link]
-
Organic Chemistry Portal. (2021). Ullmann Reaction. Available at: [Link]
-
ChemUniverse. (n.d.). This compound. Available at: [Link]
-
Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Available at: [Link]
- Google Patents. (2021). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
Sources
- 1. 1250921-20-0 | this compound [fluoromart.com]
- 2. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3-Fluoro-2-(methylamino)benzoic acid
Introduction: Understanding the Purification Challenges
3-Fluoro-2-(methylamino)benzoic acid is a key building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs), most notably as a precursor to the kinase inhibitor Dabrafenib.[1] Its molecular structure, featuring both a weakly acidic carboxylic acid group and a weakly basic secondary amine, makes it an amphoteric compound. This dual nature, combined with potential impurities from its synthesis, presents unique challenges for purification that require a well-designed strategy to achieve the high purity (>98%) typically required for its applications.[2][3]
This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals working with this compound. It addresses common issues encountered during purification and offers detailed, field-proven protocols to overcome them.
Physicochemical Properties and Their Impact on Purification
A successful purification strategy begins with understanding the compound's fundamental properties.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₈FNO₂ | - |
| Molecular Weight | 169.15 g/mol [1] | Affects diffusion rates and elution times in chromatography. |
| pKa (estimated) | Carboxylic Acid: ~3.9 Methylamino (conjugate acid): ~3-4 | The proximity of pKa values requires precise pH control during acid-base extraction to achieve selective protonation/deprotonation for separation. The pKa of the carboxylic acid is estimated from that of 3-fluorobenzoic acid (3.86).[4] |
| Water Solubility | Sparingly soluble (0.44 g/L at 25 °C)[5] | Limited solubility in water at neutral pH. Solubility increases significantly at high or low pH due to salt formation. |
| Organic Solvents | Soluble in DMSO[2] | Expected to have good solubility in polar organic solvents like methanol, ethanol, and acetone, especially when heated. |
| Boiling Point | 301.8 °C at 760 mmHg[1] | High boiling point makes distillation impractical for purification. |
Common Impurities and Their Origins
Effective troubleshooting requires anticipating the likely impurities. Given a common synthetic route involving the methylation of 2-amino-3-fluorobenzoic acid, the following impurities are frequently encountered:
-
Unreacted Starting Material: 2-Amino-3-fluorobenzoic acid.
-
Over-methylated Byproduct: 3-Fluoro-2-(dimethylamino)benzoic acid.
-
Side-Reaction Products: Methyl 3-fluoro-2-(methylamino)benzoate, if methanol is used as a solvent or is present during workup under acidic conditions.
-
Residual Reagents: Inorganic salts or unreacted methylating agents.
-
Degradation Products: Compounds resulting from instability under harsh pH or high-temperature conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common experimental challenges.
Part 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique that leverages the amphoteric nature of the target compound. However, the similar pKa values of the two functional groups demand careful pH control.
Q1: I'm performing an acid-base extraction to remove neutral impurities, but my yield is very low. Where is my product going?
A1: This is a classic issue stemming from the compound's amphoteric properties. Your product is likely lost due to one of the following reasons:
-
Incorrect pH for Dissolution: When basifying to dissolve the carboxylic acid into the aqueous layer, if the pH is too high, the weakly basic methylamino group remains neutral, and the compound may not fully dissolve.
-
Incorrect pH for Precipitation: When acidifying the basic aqueous extract to precipitate your product, adding too much acid (e.g., pH < 2) will protonate the methylamino group, forming a water-soluble ammonium salt. Your product will remain in the aqueous phase instead of precipitating.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, trapping your product between the organic and aqueous layers.
Solution Workflow:
The key is to isolate the compound at its isoelectric point , the pH at which it has a net-zero charge and is least soluble in water. For this molecule, this is likely in the weakly acidic range (pH 4-5).
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude product).
-
Basic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Do not use a strong base like NaOH , as it may hydrolyze ester impurities or cause degradation.
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution once more to ensure complete recovery.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M HCl dropwise. Monitor the pH of the solution using pH paper or a calibrated meter.
-
Isolation: Continue adding acid until the pH reaches approximately 4-5. A precipitate should form. Stop adding acid when precipitation is maximal.
-
Filtration: Allow the slurry to stir in the ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts, then dry under vacuum.
Part 2: Recrystallization
Recrystallization is essential for achieving high purity by removing closely related impurities that may not have been separated by extraction.
Q2: What is the best solvent for recrystallizing my product?
A2: The ideal solvent should dissolve the compound well when hot but poorly at room temperature. For this compound, polar protic solvents are excellent candidates due to the hydrogen bonding capabilities of the amino and carboxylic acid groups.
Recommended Solvents: A mixed solvent system often provides the best results. An ethanol/water mixture is a highly effective choice. Pure methanol or ethanol can also be used.[6][7]
| Solvent System | Suitability | Rationale |
| Ethanol/Water | Excellent | High solubility in hot ethanol; insolubility in cold water allows for fine-tuned precipitation by adding water as an anti-solvent. |
| Methanol | Good | High dissolving power when hot, but solubility may still be significant when cold, potentially reducing yield. |
| Isopropanol | Fair to Good | Lower polarity than ethanol may provide different selectivity against certain impurities. |
| Ethyl Acetate | Fair | Moderate polarity; may be useful if impurities are highly polar or non-polar. |
Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture). This is a common problem when the solution is too concentrated or cools too rapidly.
Caption: Troubleshooting "Oiling Out".
Troubleshooting Steps:
-
Re-dissolve: Heat the mixture until the oil completely redissolves.
-
Dilute: Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation.
-
Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath) to ensure a very slow cooling rate. This gives the molecules time to orient themselves into a crystal lattice.
-
Scratching/Seeding: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of pure product to induce crystallization.[6]
Q4: My yield after recrystallization is very low (<50%). How can I improve it?
A4: Low yield is typically caused by using too much solvent or incomplete precipitation.
-
Minimize Solvent: During the dissolution step, add the hot solvent portion-wise, waiting for the solution to boil between additions, until the solid just dissolves. Avoid adding a large excess.
-
Maximize Precipitation: Ensure the solution is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 30-60 minutes before filtering.
-
Concentrate the Mother Liquor: If you suspect too much solvent was used, you can try to recover more product. Collect the filtrate (mother liquor), reduce its volume by gentle heating to evaporate some solvent, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Part 3: Chromatographic Purification
When high levels of closely related impurities (like the unmethylated starting material or the over-methylated byproduct) are present, column chromatography may be necessary.
Q5: What are the recommended conditions for flash column chromatography?
A5: Standard silica gel is suitable, but its acidic nature can cause peak tailing due to interaction with the basic methylamino group.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of acetic acid to the eluent can improve peak shape by protonating the analyte and suppressing its interaction with the silica surface.
Recommended Eluent Systems to Screen (via TLC):
-
Hexanes:Ethyl Acetate (from 4:1 to 1:1)
-
Hexanes:Ethyl Acetate with 1% Acetic Acid
-
Dichloromethane:Methanol (from 99:1 to 95:5)
Workflow for Method Development:
-
TLC Analysis: Spot the crude mixture on a silica TLC plate.
-
Solvent Screening: Develop plates in the solvent systems listed above.
-
Optimal Rf: The ideal system will give the target compound an Rf value of 0.25-0.35 . Impurities should be well-separated, either running at the solvent front (Rf > 0.8) or staying at the baseline (Rf < 0.1).
-
Column Conditions: Pack the column with silica gel slurried in the non-polar component of your chosen eluent system. Run the column using the optimized eluent mixture.
Q6: I'm seeing significant peak tailing during HPLC analysis/purification. How can I fix this?
A6: Peak tailing for this compound on a standard C18 reversed-phase column is almost certainly due to secondary interactions between the basic methylamino group and residual acidic silanol groups on the silica support.[8]
Solutions:
-
Lower Mobile Phase pH: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This will protonate the methylamino group to a consistent cationic form (R-NH₂⁺-CH₃) and suppress the ionization of silanol groups, leading to sharper, more symmetrical peaks.[8]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 column designed to minimize surface silanol activity.
-
Consider an Embedded Polar Group (EPG) Column: These columns offer alternative selectivity and are often more robust for analyzing basic compounds in highly aqueous mobile phases.[8]
Example Preparative HPLC Conditions:
-
Column: C18, 5-10 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, gradually increasing to elute the compound. A typical starting point would be a gradient from 10% to 90% B over 20-30 minutes.
References
- This compound Physicochemical Properties. (n.d.).
- Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid. (n.d.). BenchChem.
- This compound Water Solubility. (n.d.). ECHEMI.
- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (2002). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. DOI: 10.15227/orgsyn.079.0196.
- Synthesis routes of 2-Amino-3-fluorobenzoic acid. (n.d.). BenchChem.
- Troubleshooting Guide for the Purification of Polar Quinoline Compounds. (n.d.). BenchChem.
- Troubleshooting Support for HPLC. (n.d.). YMC Europe.
- HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography.
- This compound Product Information. (n.d.). Sun-shinechem.
- Acid-Base Extraction. (n.d.). University of Wisconsin-Madison Chemistry Department.
-
3-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link].
- How to improve the purity of synthesized target compounds. (n.d.). BenchChem.
- This compound Product Information. (n.d.). ChemUniverse.
Sources
- 1. 1250921-20-0 | this compound [fluoromart.com]
- 2. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 8. benchchem.com [benchchem.com]
scale-up problems for 3-Fluoro-2-(methylamino)benzoic acid production
An essential building block for active pharmaceutical ingredients (APIs), such as the kinase inhibitor Dabrafenib, 3-Fluoro-2-(methylamino)benzoic acid is of significant interest to the pharmaceutical industry.[1] However, transitioning its synthesis from the laboratory bench to a pilot or production scale introduces a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in navigating the complexities of scaling up the production of this key intermediate.
As Senior Application Scientists, we ground our guidance in fundamental chemical principles and field-proven experience to ensure the development of a robust, safe, and efficient process.
Section 1: Synthesis & Reaction Control
The most common route to this compound involves the N-methylation of a 2-amino-3-fluorobenzoic acid precursor. This section addresses the critical parameters and common pitfalls associated with this transformation at scale.
Frequently Asked Questions (FAQs)
Question 1: My N-methylation reaction is showing low conversion and stalling before completion. What are the primary causes on a larger scale?
Answer: Low conversion during scale-up is a frequent issue and can often be traced back to several factors that are less prominent at the bench scale.[2]
-
Insufficient Deprotonation: The N-H of the aniline precursor must be deprotonated to form the nucleophilic anion for the reaction to proceed. On a larger scale, inefficient mixing can lead to localized areas of low base concentration. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially when using sparingly soluble inorganic bases like K₂CO₃.[2]
-
Reagent Purity and Water Content: The presence of excess water in your starting materials or solvent can quench the base and hinder the reaction. Ensure all reagents are thoroughly dried and solvents are of an appropriate grade. The precursor, 2-amino-3-fluorobenzoic acid, should be completely dry, as residual water can cause issues.[3]
-
Inappropriate Base/Solvent System: The choice of base and solvent is critical. While weaker bases like K₂CO₃ are common, a stronger base like potassium tert-butoxide (KOtBu) may be required, though this can introduce compatibility issues with other functional groups.[4][5] The solvent must effectively dissolve the reactants; polar aprotic solvents like DMF or DMSO are common but can present challenges in downstream processing.[2][6]
Question 2: I'm observing a significant amount of the di-methylated byproduct, 3-Fluoro-2-(dimethylamino)benzoic acid. How can this be controlled?
Answer: Over-methylation is a classic challenge in the N-alkylation of anilines because the mono-alkylated product is often more nucleophilic than the starting aniline.[7] Several strategies can be employed to enhance selectivity for the desired mono-methylated product:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the methylating agent is the first line of defense. Use of a slight excess of the aniline precursor relative to the methylating agent can favor mono-alkylation.[7] However, this necessitates a robust purification strategy to remove unreacted starting material.
-
Reaction Temperature and Addition Rate: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[7] On scale, this means ensuring your reactor has adequate cooling capacity. Furthermore, a slow, controlled addition of the methylating agent can maintain its low concentration in the reactor, thus favoring reaction with the more abundant starting amine.
-
Choice of Methylating Agent: The reactivity of the methylating agent plays a key role. While methyl iodide is highly reactive, it is also more prone to causing over-methylation. Dimethyl carbonate (DMC) can be a milder and more selective alternative.[4] Using formic acid can also be an option, but care must be taken to avoid N-formylation, especially with electron-rich anilines.[4][8]
Question 3: We are considering a Palladium-catalyzed Buchwald-Hartwig amination approach. What are the key scale-up challenges for this reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but presents specific scale-up hurdles.[9][10]
-
Catalyst Activity and Homogeneity: Ensuring the palladium catalyst remains active and well-dispersed is critical. On a large scale, localized overheating or poor mixing can lead to catalyst decomposition, often observed as the formation of palladium black.[11]
-
Ligand Selection: The choice of phosphine ligand is crucial and substrate-dependent. Sterically hindered ligands are often required.[9] The cost and air-sensitivity of these ligands can be a significant factor at an industrial scale.
-
Base Sensitivity: The reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide.[5] This base is incompatible with many functional groups, such as esters and ketones, which may be present in more complex substrates.[5] Handling large quantities of this moisture-sensitive and flammable solid also requires specialized engineering controls.
-
Impurity Profile: A common side reaction is the hydrodehalogenation of the aryl halide starting material.[9] Additionally, residual palladium in the final product is a major concern for APIs and requires dedicated purification steps to bring levels down to acceptable limits (<10 ppm).[12]
Process Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis scale-up.
Section 2: Work-up & Purification Challenges
Successfully synthesizing the crude product is only half the battle. Purification at scale is often the most challenging aspect of the entire process, directly impacting yield, purity, and cost. Crystallization is the most widely used purification method for small molecule APIs and intermediates.[13]
Frequently Asked Questions (FAQs)
Question 4: My product is difficult to crystallize and often oils out or remains as a viscous oil after solvent removal. How can I achieve a solid product at scale?
Answer: This is a common problem, especially when residual high-boiling point solvents like DMF are present.[6]
-
Aggressive Solvent Removal: Ensure all residual solvent is removed. This may require drying the crude material on a high-vacuum rotary evaporator for an extended period, possibly with gentle heating. For larger scales, agitated filter dryers under vacuum are effective.
-
Solvent Screening for Crystallization: A systematic solvent screen is essential. The ideal solvent (or solvent/anti-solvent system) is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Seeding Strategy: Developing a robust seeding strategy is critical for consistent crystallization at scale. Adding a small amount of pure, crystalline product to the supersaturated solution can induce crystallization and control the final particle size and morphology.
-
Anti-Solvent Addition: If a single solvent is not effective, an anti-solvent crystallization is a powerful alternative. The crude product is dissolved in a good solvent, and an anti-solvent (in which the product is insoluble) is slowly added to induce precipitation. The rate of addition is a critical parameter to control particle size.
Question 5: How can I effectively remove the unreacted 2-amino-3-fluorobenzoic acid starting material? The polarity seems too similar to my product for easy separation by column chromatography.
Answer: While column chromatography is a staple in the research lab, it is often economically and practically unfeasible for large-scale production.[14] Leveraging the chemical properties of the molecules is a more scalable approach.
-
Acid-Base Extraction: This is the most effective method. The key difference between your product (a secondary amine) and the starting material (a primary amine) is their basicity. While both are basic, the starting material is slightly more basic. A more reliable handle is the carboxylic acid group present on both.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, MTBE).
-
Wash with a carefully pH-controlled aqueous buffer. A slightly acidic wash (e.g., pH 4-5) may protonate and extract the more basic starting material into the aqueous layer, while leaving the less basic product in the organic layer.
-
Alternatively, a basic wash (e.g., dilute NaHCO₃ or Na₂CO₃) will deprotonate the carboxylic acid on both molecules, pulling them into the aqueous layer and leaving non-polar impurities behind. The aqueous layer can then be carefully re-acidified. The product and starting material may precipitate at slightly different pH values, allowing for fractional precipitation.[3]
-
Table 1: Comparison of Large-Scale Purification Techniques
| Technique | Advantages | Disadvantages | Best For Removing |
| Crystallization | Highly scalable, cost-effective, can provide very high purity, controls polymorphism.[13] | Requires significant process development, can have yield losses in mother liquor. | Isomeric impurities, byproducts with different solubility profiles. |
| Acid-Base Extraction | Scalable, inexpensive, targets specific functional groups. | Can lead to emulsions, requires large volumes of solvent and water, pH control is critical. | Starting materials, acidic or basic byproducts.[6] |
| Adsorbent Treatment | Effective for removing trace impurities like residual catalysts (e.g., palladium).[12] | Adsorbent cost, potential for product loss on the solid support, requires a filtration step. | Residual metals, color bodies. |
| Preparative HPLC | Provides very high resolution and purity.[14] | High cost, large solvent consumption, low throughput, not ideal for multi-ton scale.[14] | Difficult-to-separate isomers, final polishing step for high-value products. |
Section 3: Safety at Scale
Scaling up chemical reactions introduces safety hazards that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory before any scale-up operation.[15]
Frequently Asked Questions (FAQs)
Question 6: What are the primary safety hazards associated with the large-scale production of this compound?
Answer: The primary hazards are associated with the reagents used and the nature of the product itself.
-
Reagent Hazards:
-
Methylating Agents: Reagents like methyl iodide are toxic and carcinogenic. Dimethyl sulfate is extremely hazardous. Handling these requires closed systems and appropriate personal protective equipment (PPE).
-
Bases: Strong bases like NaH or KOtBu are flammable, corrosive, and react violently with water.
-
Solvents: Many organic solvents are flammable and have associated health risks. High-boiling aprotic polar solvents like DMF and DMSO have specific toxicities and can be difficult to remove.[16]
-
-
Process Hazards:
-
Exothermic Reactions: N-alkylation reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be charged and run in a way that allows the reactor's cooling system to control the temperature. A runaway reaction is a serious risk.
-
Gas Evolution: Some reactions may evolve gas, leading to a pressure buildup if the vessel is not adequately vented.
-
-
Product Hazards:
-
Dust Explosion: As a fine crystalline powder, the final product can pose a dust explosion hazard if dispersed in the air in the presence of an ignition source.[17] Engineering controls to minimize dust generation are crucial.
-
Toxicological Properties: Like many fluorinated benzoic acids, the product should be handled as a hazardous substance. It may cause skin, eye, and respiratory irritation.[1][18] Always consult the Safety Data Sheet (SDS) and handle with appropriate PPE.[19]
-
Experimental Protocols
Protocol 1: Scalable N-Methylation of 2-Amino-3-fluorobenzoic Acid
This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols.
-
Reactor Setup: Charge a clean, dry, inerted glass-lined reactor with 2-amino-3-fluorobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 L/kg of starting material) to the reactor.
-
Inerting and Heating: Begin agitation and ensure a continuous nitrogen purge. Heat the slurry to 60-65 °C.
-
Reagent Addition: Slowly add dimethyl sulfate (1.1 eq) subsurface over 2-3 hours via a metering pump. CAUTION: Dimethyl sulfate is highly toxic and corrosive. Use a closed-addition system. Monitor the internal temperature closely; if a significant exotherm occurs, stop the addition and apply cooling.
-
Reaction Monitoring: Hold the reaction mixture at 60-65 °C for 8-12 hours. Monitor the reaction progress by HPLC until <1% of the starting material remains.
-
Cool-down and Filtration: Cool the reactor to 20-25 °C. Filter the batch to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under vacuum to a thick oil. This crude product can be taken to the purification step.
Protocol 2: Purification via Acid-Base Extraction and Crystallization
-
Dissolution: Dissolve the crude oil from Protocol 1 in ethyl acetate (15 L/kg).
-
Base Wash: Transfer the solution to a vessel equipped for liquid-liquid extraction. Wash the organic layer with a 5% aqueous sodium bicarbonate solution to remove any unreacted starting material and acidic impurities. Separate the layers.
-
Water Wash: Wash the organic layer with brine to remove residual aqueous base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to approximately one-third of the original volume.
-
Crystallization: Cool the concentrated solution to 0-5 °C with slow agitation. If crystallization does not occur, add seed crystals of pure this compound.
-
Isolation: Hold at 0-5 °C for at least 4 hours. Collect the solid product by filtration.
-
Drying: Wash the filter cake with cold heptane and dry the product under vacuum at 40-45 °C until a constant weight is achieved.
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- Royal Society of Chemistry. (n.d.). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry.
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- Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid.
- Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
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- PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
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- Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
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handling and storage recommendations for 3-Fluoro-2-(methylamino)benzoic acid
An In-Depth Technical Guide for Researchers
Technical Support Center: 3-Fluoro-2-(methylamino)benzoic acid
Welcome to the technical support guide for this compound (CAS No. 1250921-20-0). As a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) like Dabrafenib and in the development of liquid crystals, its proper handling and storage are critical for experimental success and safety.[1] This guide, structured in a question-and-answer format, provides field-proven insights and solutions to common challenges encountered during its use.
I. Compound Identification and Properties
Question: What are the fundamental properties of this compound?
Understanding the basic physicochemical properties is the first step to safe and effective handling. This compound is a fluorinated benzoic acid derivative.[1]
| Property | Value | Source |
| CAS Number | 1250921-20-0 | [2][3] |
| Molecular Formula | C₈H₈FNO₂ | [1][2] |
| Molecular Weight | 169.15 g/mol | [1][4] |
| Appearance | Solid, off-white powder | [2][5] |
| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][6] |
| Water Solubility | Sparingly Soluble (0.44 g/L at 25 °C) | [7] |
| Common Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |
II. Safety and Handling
Question: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
This compound is classified as a hazardous substance.[1] The primary risks are skin and eye irritation.[8] Adherence to safety protocols is non-negotiable.
-
Hazard Statements:
-
Required PPE: The causality behind PPE selection is to create a complete barrier against exposure.
-
Eye Protection: Wear approved safety goggles with side shields.[5][8] This prevents airborne particles from causing serious eye damage.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected before use.[5][9] This is the primary defense against skin irritation.
-
Body Protection: Wear a lab coat and appropriate protective clothing to ensure all skin is covered.[9]
-
Respiratory Protection: If dusts are generated, especially when handling larger quantities, use a NIOSH/MSHA-approved respirator.[10]
-
Question: What is the standard workflow for safely handling this reagent in the lab?
A self-validating safe handling protocol involves a sequence of checks and actions designed to minimize exposure at every step.
Caption: Standard laboratory workflow for handling this compound.
III. Storage Recommendations
Question: What are the ideal storage conditions for ensuring long-term stability?
The stability of this reagent is paramount for reproducible results. Improper storage can lead to degradation, affecting purity and reactivity.
-
Temperature: For long-term storage (up to 3 years), a temperature of -20°C is recommended.[2] For short-term use, tightly sealed storage at room temperature in a cool, dry place is acceptable.[11] The rationale for colder temperatures is to slow down any potential degradation pathways over extended periods.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[11] This is crucial to prevent slow oxidation or reaction with atmospheric moisture.
-
Container: Always keep the container tightly closed to prevent moisture absorption and contamination.[5][8][10]
-
Location: Store in a dry, cool, and well-ventilated area.[8][10] Keep the product locked up or in an area accessible only to qualified personnel.[10]
Question: What substances are incompatible with this compound?
Avoid storing this compound with strong oxidizing agents.[8] Chemical incompatibility can lead to vigorous, exothermic reactions, posing a significant safety risk.
IV. Troubleshooting and FAQs
Question: I am having trouble dissolving the compound. What should I do?
This is a common issue given the compound's low aqueous solubility.[7] A logical troubleshooting approach is required.
Caption: Decision tree for troubleshooting solubility issues.
Question: The solid material has changed color. Is it still usable?
A color change often indicates degradation or contamination. Do not use the material if its appearance has significantly changed from the expected off-white powder. The purity is likely compromised, which will impact stoichiometric calculations and potentially introduce unwanted by-products into your reaction.
Question: How should I handle an accidental spill?
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear your full PPE.
-
Containment: Prevent the powder from spreading.
-
Cleanup: Do NOT use water. Carefully sweep or vacuum the solid material into a suitable, labeled container for disposal.[5][8] Avoid any actions that generate dust.[8][10]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste according to your institution's hazardous waste protocols.
Question: What are the hazardous decomposition products?
In the event of a fire, be aware that thermal decomposition can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[8]
References
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- Sigma-Aldrich, SAFETY D
- Sigma-Aldrich, SAFETY D
- Ossila, SAFETY DATA SHEET for 3-Fluoro-4-(trifluoromethyl)benzoic acid.
- CymitQuimica, Safety Data Sheet for 2-fluoro-4-(methylamino)benzoic acid.
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- Chemcia Scientific, LLC.
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Technical Support Center: 3-Fluoro-2-(methylamino)benzoic acid
A Guide to Preventing Decomposition for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical fluorinated building block in their work. As an important intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) like Dabrafenib, maintaining the stability and purity of this compound is paramount to achieving reliable and reproducible experimental outcomes.[1] This guide provides in-depth answers to common questions and troubleshooting strategies to help you avoid the common pitfalls associated with its decomposition.
Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common inquiries regarding the stability and proper handling of this compound.
Q1: What are the primary visual indicators that my sample of this compound has started to decompose?
A: The pure compound is typically a white to off-white crystalline solid.[2] The most common visual sign of degradation is a color change. You may observe the powder turning yellow, tan, or even brown. This discoloration often points to the formation of oxidized impurities or polymeric byproducts resulting from photodecomposition or reaction with atmospheric components. If you observe any significant deviation from a white/off-white color, it is crucial to re-evaluate the sample's purity via analytical methods (e.g., NMR, LC-MS) before use.
Q2: What are the main environmental factors that can cause this compound to decompose?
A: The structural features of this compound—an aromatic ring with both an amino and a carboxylic acid group—make it susceptible to three primary degradation pathways:
-
Photodecomposition: Aromatic amines are often sensitive to light, particularly UV radiation. Energy from light can promote oxidation or other complex reactions. While fluorination can sometimes enhance photostability, it does not grant complete immunity.[3][4] Studies on similar aminobenzoic acids have shown they can photodegrade through pathways involving oxidation and decarboxylation.[2]
-
Thermal Decomposition: Like many aminobenzoic acids, this compound is susceptible to thermal decarboxylation (loss of CO2), especially when heated above its melting point or boiled in certain solvents.[5] The presence of the electron-donating methylamino group can facilitate this process compared to unsubstituted benzoic acid.[6]
-
Chemical Decomposition (pH and Oxidation): The compound's stability is pH-dependent. Strongly acidic conditions can promote decarboxylation.[5][7] Furthermore, the methylamino group can be susceptible to oxidation, a process that can be accelerated by light, heat, and the presence of atmospheric oxygen or other oxidizing agents.
Q3: What are the definitive, long-term storage conditions to ensure maximum stability?
A: To mitigate the risks described above, stringent storage conditions are necessary. We have summarized the optimal conditions and the scientific reasoning behind them in the table below.
| Condition | Recommended Protocol | Rationale |
| Temperature | Store at -20°C for long-term stability.[8] | Reduces the rate of all chemical reactions, including thermal degradation and slow oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the electron-rich aromatic ring and the methylamino group by atmospheric oxygen. |
| Light | Store in an amber or opaque vial, inside a dark cabinet or container. | Protects the compound from UV and visible light, preventing photodecomposition. |
| Container | Use a tightly sealed, chemically resistant container (e.g., borosilicate glass with a PTFE-lined cap). | Prevents exposure to moisture and atmospheric contaminants. Ensures no reaction with the container material. |
Q4: How should I handle the compound when preparing solutions for my experiments?
A: Solutions are often more susceptible to degradation than the solid material. For maximum reproducibility:
-
Use High-Purity Solvents: Use anhydrous, de-gassed solvents (if the reaction is sensitive to air or water). The compound is soluble in DMSO.[8]
-
Prepare Freshly: Prepare solutions immediately before use. Avoid storing stock solutions for extended periods unless their stability in a specific solvent and storage condition has been validated.
-
Protect from Light: Prepare solutions in a dimly lit area or use amber glassware. Protect the solution from direct light during the experiment.
-
Control pH: Be mindful of the solution's pH. If your protocol involves strongly acidic or basic conditions, consider if the compound will be stable for the required duration at the reaction temperature.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a structured approach to troubleshooting common issues encountered during experimentation.
Problem: My solid sample has turned yellow/brown upon storage.
-
Probable Cause: This is a classic sign of photodecomposition and/or oxidation. The sample was likely exposed to light or was not stored under an inert atmosphere.
-
Immediate Action:
-
Do not use the material for a critical experiment. The discoloration indicates the presence of impurities that can interfere with your reaction.
-
Characterize a small amount of the material using LC-MS and ¹H NMR to identify the impurities and quantify the remaining pure compound.
-
-
Preventative Measures:
-
Review your storage protocol. Ensure all new batches are immediately stored in a -20°C freezer, in an opaque container, and preferably backfilled with an inert gas.
-
If you need to frequently access the compound, consider aliquoting the main batch into smaller vials to minimize repeated exposure of the entire stock to atmospheric conditions.
-
Problem: My reaction yield is low and I've isolated unexpected byproducts.
-
Probable Cause: If you have ruled out other experimental errors, the starting material may have degraded. A common byproduct of decomposition is 2-fluoro-N-methylaniline, formed via decarboxylation.
-
Troubleshooting Workflow:
-
Verify Starting Material: Run an analytical check (TLC, LC-MS, or NMR) on your starting material, even if it is not discolored. Degradation is not always visible.
-
Analyze Byproducts: Attempt to characterize the byproducts. The presence of a compound with a mass of 125.07 g/mol (the mass of 2-fluoro-N-methylaniline) is a strong indicator of decarboxylation.
-
Review Reaction Conditions: Were high temperatures or strongly acidic conditions used? These factors are known to promote the decarboxylation of aminobenzoic acids.[5][6] If so, investigate if the reaction can be performed under milder temperature and pH conditions.
-
Visualizing the Decomposition Pathways
The following diagram illustrates the primary pathways through which this compound can degrade. Understanding these triggers is key to prevention.
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- 8. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Data Validation of 3-Fluoro-2-(methylamino)benzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison and validation workflow for the spectral data of 3-Fluoro-2-(methylamino)benzoic acid, a key building block in the synthesis of various pharmaceuticals, including kinase inhibitors like Dabrafenib.[1]
This document moves beyond a simple listing of spectral data. It delves into the causal reasoning behind expected spectral features, outlines a robust, self-validating protocol for data acquisition, and compares the expected data for our target molecule with the experimental data of structurally similar compounds: N-methylanthranilic acid and 2-amino-3-fluorobenzoic acid . This comparative approach provides a powerful tool for identifying and confirming the structural nuances of this compound.
The Imperative of Spectral Validation
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, even minor structural ambiguities can lead to significant deviations in biological activity and safety profiles. Spectral data validation serves as the primary method for confirming the molecular structure and purity of a synthesized compound. By employing a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we can create a unique "fingerprint" of a molecule, ensuring its identity and quality.
Molecular Structure and Predicted Spectral Characteristics
The structure of this compound dictates a specific set of expected spectral features. The presence of a carboxylic acid, a secondary amine, and a substituted aromatic ring will each give rise to characteristic signals in their respective spectroscopic analyses.
Caption: Key expected spectral features for this compound.
A Rigorous Protocol for Spectral Data Acquisition and Validation
To ensure the generation of high-quality, reproducible spectral data, the following step-by-step methodologies should be employed. This protocol is designed to be a self-validating system, where the data from each technique corroborates the others.
Sources
A Comparative Guide to the Synthetic Routes of 3-Fluoro-2-(methylamino)benzoic Acid
Introduction
3-Fluoro-2-(methylamino)benzoic acid is a key fluorinated building block in modern medicinal chemistry and materials science. Its utility is most notably highlighted as a critical intermediate in the synthesis of Dabrafenib, a kinase inhibitor used in the treatment of various cancers[1]. The precise arrangement of the fluoro, methylamino, and carboxylic acid functionalities on the benzene ring presents a unique synthetic challenge. The electronic properties of these substituents heavily influence the reactivity of the aromatic system, making the choice of synthetic strategy paramount to achieving high yield, purity, and scalability.
This guide provides an in-depth comparison of three distinct and logical synthetic strategies for preparing this compound. We will dissect each route, providing detailed experimental protocols, mechanistic rationales, and a comparative analysis to empower researchers and process chemists in selecting the optimal path for their specific needs, from laboratory-scale discovery to process development.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several angles, primarily revolving around the sequence of introducing the three key functional groups. We will explore and compare the following three routes:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) : A direct approach involving the displacement of a fluoride from an activated difluoro-precursor with methylamine.
-
Route B: N-Methylation of a Primary Amine : A strategy that begins with the pre-formed 2-amino-3-fluorobenzoic acid scaffold, followed by the introduction of the methyl group.
-
Route C: Palladium-Catalyzed Buchwald-Hartwig Amination : A modern cross-coupling method to form the C-N bond between a bromo-fluoro precursor and methylamine.
The logical flow for evaluating these synthetic routes is outlined in the diagram below.
Caption: Logical workflow for the comparison of synthetic routes.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This route represents the most direct approach, leveraging the inherent reactivity of an activated aromatic ring. The strategy relies on the reaction of 2,3-difluorobenzoic acid with methylamine.
Reaction Scheme
Caption: Reaction scheme for the SNAr route.
Mechanism and Rationale
The SNAr mechanism is a two-step addition-elimination process. The success of this route hinges on the regioselective attack of the nucleophile (methylamine) at the C2 position.
-
Activation : The carboxylic acid group at C1 and the fluorine at C3 are both electron-withdrawing groups. They act synergistically to activate the aromatic ring towards nucleophilic attack, lowering the energy of the intermediate. The carboxylic acid has a particularly strong activating effect on its ortho position (C2).
-
Nucleophilic Attack : Methylamine attacks the electron-deficient C2 position, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing carboxylate group.
-
Elimination : Aromaticty is restored by the elimination of the fluoride leaving group from the C2 position, yielding the final product. The reaction is generally regioselective for C2 over C3 due to the superior activation provided by the adjacent carboxylate group.
Detailed Experimental Protocol
-
To a sealed pressure vessel, add 2,3-difluorobenzoic acid (1.0 eq.).
-
Add dimethyl sulfoxide (DMSO) to dissolve the starting material (approx. 5 mL per gram of acid).
-
Add a 40% aqueous solution of methylamine (3.0 eq.) dropwise to the stirred solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with 2M HCl to a pH of ~4-5 to precipitate the product.
-
Stir the resulting slurry for 1 hour in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Advantages & Disadvantages
-
Advantages :
-
Atom Economy : This is a highly atom-economical route with few steps.
-
Cost-Effective : The starting materials, 2,3-difluorobenzoic acid and methylamine, are relatively inexpensive bulk chemicals.
-
Simplicity : The reaction is operationally simple and does not require specialized catalysts or ligands.
-
-
Disadvantages :
-
Harsh Conditions : Requires elevated temperatures and pressure, which can be a scalability concern.
-
Selectivity Issues : Potential for a minor regioisomeric impurity (2-fluoro-3-(methylamino)benzoic acid) if the C3 position competes for substitution.
-
Workup : The use of a high-boiling point solvent like DMSO can complicate product isolation and purification on a large scale.
-
Route B: N-Methylation of 2-Amino-3-fluorobenzoic Acid
This strategy builds the molecule by first establishing the amino-fluoro-benzoic acid core and then introducing the final methyl group. This precursor, 2-amino-3-fluorobenzoic acid, is also known as 3-fluoroanthranilic acid and is commercially available or can be synthesized[2].
Reaction Scheme
Caption: Reaction scheme for the N-Methylation route.
Mechanism and Rationale
The core of this route is a standard nucleophilic substitution (SN2) reaction where the amino group acts as the nucleophile. The primary challenge is achieving selective N-methylation over O-methylation of the carboxylic acid.
-
Deprotonation : A mild base, such as potassium carbonate (K₂CO₃), is used. It is strong enough to deprotonate the carboxylic acid, forming the carboxylate. It is generally not strong enough to fully deprotonate the aniline nitrogen. However, an equilibrium exists where a small portion of the amine is deprotonated, or the neutral amine itself acts as the nucleophile. The carboxylate anion is a weaker nucleophile than the neutral amine due to its charge delocalization.
-
Nucleophilic Attack : The nitrogen atom of the amino group attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group.
-
Selectivity : To favor mono-methylation and prevent the formation of a quaternary ammonium salt, typically only a slight excess (1.0-1.2 equivalents) of the methylating agent is used. Careful control of temperature and reaction time is also crucial.
Detailed Experimental Protocol
-
Suspend 2-amino-3-fluorobenzoic acid (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in dimethylformamide (DMF, approx. 10 mL per gram of acid).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl iodide (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify with 2M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
Advantages & Disadvantages
-
Advantages :
-
Milder Conditions : Operates at or below room temperature, making it easily scalable and safer.
-
High Regioselectivity : The position of the methylamino group is unambiguously defined by the starting material.
-
-
Disadvantages :
-
Selectivity of Methylation : Risk of over-methylation (to the dimethylamino product) or O-methylation (forming the methyl ester). This requires careful control of stoichiometry and conditions.
-
Cost : The starting material, 2-amino-3-fluorobenzoic acid, is generally more expensive than the precursors for Route A.
-
Reagent Toxicity : Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic, requiring careful handling.
-
Route C: Palladium-Catalyzed Buchwald-Hartwig Amination
This route employs modern organometallic catalysis to precisely construct the key C-N bond. It is a powerful method for coupling amines with aryl halides, known for its broad functional group tolerance[3][4].
Reaction Scheme
Caption: Reaction scheme for the Buchwald-Hartwig route.
Mechanism and Rationale
The Buchwald-Hartwig amination proceeds via a palladium-based catalytic cycle. The choice of ligand is critical for the efficiency of the reaction[5].
-
Oxidative Addition : A low-valent Palladium(0) species, generated in situ, inserts into the carbon-bromine bond of 2-bromo-3-fluorobenzoic acid to form a Pd(II) complex.
-
Amine Coordination & Deprotonation : Methylamine coordinates to the palladium center. A strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This is the product-forming step. The aryl group and the amido group couple, and the desired this compound is eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.
Detailed Experimental Protocol
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-3-fluorobenzoic acid (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like XPhos (0.08 eq.).
-
Add sodium tert-butoxide (NaOtBu, 2.5 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq.).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute with water and ethyl acetate. Separate the layers.
-
Acidify the aqueous layer with 2M HCl to pH ~4-5 to precipitate the product.
-
Filter the solid, wash with water, and dry. The organic layer can be concentrated and purified by column chromatography to recover any dissolved product if necessary.
Advantages & Disadvantages
-
Advantages :
-
High Specificity : Excellent for forming the C-N bond with minimal side reactions. Unambiguous regiochemistry.
-
Functional Group Tolerance : Generally tolerant of many functional groups, although the free carboxylic acid can sometimes complicate things.
-
Proven Reliability : A well-established and reliable transformation in modern organic synthesis.
-
-
Disadvantages :
-
High Cost : Palladium catalysts and specialized phosphine ligands are expensive, which is a major consideration for large-scale synthesis.
-
Air Sensitivity : Requires inert atmosphere techniques, which can be cumbersome for routine lab work and adds complexity to scale-up.
-
Metal Contamination : The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.
-
Comparative Analysis
To provide a clear, objective comparison, the key performance and practical metrics of each route are summarized below.
| Feature | Route A: SNAr | Route B: N-Methylation | Route C: Buchwald-Hartwig Amination |
| Starting Material | 2,3-Difluorobenzoic Acid | 2-Amino-3-fluorobenzoic Acid | 2-Bromo-3-fluorobenzoic Acid |
| Key Reagents | Methylamine, DMSO | Methyl Iodide, K₂CO₃ | Pd Catalyst, Ligand, Base (NaOtBu) |
| Typical Yield | Moderate to Good (60-80%) | Good (70-90%) | Good to Excellent (75-95%) |
| Primary Challenge | Regioselectivity, Harsh Conditions | Selectivity (N- vs O-, mono- vs di-methylation) | Catalyst cost, Air sensitivity, Metal removal |
| Scalability | Moderate (requires pressure equipment) | High (standard batch reactors) | Low to Moderate (cost and process intensity) |
| Cost | Low (inexpensive bulk materials) | Moderate (more expensive starting material) | High (catalyst and ligand costs) |
| Simplicity | High (few steps, simple setup) | High (standard laboratory procedure) | Moderate (requires inert atmosphere techniques) |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific goals of the researcher or organization.
-
For large-scale, cost-driven manufacturing , Route A (SNAr) is the most attractive option. Its use of inexpensive starting materials and high atom economy are significant advantages, provided that the engineering challenges of running the reaction under pressure can be addressed and minor regioisomeric impurities can be effectively removed.
-
For early-stage research, discovery chemistry, or situations where material cost is less critical than speed and reliability , Route B (N-Methylation) offers an excellent balance. It uses milder conditions than Route A and avoids the expensive and sensitive reagents of Route C. The primary focus for this route must be on careful optimization to control the selectivity of the methylation step.
-
For complex substrate synthesis where other routes have failed or when the highest possible yield and purity are required on a small scale , Route C (Buchwald-Hartwig Amination) is the method of choice. Despite its high cost and operational complexity, its reliability and specificity are often unmatched. It is an ideal tool for medicinal chemists creating diverse analogue libraries where substrate scope is key.
Ultimately, each route presents a viable pathway to the target molecule, and the strategic choice depends on a careful consideration of the trade-offs between cost, scale, safety, and operational simplicity.
References
- Vertex AI Search. (2024). Synthesis Analysis of this compound. [Online].
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Wikipedia. (2023). Buchwald–Hartwig amination. [Online]. Available at: [Link]
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Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Online]. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Online]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Online]. Available at: [Link]
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A Comparative Guide to the Biological Activity of 3-Fluoro-2-(methylamino)benzoic Acid and Its Structural Analogs
This guide provides a detailed comparative analysis of the biological activity of 3-Fluoro-2-(methylamino)benzoic acid against its structural analogs. As a member of the anthranilic acid family, this compound and its derivatives are of significant interest in medicinal chemistry. Anthranilic acid analogs have given rise to a wide range of pharmaceuticals, most notably the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document delves into the structure-activity relationships (SAR) that govern the biological effects of these molecules and presents standardized experimental protocols for their evaluation.
The core compound, this compound, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib.[3] Its unique substitution pattern—a fluorine on the anthranilic acid ring and a methyl group on the nitrogen—sets it apart from classic N-aryl anthranilic acids and provides a compelling basis for comparative study.
The Anthranilic Acid Scaffold: A Foundation for Diverse Bioactivity
Anthranilic acid (2-aminobenzoic acid) derivatives are nitrogen isosteres of salicylic acid and form a privileged scaffold in drug discovery.[4] Their derivatives are known to possess a spectrum of biological activities, including analgesic, anti-inflammatory, and antipyretic properties.[5] The specific nature and potency of these activities are profoundly influenced by the type and position of substituents on the core structure. A comprehensive understanding of these structure-activity relationships is essential for the rational design of novel therapeutic agents.[1][2]
Key Principles of Structure-Activity Relationship (SAR)
Decades of research into anthranilic acid derivatives have established several key SAR principles, primarily in the context of anti-inflammatory activity.[4][5]
-
The Amino (NH) Moiety: The NH group at the 2-position is critical for activity. Its replacement by other functional groups such as an oxygen (O), methylene (CH₂), or sulfur (S) leads to a significant reduction in biological potency.[4][5] This suggests the NH group is an essential hydrogen bonding component for interaction with biological targets.
-
The Carboxylic Acid (COOH) Group: The position of the acidic carboxyl group is paramount. Only the ortho-amino orientation (anthranilic acid) confers significant activity; the meta and para-aminobenzoic acid analogs are inactive.[4][5] This highlights the rigid spatial requirement for the amino and carboxyl groups. Furthermore, replacing the carboxylic acid with a bioisosteric group like a tetrazole can retain anti-inflammatory activity.[4][5]
-
Substitution on the Anthranilic Acid Ring: In general, adding substituents to the anthranilic acid ring tends to decrease activity compared to the unsubstituted parent structure.[4][5] However, substitutions like the 3-fluoro group in our core compound are often introduced to modulate pharmacokinetic properties such as metabolic stability and cell permeability.
-
Substitution on the Nitrogen Atom: This is the most variable position and a key determinant of the specific biological activity.
-
N-Aryl Substitution (Fenamates): Compounds like Mefenamic acid and Flufenamic acid feature an entire aryl ring attached to the nitrogen. The substitution pattern on this N-aryl ring fine-tunes the activity. For example, in some anti-inflammatory assays, the order of potency for monosubstitution is 3' > 2' > 4'.[4][5] Di-substitution at the 2' and 3' positions is also highly effective.[4][5]
-
N-Alkyl Substitution: The core compound, this compound, features a simple methyl group on the nitrogen. This small alkyl substituent creates a molecule that is structurally distinct from the bulky fenamates, suggesting a potentially different mechanism of action or target profile.
-
Conclusion and Future Directions
The biological activity of this compound is predicted to diverge from that of classic fenamate NSAIDs due to its distinct N-alkylation. While the fenamates derive their anti-inflammatory properties from N-aryl groups that facilitate COX enzyme inhibition, the N-methyl group and 3-fluoro substitution on the core compound suggest a different role, as evidenced by its use as a building block for modern targeted therapies like kinase inhibitors. [3] The provided in vitro protocol offers a robust primary screening method to empirically test this hypothesis. By comparing the IC₅₀ values of this compound and its analogs in an LPS-induced TNF-α release assay, researchers can quantify their relative anti-inflammatory potential. A lack of potent activity in this assay for the core compound, when compared to a positive control like Flufenamic acid, would further support the notion that its biological significance lies in pathways other than broad inflammation modulation. Subsequent studies should then focus on screening this compound against other target classes, such as kinases, to fully elucidate its pharmacological profile.
References
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- IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMM
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- In vitro pharmacological screening methods for anti-inflammatory agents.
- Screening models for inflamm
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- Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.Pharmacy 180.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profile.[1][2] This guide provides an in-depth comparative study of fluorinated and non-fluorinated benzoic acid derivatives, a common structural motif in pharmaceuticals. We will explore the causal relationships behind fluorine's influence, present supporting experimental data, and provide validated protocols for key assays.
The Fundamental Impact of Fluorination
The substitution of hydrogen with fluorine, while seemingly minor, instigates significant changes in a molecule's electronic and physical nature. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic cleavage. Furthermore, fluorine's immense electronegativity creates a powerful inductive electron-withdrawing effect, altering the acidity and basicity of nearby functional groups.[2][3] These core principles are the foundation for the observed enhancements in metabolic stability, binding affinity, and bioavailability often seen in fluorinated compounds.[4][5]
Comparative Physicochemical Properties: Acidity and Lipophilicity
Two of the most critical parameters in drug design are the acid dissociation constant (pKa) and the partition coefficient (logP). Fluorination profoundly impacts both, directly influencing how a drug is absorbed, distributed, and how it interacts with its target.
Acidity (pKa)
The introduction of fluorine onto the benzoic acid ring significantly increases its acidity (i.e., lowers its pKa). This is a direct consequence of fluorine's powerful electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion formed upon deprotonation.[3][6] A more stable conjugate base corresponds to a stronger acid.[3] The magnitude of this effect is dependent on the position and number of fluorine substituents, with the effect diminishing with distance from the carboxylic acid group.[3][6]
| Compound | pKa Value |
| Benzoic Acid | 4.20[6][7] |
| 4-Fluorobenzoic Acid | 4.14[6][8] |
| 3-Fluorobenzoic Acid | 3.86[6] |
| 2-Fluorobenzoic Acid | 3.27[6] |
| 2,6-Difluorobenzoic Acid | 2.13[6] |
| 2,4,6-Trifluorobenzoic Acid | 1.83[6] |
This table clearly demonstrates that increasing the number of fluorine atoms, particularly in proximity to the carboxyl group, leads to a marked increase in acidity.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, replacing a hydrogen atom with a single fluorine atom often leads to a slight increase in lipophilicity (logP). This is because the logP value is a measure of a compound's overall distribution between an organic (n-octanol) and an aqueous phase, and the small, hydrophobic nature of the fluorine atom can contribute favorably to partitioning into the organic layer.[2][9]
| Compound | logP Value |
| Benzoic Acid | 1.87[10] |
| 4-Fluorobenzoic Acid | 1.92 (Calculated)[9] |
| Cinnamic Acid | 2.13[9] |
| 4-Fluorocinnamic Acid | 1.92 (Calculated)[9] |
Note: The impact on logP is highly context-dependent and can vary based on the overall molecular structure.
Comparative Biological Properties: Metabolic Stability & Target Affinity
Perhaps the most compelling reason for fluorination in drug design is its dramatic effect on a molecule's metabolic fate and its interaction with biological targets.
Metabolic Stability
A primary challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP450) enzymes in the liver.[11][4] These enzymes often target C-H bonds for oxidation. By strategically replacing a metabolically vulnerable hydrogen atom with fluorine, that position is effectively "blocked" from oxidative metabolism due to the exceptional strength of the C-F bond.[2][11][4] This can significantly increase the drug's half-life and bioavailability.[1][2] For example, fluorination of the aryl ring in the diabetes drug empagliflozin was crucial for preventing oxidative hydroxylation and achieving once-daily dosing.[2]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a standard method for assessing the metabolic stability of a compound using human liver microsomes, which are rich in CYP450 enzymes.[12][13][14]
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound.
Materials:
-
Test compound and positive control (e.g., Midazolam, Dextromethorphan)[12]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation[12][15]
-
LC-MS/MS system for analysis[12]
Procedure:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) in phosphate buffer.[12][13] Thaw the liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, combine the buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound.[13][14][15] Prepare parallel wells without the NADPH cofactor as a negative control.[15]
-
Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the negative controls.[12][13]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12][13][15]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.[15]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[12]
Caption: Experimental workflow for the in vitro microsomal stability assay.
Protein-Ligand Interactions
Fluorine can enhance binding affinity to a target protein through several mechanisms.[4] Although a weak hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket.[2][16] Furthermore, replacing hydrogen with fluorine can alter the conformation of a molecule, sometimes "locking" it into a more bioactive shape that fits the target site better.[2] For instance, the 4-fluorophenoxy substituent in the BTK inhibitor ibrutinib was shown to enhance binding and improve pharmacokinetics by stabilizing interactions within a hydrophobic pocket of the target enzyme.[2]
Caption: Fluorine's inductive effect stabilizes the conjugate base, increasing acidity.
Conclusion
The substitution of hydrogen with fluorine in benzoic acid derivatives is a powerful and proven strategy in drug discovery. It offers a versatile method to modulate key physicochemical properties like acidity and to significantly enhance metabolic stability, often leading to compounds with superior pharmacokinetic profiles and improved therapeutic efficacy.[1][2] An understanding of the fundamental principles of fluorine chemistry, supported by rigorous experimental validation as outlined in this guide, is essential for the rational design of the next generation of pharmaceuticals.
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A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-2-(methylamino)benzoic acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth comparison of potential analytical methods for the quantification of 3-Fluoro-2-(methylamino)benzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] This document will not only detail the "how" but also the "why" behind the experimental choices, grounded in established regulatory frameworks.
The Foundation: Regulatory Imperatives for Method Validation
Before delving into specific methodologies, it is crucial to understand the regulatory landscape that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure the quality and safety of pharmaceutical products.[3][4][5][6][7][8][9][10][11][12][13][14][15] The core principle of these guidelines is to establish, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[16][10]
The recently updated ICH Q2(R2) guideline, along with USP General Chapter <1225>, outlines the key validation parameters that must be assessed.[3][5][7] These parameters form the basis of the experimental work described in this guide and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17][6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of test results to the true value.[4][6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
Method Selection: Choosing the Right Tool for the Job
Given the chemical structure of this compound (a substituted benzoic acid), two primary analytical techniques are proposed for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high specificity and ability to separate the analyte from potential impurities and degradation products. The presence of a chromophore in the molecule makes it readily detectable by a UV detector.
-
UV-Vis Spectrophotometry: A simpler, faster, and more cost-effective method. However, it is inherently less specific than HPLC, as any substance that absorbs at the same wavelength will interfere with the measurement. This method is often suitable for the analysis of pure substances or simple formulations where interfering substances are not expected.
Gas chromatography (GC) is generally less suitable for a non-volatile and polar compound like this compound without a derivatization step, which adds complexity and potential for error.[18]
In-Depth Validation of a Proposed HPLC-UV Method
This section details a comprehensive, albeit hypothetical, validation protocol for an HPLC-UV method for the quantification of this compound. The experimental design is grounded in the principles outlined in the ICH Q2(R2) guidelines.[3][7][10]
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol: HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in reversed-phase chromatography, suitable for retaining the moderately polar analyte.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in Water (50:50 v/v). The organic modifier (acetonitrile) is selected for its elution strength, while the acidic aqueous phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 285 nm (hypothetical, based on typical UV absorbance of similar structures). This would be determined by running a UV scan of the analyte.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase to get a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to obtain a theoretical concentration within the working standard range.
-
Validation Parameter Assessment and Hypothetical Data
| Validation Parameter | Methodology | Hypothetical Acceptance Criteria | Hypothetical Results |
| Specificity | Analyze blank (diluent), placebo, and spiked sample with analyte and known impurities. Forced degradation studies (acid, base, peroxide, heat, light). | Peak for analyte should be pure and well-resolved from any other peaks. | The analyte peak is well-separated from degradation products and placebo peaks. Peak purity index > 0.999. |
| Linearity | Analyze five concentrations in triplicate. Plot a graph of peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995. |
| Range | The range for which linearity, accuracy, and precision are acceptable. | Typically 80-120% of the test concentration for an assay. | 8 - 12 µg/mL. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% recovery. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst or instrument. | RSD ≤ 2.0%. | RSD = 1.2%. |
| LOD | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of approximately 3:1. | 0.1 µg/mL. |
| LOQ | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1. | 0.3 µg/mL. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C) and assess the effect on the results. | System suitability parameters should pass. Results should not be significantly affected. | The method is robust within the tested parameter variations. |
A Simpler Alternative: UV-Vis Spectrophotometry
For applications where high specificity is not a primary concern, such as the analysis of the bulk drug substance, a UV-Vis spectrophotometric method can be a viable alternative.
Experimental Workflow: UV-Vis Method Validation
Caption: Workflow for UV-Vis Method Validation.
Detailed Experimental Protocol: UV-Vis
-
Instrumentation and Parameters:
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid. The acidic medium is chosen to ensure the consistent protonation state of the analyte.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm. Let's assume a hypothetical λmax of 285 nm.
-
-
Validation: The same validation parameters as for HPLC would be assessed, with the understanding that specificity is the main limitation. For specificity, one would compare the spectra of the analyte with that of a placebo and potential impurities to check for overlap.
Comparative Analysis: HPLC-UV vs. UV-Vis Spectrophotometry
| Performance Characteristic | HPLC-UV Method | UV-Vis Spectrophotometry Method | Justification |
| Specificity | High | Low to Moderate | HPLC physically separates the analyte from other compounds before detection, offering superior specificity.[6] |
| Sensitivity (LOD/LOQ) | High (e.g., ~0.1/0.3 µg/mL) | Moderate (e.g., ~0.5/1.5 µg/mL) | The chromatographic concentration effect and low-noise detectors in HPLC systems generally provide better sensitivity. |
| Linear Range | Wide | Narrow | The linear dynamic range of UV-Vis detectors is often more limited than that of HPLC systems, especially at higher concentrations where deviations from Beer's Law can occur. |
| Precision | High (%RSD < 2%) | High (%RSD < 2%) | Both methods can achieve high precision with modern instrumentation. |
| Accuracy | High | High (in the absence of interferences) | Accuracy in UV-Vis is highly dependent on the sample matrix. If an interfering substance absorbs at the same wavelength, the accuracy will be compromised. |
| Analysis Time per Sample | Longer (e.g., 5-10 minutes) | Shorter (e.g., < 1 minute) | HPLC requires time for chromatographic separation, whereas UV-Vis is a direct measurement. |
| Cost (Instrument & Consumables) | High | Low | HPLC systems and columns are significantly more expensive than spectrophotometers. |
| Complexity | High | Low | HPLC requires more extensive operator training and method development. |
Conclusion
The choice of an analytical method for this compound is dictated by the specific requirements of the analysis.
-
For regulatory submissions, stability studies, and the analysis of finished products where impurities and degradation products are a concern, the HPLC-UV method is unequivocally the superior choice due to its high specificity and sensitivity. The comprehensive validation data provides a high degree of assurance in the quality of the results.
-
For in-process controls, raw material identification, or in research settings where the sample is known to be pure and a rapid, cost-effective analysis is needed, the UV-Vis spectrophotometric method can be a suitable and efficient alternative .
Ultimately, the responsibility lies with the analytical scientist to select and validate a method that is fit for its intended purpose, ensuring that all data generated is robust, reliable, and compliant with global regulatory standards.[9][10]
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
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Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]
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Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: European Compliance Academy URL: [Link]
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Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
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Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
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Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]
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Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: ACS Publications URL: [Link]
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Title: Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization Source: UCL Discovery - University College London URL: [Link]
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Title: Benzoic acid derivatives under pressure: a Raman spectroscopic overview Source: Indian Academy of Sciences URL: [Link]
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Title: Experimental and theoretical study on benzoic acid derivatives Source: ResearchGate URL: [Link]
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Title: Enzymic method for the spectrophotometric determination of benzoic acid in soy sauce and pickles Source: PubMed URL: [Link]
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Title: 1250921-20-0 | this compound Source: ChemBeast URL: [Link]
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Title: Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation Source: MDPI URL: [Link]
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Title: HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. Source: ResearchGate URL: [Link]
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Title: 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
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Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PMC URL: [Link]
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Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
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Title: this compound [P43811] Source: ChemUniverse URL: [Link]
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Title: 2-Fluoro-3-methylbenzoic acid Source: PubChem URL: [Link]
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A Comparative Guide to the Performance of 3-Fluoro-2-(methylamino)benzoic Acid in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and ortho-amino functionalities into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 3-Fluoro-2-(methylamino)benzoic acid, a readily available building block, presents itself as a versatile precursor for the synthesis of a variety of complex molecules, most notably in the construction of heterocyclic systems and in amide bond formations. This guide provides an in-depth technical comparison of the performance of this compound in several key reaction types, offering insights into its reactivity, potential advantages, and comparisons with alternative reagents, supported by experimental data and established protocols.
Introduction to this compound: A Versatile Building Block
This compound (CAS 1250921-20-0) is a fluorinated anthranilic acid derivative.[1][2][3][4][5] Its structure, featuring a carboxylic acid, a secondary amine, and a fluorine atom on the aromatic ring, imparts a unique combination of electronic and steric properties that influence its reactivity. The presence of the electron-withdrawing fluorine atom can impact the acidity of the carboxylic acid and the nucleophilicity of the amino group, while the N-methyl group introduces steric hindrance that can affect reaction outcomes. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the kinase inhibitor Dabrafenib, and in the development of liquid crystals.[6]
Performance in Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis.[7] The performance of this compound in this transformation is crucial for its utility as a synthetic building block.
Expected Performance and Mechanistic Considerations
The reactivity of this compound in amide coupling reactions is influenced by two opposing electronic effects. The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid, which can facilitate its activation. However, the ortho-methylamino group, being an electron-donating group, can decrease the reactivity of the carboxylic acid towards nucleophilic attack. Steric hindrance from the ortho-methylamino group can also play a significant role, potentially slowing down the reaction rate, especially with bulky amines.
Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (HOBt) are commonly employed for such transformations. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Comparative Analysis with Alternative Reagents
A comparison with other substituted benzoic acids can highlight the unique characteristics of this compound.
| Carboxylic Acid | Coupling Reagents | Amine | Solvent | Yield (%) | Reference |
| This compound | EDC, HOBt, DIPEA | Aniline | DCM | Good (Expected) | - |
| 2-Aminobenzoic acid | Acetic Anhydride | - | - | High | [8] |
| 3-Fluoro-5-iodobenzoic acid | EDC, HOBt, DIPEA | Benzylamine | DCM | 85 | [9] |
| Benzoic Acid | SO2F2, DIPEA | Aniline | MeCN | 98 | [10] |
| 2,6-Dimethylbenzoic acid | DIC, HOPO | Benzylamine | NMP/Water | Moderate | [11] |
This table presents a comparative overview of amide bond formation with various benzoic acid derivatives. The yield for this compound is an educated estimation based on the reactivity of similar compounds.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM is added the amine (1.1 eq) and HOBt (1.2 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
DIPEA (2.5 eq) is added, followed by the portion-wise addition of EDC (1.5 eq).
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed successively with 1M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Performance in Intramolecular Cyclization: Synthesis of Acridones
N-Aryl anthranilic acids are valuable precursors for the synthesis of acridones, a class of heterocyclic compounds with significant biological activities.[12] The intramolecular Friedel-Crafts acylation of these precursors is a key step in their synthesis.
Expected Performance and Mechanistic Considerations
To be utilized in acridone synthesis, this compound would first need to be coupled with an appropriate aniline derivative to form the corresponding N-phenylanthranilic acid. The subsequent intramolecular cyclization is typically promoted by strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA), or by Lewis acids such as iron(II) triflate.[3][12] The electron-withdrawing fluorine atom on the benzoic acid ring could potentially disfavor the electrophilic aromatic substitution on this ring. However, the cyclization occurs on the N-phenyl ring, and the electronic nature of substituents on that ring will have a more pronounced effect on the reaction's success and regioselectivity. The N-methyl group might influence the conformation of the N-phenylanthranilic acid precursor, which could affect the ease of cyclization.
Comparative Analysis of Cyclization Catalysts
The choice of catalyst is critical for the efficient synthesis of acridones from N-phenylanthranilic acids.
| Catalyst System | Temperature | Time | Yield (%) | Reference |
| Fe(OTf)₂ / DCME | Room Temp | 3 h | Very Good to Excellent | [12] |
| Polyphosphoric Acid (PPA) | 100 °C | 1 h | Good | [13] |
| Conc. H₂SO₄ | 100 °C | 4 h | Good | [3] |
| ZnCl₂ (Microwave) | 160 W | 5-10 min | Good | [4] |
This table compares various catalytic systems for the intramolecular cyclization of N-phenylanthranilic acids to acridones.
Experimental Protocol: Iron(II)-Catalyzed Intramolecular Acylation
This protocol is adapted from a reported efficient synthesis of acridones.[12]
Materials:
-
N-Aryl derivative of this compound
-
Iron(II) triflate (Fe(OTf)₂)
-
Dichloromethyl methyl ether (DCME)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the N-aryl anthranilic acid (1.0 eq) in anhydrous DCM are added Fe(OTf)₂ (6 mol%) and DCME (1.0 eq).
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, water is added to the reaction mixture, and the product is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Caption: Proposed mechanism for iron-catalyzed acridone synthesis.
Performance in Quinazolinone Synthesis
Quinazolinones are another important class of heterocyclic compounds with a broad spectrum of biological activities.[7][9][14] The Niementowski quinazolinone synthesis, which involves the reaction of an anthranilic acid with an amide, is a common method for their preparation.[15][16]
Expected Performance and Mechanistic Considerations
In the Niementowski reaction, this compound would be expected to react with an amide, such as formamide, at elevated temperatures to yield a 4(3H)-quinazolinone.[16][17] The fluorine atom's electron-withdrawing effect could potentially hinder the initial nucleophilic attack of the amino group on the amide carbonyl. Conversely, the N-methyl group, being electron-donating, might enhance the nucleophilicity of the nitrogen atom. The reaction typically proceeds through an initial amidation followed by an intramolecular cyclization and dehydration. Microwave irradiation has been shown to significantly accelerate this transformation.[15]
Comparative Analysis of Quinazolinone Syntheses
Various methods exist for the synthesis of quinazolinones, starting from anthranilic acid or its derivatives.
| Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |
| Anthranilic Acid | Formamide | Microwave, Montmorillonite K-10 | Good | [15] |
| 2-Aminobenzamide | β-Ketoesters | Phosphorous acid | Excellent | [1] |
| Anthranilic Acid | Acyl Chlorides, Amines | Ionic Liquid, Microwave | Good | [2] |
| 2-Aminobenzamide | Aldehydes, TMSN₃ | Cu(I) catalyst | Good | [1] |
| Substituted Benzamide | Succinic Anhydride | Microwave, Pinane | High | [11] |
This table provides a comparison of different synthetic routes to quinazolinones.
Experimental Protocol: Microwave-Assisted Niementowski Reaction
This protocol is based on a general procedure for the microwave-assisted synthesis of quinazolinones.[15]
Materials:
-
This compound
-
Formamide
-
Acidic Alumina (or Montmorillonite K-10)
Procedure:
-
A mixture of this compound and acidic alumina is prepared.
-
Formamide is added to the mixture.
-
The reaction mixture is subjected to microwave irradiation (e.g., 600 W) for a short period (e.g., 4 minutes).
-
The reaction progress is monitored by TLC.
-
After cooling, the solid residue is washed with water and an appropriate organic solvent.
-
The crude product is purified by recrystallization.
Caption: Workflow for microwave-assisted quinazolinone synthesis.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern offers opportunities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While its performance in amide bond formation is expected to be reliable with standard coupling agents, the steric hindrance from the N-methyl group may necessitate optimized conditions, particularly with bulky amines. In the synthesis of heterocyclic systems like acridones and quinazolinones, the electronic effects of the fluorine and methylamino groups will play a crucial role in determining reactivity and regioselectivity. The development of efficient, modern catalytic methods for these transformations, such as the use of iron catalysts for acridone synthesis and microwave-assisted conditions for quinazolinone formation, provides robust platforms for the utilization of this and other substituted anthranilic acid derivatives. Further experimental studies on this compound are warranted to fully elucidate its synthetic potential and provide a more comprehensive quantitative comparison with alternative reagents.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Green Synthesis of 9-Acridone Derivatives. Retrieved from [Link]
-
RSC Publishing. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]
-
PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]
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Arkivoc. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]
-
PubMed Central. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
Arkat USA. (2025). Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (n.d.). Retrieved from [Link]
-
Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Retrieved from [Link]
-
MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of 2,3-fused quinazolinones. Retrieved from [Link]
-
Arkivoc. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Retrieved from [Link]
-
PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". Retrieved from [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). Retrieved from [Link]
-
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A Researcher's Guide to Assessing the Purity of Commercially Available 3-Fluoro-2-(methylamino)benzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 3-Fluoro-2-(methylamino)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore the practical application of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC), supported by detailed experimental protocols and comparative data. Furthermore, we will introduce a viable alternative, 2-amino-3-fluorobenzoic acid, and discuss its own purity considerations.
The Critical Role of Purity in Research and Development
This compound is a crucial intermediate in the synthesis of a number of important molecules, including kinase inhibitors used in cancer therapy. The presence of impurities, even in trace amounts, can have significant downstream consequences, leading to:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading results in biological assays.
-
Reduced Yields and Side Reactions: Impurities can interfere with subsequent chemical transformations, leading to lower yields and the formation of unintended byproducts.
-
Safety Concerns: Certain impurities may be toxic or genotoxic, posing a risk in drug development.
Therefore, a comprehensive and multi-faceted approach to purity assessment is not just a matter of quality control; it is a fundamental aspect of scientific integrity.
Understanding Potential Impurities: A Look at the Synthesis
The most common synthetic route to this compound involves the methylation of 2-amino-3-fluorobenzoic acid. This process, while generally efficient, can lead to several potential impurities:
-
Unreacted Starting Material: Incomplete methylation can result in the presence of residual 2-amino-3-fluorobenzoic acid.
-
Over-methylation: The formation of the corresponding N,N-dimethylated product is a possible side reaction.
-
Positional Isomers: Impurities in the starting material or side reactions during synthesis could lead to the formation of other isomers of fluoro-methylamino-benzoic acid.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in the final product.
A robust analytical workflow should be capable of detecting and quantifying these and other potential unknown impurities.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods, each relying on different physicochemical principles, is essential for a thorough evaluation.
dot
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Fluoro-2-(methylamino)benzoic acid and its Relation to BRAF Kinase Inhibitors
Introduction and Rationale
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a significant breakthrough. A key intermediate in the synthesis of one such prominent inhibitor, Dabrafenib, is 3-Fluoro-2-(methylamino)benzoic acid.[1] Dabrafenib is a potent inhibitor of the BRAF kinase, particularly the V600E mutant, which is a driver mutation in a significant percentage of melanomas.[2] While the final active pharmaceutical ingredient (API), Dabrafenib, is the subject of extensive biological evaluation, understanding the potential biological activity, including off-target effects, of its synthetic precursors is a critical aspect of drug development and safety assessment.
This guide provides a comprehensive framework for designing and conducting cross-reactivity studies for this compound. Given its role as a precursor to Dabrafenib, a logical and scientifically rigorous approach is to evaluate its potential interactions against a panel of protein kinases. This is crucial because the ATP-binding pocket, the target of many kinase inhibitors, is conserved across the kinome, leading to potential off-target binding that can result in unforeseen toxicities or even polypharmacological benefits.[2]
We will objectively compare the hypothetical cross-reactivity profile of this compound with that of Dabrafenib and two other clinically relevant BRAF inhibitors, Vemurafenib and Encorafenib. This comparative analysis will provide researchers, scientists, and drug development professionals with a robust methodology and critical insights into assessing the selectivity of not only this specific precursor but also other small molecules in the drug discovery pipeline.
Comparative Analysis of BRAF Inhibitors: Structures and Known Selectivity
A comparative analysis of the chemical structures of this compound and the three BRAF inhibitors reveals a shared structural heritage, underscoring the rationale for a comparative cross-reactivity study.
Chemical Structures:
-
This compound: A simple fluorinated benzoic acid derivative.[1]
-
Dabrafenib: A more complex molecule featuring a thiazole and a pyrimidine ring system, yet conceptually derivable from its precursor.[3][4][5]
-
Vemurafenib: Characterized by a pyrrolopyridine core structure.[2][6][7][8]
-
Encorafenib: A pyrazolopyrimidine-based inhibitor with a distinct structural arrangement.[9][10][11]
The known selectivity profiles of these inhibitors highlight both their intended targets and documented off-targets, providing a rational basis for selecting a kinase panel for our study. Dabrafenib, beyond its high potency against BRAF V600E, wild-type BRAF, and c-RAF, has been shown to interact with other kinases such as SIK2, ALK5, CDK16, and NEK9.[12] Vemurafenib also exhibits off-target activity against kinases like SRMS, ACK1, KHS1, and FGR.[6] Encorafenib's off-target profile includes kinases such as JNK1/2/3, LIMK1/2, MEK4, and STK36.[10]
Experimental Design: A Framework for Rigorous Cross-Reactivity Profiling
A robust experimental design is paramount for generating reliable and interpretable cross-reactivity data. The following outlines a comprehensive strategy.
Selection of Kinase Panel
The choice of kinases for the screening panel should be guided by the known pharmacology of the comparator compounds and the structural relationships within the human kinome. A well-curated panel should include:
-
Primary Targets: BRAF (V600E and wild-type) and CRAF.
-
Known Off-Targets of Comparators: A selection of kinases known to be inhibited by Dabrafenib, Vemurafenib, and Encorafenib (e.g., SIK2, ALK5, CDK16, NEK9, SRMS, ACK1, JNKs, LIMKs).
-
Structurally Related Kinases: Kinases with ATP-binding pockets similar to that of BRAF.
-
Major Kinase Families: A broad representation from different branches of the kinome tree to identify unexpected cross-reactivities.
Selection of Comparator Compounds
To provide context to the findings for this compound, it is essential to include well-characterized compounds in the same experimental run.
-
Positive Control/Primary API: Dabrafenib.
-
Alternative BRAF Inhibitors: Vemurafenib and Encorafenib.
-
Negative Control: A structurally unrelated compound with no expected kinase activity.
Assay Platform
A variety of in vitro kinase assay platforms are available, each with its own advantages. For high-throughput screening, the ADP-Glo™ Kinase Assay is a robust and widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This luminescent assay offers high sensitivity and a broad dynamic range.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
The following is a detailed, step-by-step protocol for performing a cross-reactivity screen using the ADP-Glo™ Kinase Assay.
Materials:
-
Kinases (recombinant, purified)
-
Kinase-specific substrates
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (this compound, Dabrafenib, Vemurafenib, Encorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.
-
Create intermediate dilutions of the compounds in the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Prepare a kinase/substrate master mix in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in the kinase reaction buffer.
-
Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Conversion of ADP to ATP and Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound-kinase interaction.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for kinase cross-reactivity profiling using the ADP-Glo™ assay.
Hypothetical Data Presentation and Interpretation
The following table presents hypothetical IC50 data that could be generated from such a study. This allows for a clear, side-by-side comparison of the inhibitory activities of this compound and the three BRAF inhibitors against a selected kinase panel.
| Kinase Target | This compound IC50 (µM) | Dabrafenib IC50 (nM) | Vemurafenib IC50 (nM) | Encorafenib IC50 (nM) |
| Primary Targets | ||||
| BRAF V600E | >100 | 0.8 | 31 | 0.35 |
| BRAF (wild-type) | >100 | 3.2 | 100 | 0.47 |
| CRAF | >100 | 5.0 | 48 | 0.3 |
| Selected Off-Targets | ||||
| SIK2 | >50 | 80 | >1000 | >1000 |
| ALK5 | >100 | 95 | >1000 | >1000 |
| CDK16 | >100 | 50 | >1000 | >1000 |
| NEK9 | >100 | 9 | >1000 | >1000 |
| SRMS | >100 | >1000 | 18 | >1000 |
| ACK1 | >100 | >1000 | 19 | >1000 |
| JNK1 | >100 | >1000 | >1000 | 80 |
| LIMK1 | >100 | >1000 | >1000 | 65 |
| ABL1 | >100 | >1000 | >1000 | >1000 |
| SRC | >100 | >1000 | >1000 | >1000 |
Interpretation of Results
-
Selectivity of the Precursor: this compound shows no significant inhibitory activity against any of the kinases in the panel at concentrations up to 100 µM. This would be a favorable outcome, suggesting that the precursor itself is unlikely to have significant off-target kinase effects.
-
On-Target Potency of APIs: Dabrafenib, Vemurafenib, and Encorafenib all demonstrate high potency against their primary targets, BRAF and CRAF, with Encorafenib showing the highest potency in this hypothetical dataset.
-
Distinct Off-Target Profiles: Each of the three BRAF inhibitors displays a unique off-target profile. Dabrafenib shows notable inhibition of SIK2, ALK5, CDK16, and NEK9. Vemurafenib has a distinct profile, inhibiting SRMS and ACK1. Encorafenib's off-target activity is directed towards JNK1 and LIMK1. These distinct profiles are likely responsible for the differences in their clinical side-effect profiles.
-
Implications for Drug Development: The lack of activity of the precursor molecule is a positive finding from a safety perspective. The distinct off-target profiles of the final APIs underscore the importance of comprehensive selectivity profiling to understand the full biological activity of a drug candidate.
The MAPK/ERK Signaling Pathway: The Target of BRAF Inhibition
The following diagram illustrates the MAPK/ERK signaling pathway, which is constitutively activated by BRAF V600E mutations and is the primary target of the inhibitors discussed.
Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound, a key precursor to the BRAF inhibitor Dabrafenib. By employing a rationally designed kinase panel, appropriate comparator compounds, and a robust assay platform like the ADP-Glo™ Kinase Assay, researchers can generate high-quality, reproducible data. The comparative analysis with established drugs like Dabrafenib, Vemurafenib, and Encorafenib is essential for contextualizing the results and making informed decisions in the drug development process. A thorough understanding of the selectivity of both final drug candidates and their synthetic intermediates is a cornerstone of modern, safety-conscious pharmaceutical research.
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Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition. (2016). EMBO Molecular Medicine. [Link]
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IC50 values of BRAFV600 mutated melanoma cells after exposure to single... (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to 3-Fluoro-2-(methylamino)benzoic Acid: A Comparative Benchmark for Advanced Synthesis
In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven tactic for optimizing drug-like properties. Fluorinated building blocks are indispensable tools for modulating metabolic stability, binding affinity, and bioavailability.[1] Among these, 3-Fluoro-2-(methylamino)benzoic acid has emerged as a critical intermediate, notably in the synthesis of kinase inhibitors like Dabrafenib.[2] This guide provides an in-depth comparison of this building block against structurally similar analogues, offering field-proven insights and detailed experimental protocols to inform rational selection in drug discovery programs.
Physicochemical Properties: A Comparative Analysis
The subtle interplay of fluorine's inductive effects and the steric/electronic contributions of the N-methyl group imparts a unique chemical signature upon this compound. Understanding these properties is paramount for predicting solubility, membrane permeability, and reactivity. We have compiled key physicochemical parameters for our target molecule and three relevant alternatives: the non-fluorinated parent, the non-methylated analogue, and a chloro-substituted variant.
| Property | This compound (Target) | 2-(Methylamino)benzoic acid[3][4] | 2-Amino-3-fluorobenzoic acid[5] | 3-Chloro-2-(methylamino)benzoic acid[] |
| Molecular Weight ( g/mol ) | 169.15[2] | 151.16[4] | 155.13[5] | 185.60 |
| LogP (Calculated) | 2.65[2] | ~1.91 | ~1.4[5] | ~3.1 |
| pKa (Estimated) | ~3.9 | ~5.0 | ~4.1 | ~3.8 |
| Melting Point (°C) | Not specified | 178-182 | 182-184[7] | Not specified |
| Key Structural Feature | Ortho-Fluoro, N-Methyl | N-Methyl | Ortho-Fluoro | Ortho-Chloro, N-Methyl |
Expert Insights:
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atom via the inductive effect is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart, 2-(Methylamino)benzoic acid.[8] This enhanced acidity can facilitate the initial deprotonation step required for carboxylate activation in amide coupling reactions. The chloro-substituted analogue is predicted to be the most acidic due to chlorine's strong inductive effect.
-
Lipophilicity (LogP): Fluorine substitution generally increases lipophilicity. The calculated LogP of our target molecule is significantly higher than its non-fluorinated and non-methylated analogues, a crucial factor for tuning compound solubility and permeability.
-
Conformation: The ortho-amino (or methylamino) group can form an intramolecular hydrogen bond with the carboxylic acid proton, influencing the molecule's preferred conformation and potentially impacting its reactivity and binding characteristics.
Reactivity Benchmark: Amide Bond Formation
The most frequent application of this building block class is in amide bond formation.[9] To provide a tangible performance comparison, we present a standardized protocol for a HATU-mediated amide coupling. While experimental yields can vary, this benchmark is designed to illustrate the expected reactivity based on the electronic properties of each building block.
Causality Behind Experimental Choices
-
Coupling Reagent: We selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) due to its high efficiency, rapid reaction times, and proven ability to minimize racemization, especially in complex syntheses.[7][10] Its mechanism involves the formation of a highly reactive OAt-active ester.[11]
-
Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base chosen to deprotonate the carboxylic acid without competing as a nucleophile in the reaction.[7][12]
-
Solvent: DMF (N,N-Dimethylformamide) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic intermediates of the coupling reaction.[10]
Representative Experimental Workflow
The following diagram illustrates the standardized workflow for the comparative amide coupling experiment.
Caption: Standardized workflow for HATU-mediated amide coupling.
Detailed Benchmarking Protocol
Materials:
-
Carboxylic Acid Building Block (1.0 equiv)
-
Benzylamine (as a representative amine, 1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF (to achieve a 0.2 M concentration)
-
Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, Na₂SO₄, Silica Gel)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid building block (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution at room temperature.
-
Allow the mixture to stir for 10-15 minutes for pre-activation of the carboxylic acid.[7]
-
Add benzylamine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Expected Performance and Scientific Rationale
| Building Block | Expected Reactivity | Expected Yield | Rationale |
| This compound (Target) | High | Excellent | The electron-withdrawing fluorine increases the acidity of the COOH group, facilitating deprotonation and activation by HATU.[8] |
| 2-(Methylamino)benzoic acid | Moderate | Good | Lacks the activating effect of the fluorine atom, leading to a slower activation step compared to the fluorinated analogues. |
| 2-Amino-3-fluorobenzoic acid | High | Very Good | Similar electronic activation as the target molecule. The primary amine (NH₂) is slightly less electron-donating than the secondary amine (NHMe), which may result in a marginally more acidic carboxyl group and thus slightly faster activation. |
| 3-Chloro-2-(methylamino)benzoic acid | Very High | Excellent | Chlorine is a strong inductively electron-withdrawing group, leading to the highest acidity among the analogues and likely the fastest activation and coupling rate. |
Logic of Building Block Selection
The choice of building block is dictated by the desired downstream properties of the final molecule. The following diagram outlines the logical considerations based on the structural features of each analogue.
Caption: Decision logic for selecting an appropriate building block.
Conclusion
This compound is a high-performance building block that offers an excellent balance of reactivity and functionality. Its fluorine substitution provides a key advantage by enhancing the acidity of the carboxylic acid, leading to efficient activation and high yields in standard amide coupling reactions. Compared to its non-fluorinated parent, it offers superior reactivity. While the chloro-analogue may react faster due to stronger inductive effects, the fluorine atom in the target molecule provides a more desirable tool for fine-tuning properties like metabolic stability and receptor binding interactions, which are often of higher strategic importance in drug discovery programs. This guide serves as a foundational resource for researchers to make informed, data-driven decisions when incorporating these valuable scaffolds into their synthetic campaigns.
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Cheméo. (n.d.). Benzoic acid, 2-(methylamino)-. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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NIH. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
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Quora. (2015). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved from [Link]
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ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Retrieved from [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2-(methylamino)benzoic acid
As a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and other advanced materials, 3-Fluoro-2-(methylamino)benzoic acid is a compound frequently handled by researchers in drug development and materials science.[1] While its utility is significant, ensuring its proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this halogenated organic compound.
The procedural integrity of a laboratory is defined not only by its discoveries but also by its meticulous handling of all materials from acquisition to disposal. This protocol is designed to be a self-validating system, ensuring that every step mitigates risk and adheres to established safety standards.
Hazard Profile and Waste Classification
Before handling any chemical, understanding its hazard profile is paramount. While specific toxicity data for this compound is limited, data from structurally similar fluorinated benzoic acids provides a strong basis for risk assessment.
Safety Data Sheets for analogous compounds indicate that this chemical should be treated as hazardous, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2][3][4] It is classified as a hazardous substance, necessitating the use of personal protective equipment and adequate ventilation during handling.[1]
Table 1: Hazard Identification for Fluorinated Benzoic Acid Analogs
| Hazard Classification | Category | GHS Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[2][3][5] |
Crucially, as a molecule containing a carbon-halogen bond, this compound is classified as a halogenated organic compound .[6][7] This classification is critical because halogenated wastes are subject to stringent disposal regulations under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and similar international frameworks.[8][9] These compounds cannot be disposed of in standard laboratory trash or drains.[8][10]
Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation. Adherence to this workflow ensures safety and compliance.
Step 1: Waste Segregation
The principle of waste segregation is fundamental to safe laboratory practice. Different waste streams require different disposal pathways, and improper mixing can create hazardous reactions or violate disposal regulations.[11]
-
Action: At the point of generation, immediately segregate all waste containing this compound into a dedicated halogenated waste stream.[12][13]
-
Causality: This is the most critical step. Halogenated organic compounds typically require high-temperature incineration for complete destruction.[9] Mixing them with non-halogenated solvents or other waste complicates and increases the cost of disposal and is a common regulatory violation.[13] Never mix halogenated waste with non-halogenated waste.[12] Also, keep acidic waste separate from basic waste to prevent violent reactions.[11]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is essential to prevent leaks and ensure clear communication of hazards.
-
Action: Select a waste container that is chemically compatible with the waste stream (e.g., a high-density polyethylene or glass container for liquids; a labeled, sealed bag or container for solids).[8][11] The container must have a secure, leak-proof screw cap.[8][11]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[14] Clearly write the full chemical name, "this compound," and list any other chemical constituents in the container by percentage or volume.[11][13] Do not use abbreviations or chemical formulas.[13]
-
Causality: Proper containment prevents environmental release and accidental exposure.[8] Accurate labeling is a legal requirement under RCRA and ensures that the disposal facility knows the exact contents, which is crucial for safe handling and processing.[8][14]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated area within the laboratory pending pickup by disposal professionals.[11][14]
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[14]
-
Best Practices:
-
Causality: The SAA regulation provides a framework for the safe, temporary storage of hazardous materials, minimizing the risk of large-scale spills or accidents within the active laboratory space.[14] Keeping containers closed prevents the release of volatile organic compounds (VOCs).[13]
Step 4: Final Disposal and Documentation
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Action: Once the waste container is full, or if it has been in the SAA for up to one year, contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor for pickup.[14]
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and volume, as this is a requirement for regulatory compliance.[8]
-
Causality: Federal and state laws mandate that hazardous waste be transported, treated, and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Your institution's EH&S department is responsible for ensuring this process is handled in a compliant and environmentally sound manner.[14]
Decontamination and Spill Management
Proper decontamination of labware and effective spill response are integral to the disposal process.
-
Glassware and Surfaces: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate in the appropriate halogenated liquid waste container. Wash the glassware with soap and water afterward.
-
Contaminated Solids: Any disposable materials (e.g., gloves, weigh paper, paper towels) that are contaminated with this compound must be disposed of as halogenated solid waste.[12] Place them in a sealed and properly labeled solid waste container.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[10]
-
Wearing appropriate PPE, moisten the spilled solid material to prevent dust formation.[10]
-
Carefully sweep or vacuum the material into a suitable container for disposal.[2][10]
-
Wash the spill area thoroughly, collecting the cleaning materials for disposal as hazardous waste.[10]
-
DO NOT wash spills into the sewer system. [10]
-
Waste Stream Decision Pathway
The following diagram illustrates the decision-making process for correctly segregating waste containing this compound at the point of generation.
Caption: Waste segregation decision tree for this compound.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS. [Link]
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A Senior Application Scientist's Guide to Handling 3-Fluoro-2-(methylamino)benzoic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. 3-Fluoro-2-(methylamino)benzoic acid, a fluorinated aminobenzoic acid derivative, serves as a critical building block in the synthesis of advanced pharmaceutical intermediates.[1] Its structure, combining a halogenated aromatic ring with an amino group, necessitates a robust and well-reasoned safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is limited, a thorough hazard assessment can be constructed by analyzing its structural motifs and data from analogous compounds. It is classified as a hazardous substance, and its handling requires stringent precautions to avoid contact, inhalation, and ingestion.[1]
The primary concerns stem from its nature as a halogenated aromatic compound and an aminobenzoic acid derivative. Similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Prolonged or repeated exposure should always be avoided.[2]
| Potential Hazard | Basis for Assessment & Rationale | Primary Exposure Routes |
| Eye Irritation | Analogous fluorinated and aminobenzoic acids are classified as serious eye irritants.[4][5] The acidic nature and aromatic structure can cause significant damage upon contact. | Direct contact from splashes or airborne dust particles. |
| Skin Irritation / Sensitization | Causes skin irritation.[4] Aminobenzoic acid derivatives can also cause allergic skin reactions.[3] The molecule can potentially be absorbed through the skin.[6] | Direct contact with the solid compound or solutions. |
| Respiratory Tract Irritation | Inhalation of dust may cause respiratory irritation.[2][3][4] This is a common hazard for powdered chemical reagents. | Inhalation of airborne dust during weighing or transfer. |
| Unknown Chronic Effects | As a research chemical, long-term toxicological properties are not well-established. Prudent practice dictates minimizing exposure. | All routes (inhalation, dermal, ingestion). |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of specific equipment is based on a risk assessment that assumes the highest potential hazard in the absence of complete data.
Eye and Face Protection
-
Mandatory: Tightly fitting chemical safety goggles are required at all times when handling the solid or its solutions.[7] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes. The risk of serious eye irritation necessitates this level of protection.[4][5]
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is critical to consult the glove manufacturer's resistance data for the specific solvents being used. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[3]
-
Causality: The compound's potential to cause skin irritation and the unknown risk of dermal absorption make hand protection non-negotiable.[4][6] Contaminated gloves should be disposed of immediately as hazardous waste.[3]
-
Lab Coat: A professional lab coat, buttoned completely, is required.
-
Additional Protection: For operations with a high risk of spills or dust generation, consider a chemically resistant apron and sleeve covers. Long-sleeved clothing is essential to protect the arms.[7]
Respiratory Protection
-
Engineering Controls First: All handling of this compound powder must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][8]
-
When Respirators are Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN149 approved respirator is necessary.[2] This is particularly relevant during large-scale transfers or when cleaning up spills.
-
Rationale: The potential for respiratory tract irritation from airborne dust is a significant risk.[4] Engineering controls are the primary defense, with respirators serving as a crucial secondary measure.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, logical workflow is paramount for safety and reproducibility.
-
Preparation:
-
Designate a specific work area within a chemical fume hood.[8]
-
Ensure the fume hood is operational and the sash is at the lowest practical height.[8]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and spill cleanup materials before bringing the compound into the hood.
-
-
Aliquotting and Weighing:
-
Experimental Use:
-
Keep all reaction vessels containing the compound within the fume hood.
-
Maintain good housekeeping within the hood to prevent clutter and potential cross-contamination.[8]
-
-
Post-Experiment Cleanup:
Emergency Response Protocol
Spill:
-
Evacuate personnel from the immediate area.
-
Without exposing yourself, cover the spill with a suitable absorbent material.
-
Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[2]
-
Decontaminate the spill area.
-
All materials used for cleanup must be disposed of as hazardous waste.
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
Disposal Plan: A Critical Final Step
Improper disposal of halogenated compounds poses a significant environmental risk. A segregated waste stream is mandatory.
-
Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[8][10] This waste stream must be kept separate from non-halogenated organic waste.[8]
-
Waste Collection:
-
Collect all solid waste (e.g., residual powder, contaminated weigh boats, gloves) in a clearly labeled, sealed container marked "Halogenated Organic Hazardous Waste".[8]
-
Collect all liquid waste (e.g., reaction residues, rinsates) in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste".[8]
-
-
Labeling and Disposal:
Safe Handling Workflow
The following diagram outlines the critical decision points and steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
-
Chembk. This compound | 1250921-20-0. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. Available from: [Link]
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Oxford Lab Fine Chem. (Pure) (p-Amino Benzoic Acid) MSDS CAS: 150-13-0. Available from: [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0 .pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0 .pdf)
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
